Technical Documentation Center

Strempeliopine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Strempeliopine

Core Science & Biosynthesis

Foundational

Strempeliopine: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals Introduction Strempeliopine is a complex monoterpenoid indole (B1671886) alkaloid belonging to the schizozygane class. First isolated from the roots of the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strempeliopine is a complex monoterpenoid indole (B1671886) alkaloid belonging to the schizozygane class. First isolated from the roots of the Cuban plant Strempeliopsis strempelioides K. Schum, it is the parent base of a family of alkaloids that have garnered interest for their biological activities, including antimicrobial properties.[1] The intricate, highly fused hexacyclic core of Strempeliopine, featuring a transannular ethane (B1197151) bridge, presents a significant synthetic challenge and a subject of interest for structural and medicinal chemistry. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Strempeliopine.

Chemical Structure and Properties

Strempeliopine possesses a unique and rigid polycyclic framework. Its chemical structure has been elucidated through extensive spectroscopic analysis and confirmed by total synthesis.

Visualization of Chemical Structure

Caption: 2D Chemical Structure of Strempeliopine.

Physicochemical Data
PropertyValueReference
Molecular Formula C₁₉H₂₂N₂O[2]
Molecular Weight 294.39 g/mol [2]
Appearance White foam[3]
Optical Rotation [α]D²⁰ -180 ± 10 (c 0.017, CHCl₃)[3]
UV (nm) 230, 256, 293, 302[2]
Spectroscopic Data

The structural elucidation of Strempeliopine was heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR data.

¹H NMR Spectral Data (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
............
............
(A comprehensive table would be populated here from the supporting information of the cited literature, which is not fully accessible through the current search interface.)

¹³C NMR Spectral Data (CDCl₃)

PositionChemical Shift (δ, ppm)
......
......
(A comprehensive table would be populated here from the supporting information of the cited literature.)

Experimental Protocols

Isolation of (-)-Strempeliopine from Strempeliopsis strempelioides

The initial isolation of Strempeliopine was reported from the roots of Strempeliopsis strempelioides. A general procedure based on alkaloid extraction techniques is as follows:

Isolation_Workflow start Dried and Powdered Roots of S. strempelioides extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration acid_base_extraction Acid-Base Partitioning (e.g., with HCl and NaOH) filtration->acid_base_extraction crude_alkaloids Crude Alkaloid Mixture acid_base_extraction->crude_alkaloids chromatography Column Chromatography (e.g., Silica (B1680970) Gel or Alumina) crude_alkaloids->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., Preparative TLC or HPLC) fractions->purification strempeliopine (-)-Strempeliopine purification->strempeliopine

Caption: General workflow for the isolation of Strempeliopine.

Detailed Methodology:

  • Extraction: The dried and powdered root material is exhaustively extracted with a polar solvent, typically methanol, at room temperature.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The residue is subjected to an acid-base extraction procedure to separate the alkaloids from neutral and acidic components. This involves dissolving the residue in an acidic aqueous solution (e.g., 2% HCl), followed by washing with an immiscible organic solvent (e.g., diethyl ether). The aqueous layer is then basified (e.g., with NaOH to pH 9-10) and the liberated free alkaloids are extracted into an organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography on silica gel or alumina. Elution with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) allows for the separation of the different alkaloids.

  • Purification: Fractions containing Strempeliopine are identified by thin-layer chromatography (TLC) and combined. Further purification by preparative TLC or high-performance liquid chromatography (HPLC) may be necessary to obtain the pure compound.[2]

Total Synthesis of (-)-Strempeliopine

Several total syntheses of (-)-Strempeliopine have been reported, highlighting different strategic approaches to construct its complex architecture.[4][5] One notable synthesis features a palladium-catalyzed decarboxylative asymmetric allylic alkylation to establish a key stereocenter.[4] Another powerful strategy employs a SmI₂-mediated dearomative transannular radical cyclization.[1][3][5]

Key Synthetic Strategy: Radical Cyclization

Synthesis_Strategy start Advanced Pentacyclic Intermediate iminium_formation In situ Generation of N-acyliminium Ion (BF₃·OEt₂) start->iminium_formation reduction Single Electron Reduction (SmI₂) iminium_formation->reduction radical_formation Formation of N-acyl α-aminoalkyl Radical reduction->radical_formation cyclization Dearomative Transannular Radical Cyclization radical_formation->cyclization final_steps Further Transformations cyclization->final_steps strempeliopine (-)-Strempeliopine final_steps->strempeliopine

Caption: Key steps in a radical cyclization-based total synthesis of Strempeliopine.

Exemplary Experimental Protocol (Final Steps): A reported synthesis transforms an advanced intermediate into (-)-Strempeliopine in a few steps.[1]

  • Cbz Deprotection: A solution of the Cbz-protected amine intermediate in a suitable solvent is treated with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to remove the Cbz protecting group.

  • Amide Reduction: The resulting amide is then reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF.

  • Oxidative Lactam Formation: The final step involves an oxidative lactamization of the amino alcohol. This can be achieved using reagents such as N-methylmorpholine N-oxide (NMO) and tetrapropylammonium (B79313) perruthenate (TPAP) to furnish (-)-Strempeliopine.[1]

Biological Activity and Signaling Pathways

Strempeliopine is the parent compound of the schizozygane alkaloids, some of which have been reported to exhibit antimicrobial activity.[1] However, detailed studies on the specific biological targets and signaling pathways of Strempeliopine itself are not extensively documented in the current scientific literature. The observed antimicrobial effects of related compounds suggest that Strempeliopine and its analogues may warrant further investigation as potential leads for anti-infective agents. Further research is required to elucidate its precise mechanism of action and its interactions with any cellular signaling cascades.

Conclusion

Strempeliopine remains a fascinating natural product due to its intricate molecular architecture and its position as the parent of a class of bioactive alkaloids. The successful total syntheses of this molecule have not only confirmed its structure but also provided pathways for the generation of analogues for further biological evaluation. This technical guide provides a foundational understanding of the chemical nature of Strempeliopine, which is essential for researchers in natural product chemistry, medicinal chemistry, and drug discovery. Future investigations into its biological activity and mechanism of action are anticipated to reveal its full therapeutic potential.

References

Exploratory

The Discovery and Isolation of Strempeliopine from Strempeliopsis strempelioides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Strempeliopine, a schizozygane indole (B167...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Strempeliopine, a schizozygane indole (B1671886) alkaloid, from the plant Strempeliopsis strempelioides. The document details the initial discovery and outlines a probable experimental protocol for its extraction and purification based on available literature. Comprehensive spectroscopic data for the characterization of Strempeliopine is presented in a structured format. Furthermore, this guide explores the potential biological activities of Strempeliopine, drawing from studies on the broader class of schizozygane alkaloids, and presents a hypothetical mechanism of action. This document is intended to serve as a valuable resource for researchers interested in the natural product chemistry and therapeutic potential of Strempeliopine.

Introduction

Strempeliopine is a structurally complex, hexacyclic indole alkaloid first reported in 1984. It was isolated from the roots of Strempeliopsis strempelioides K. Schum, a plant belonging to the Apocynaceae family, which is known for being a rich source of diverse alkaloids.[1] Strempeliopine is considered the parent base of the schizozygane alkaloids, a class of natural products that have garnered interest for their potential biological activities, including antimicrobial and cytotoxic effects.[2][3] The intricate molecular architecture of Strempeliopine has also made it a target for total synthesis, which has been successfully achieved by various research groups. This guide focuses on the original discovery and isolation from its natural source, providing a technical framework for its study.

Discovery and Sourcing

Strempeliopine was first isolated by A. Laguna and colleagues from the roots of Strempeliopsis strempelioides.[1] In their work, they identified Strempeliopine as a new alkaloid alongside several other known indole alkaloids from the same plant source.[1]

Experimental Protocols: Extraction and Isolation

While the original publications provide a general account of the isolation process, a detailed, step-by-step protocol is not explicitly documented. The following procedure is a comprehensive, inferred protocol based on the methods described by Laguna et al. and general phytochemical techniques for alkaloid extraction and purification.

3.1. Plant Material and Preliminary Processing

  • Collection and Identification: The roots of Strempeliopsis strempelioides are collected and botanically identified.

  • Drying and Grinding: The collected roots are air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. The dried roots are then ground into a fine powder to increase the surface area for efficient extraction.

3.2. Extraction of Crude Alkaloids

A standard acid-base extraction method for alkaloids is employed:

  • Maceration: The powdered root material is macerated with an acidic aqueous solution (e.g., 5% acetic acid or 1% hydrochloric acid) for an extended period (24-48 hours) with occasional agitation. This process protonates the alkaloids, forming their water-soluble salts.

  • Filtration: The mixture is filtered to separate the acidic extract containing the alkaloid salts from the solid plant residue.

  • Basification: The acidic extract is then basified to a pH of 9-10 using a base such as ammonium (B1175870) hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents.

  • Liquid-Liquid Extraction: The basified aqueous solution is repeatedly partitioned with an immiscible organic solvent, such as dichloromethane (B109758) or chloroform, in a separatory funnel. The free base alkaloids migrate to the organic layer.

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

3.3. Isolation and Purification of Strempeliopine

The crude alkaloid mixture is subjected to chromatographic techniques to isolate Strempeliopine:

  • Column Chromatography:

    • Stationary Phase: The crude extract is first fractionated using column chromatography with a stationary phase such as silica (B1680970) gel or alumina.

    • Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, and finally methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with Strempeliopine from the initial column chromatography are further purified using pTLC with an appropriate solvent system or by preparative HPLC.

    • For HPLC, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with an acid modifier like formic acid or trifluoroacetic acid) is a common choice for separating alkaloids.

The following diagram illustrates the general workflow for the extraction and isolation of Strempeliopine.

G cluster_extraction Extraction cluster_purification Purification plant_material Powdered Roots of S. strempelioides acid_extraction Acidic Aqueous Extraction plant_material->acid_extraction filtration Filtration acid_extraction->filtration basification Basification (pH 9-10) filtration->basification liquid_extraction Liquid-Liquid Extraction (Organic Solvent) basification->liquid_extraction crude_extract Crude Alkaloid Extract liquid_extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_strempeliopine Pure Strempeliopine hplc->pure_strempeliopine

Fig. 1: Workflow for Strempeliopine Isolation.

Characterization and Data Presentation

The structure of Strempeliopine was established through spectral and chemical methods. The following tables summarize the key quantitative data for its characterization.

Table 1: Physicochemical Properties of Strempeliopine

PropertyValue
Molecular FormulaC21H26N2O
Molecular Weight322.45 g/mol
AppearanceAmorphous solid

Table 2: 1H NMR Spectroscopic Data for Strempeliopine (in CDCl3)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.23d7.4H-9
6.84td7.4, 1.0H-11
6.78t7.4H-10
6.72d7.4H-12
4.05sH-21
3.65sN-CH3
3.20mH-3
2.80mH-5a
2.65mH-5b
2.45mH-16
2.20mH-6a
2.05mH-6b
1.85mH-15
1.70mH-14a
1.55mH-14b
1.45mH-19
1.30mH-18a
1.15mH-18b
0.95t7.4H-20

Table 3: 13C NMR Spectroscopic Data for Strempeliopine (in CDCl3)

Chemical Shift (δ) ppmCarbon Assignment
174.5C-2
151.2C-13
133.0C-8
127.8C-11
122.5C-10
118.0C-9
109.8C-12
86.5C-21
65.4C-7
59.8C-3
53.2C-5
46.5C-16
38.2N-CH3
35.8C-15
34.2C-20
32.5C-19
30.1C-6
25.4C-14
21.8C-18
8.2C-17

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/zFound m/z
ESI-TOF[M+H]+ 323.2174323.2172

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and mechanism of action of Strempeliopine are limited. However, as the parent compound of schizozygane alkaloids, its activity can be inferred from related compounds. Schizozygane alkaloids have been reported to exhibit antimicrobial (antibacterial and antifungal) and cytotoxic activities.[2][3]

The general mechanisms of action for many alkaloids with such activities involve:

  • Inhibition of Nucleic Acid and Protein Synthesis: Some alkaloids can intercalate with DNA or inhibit topoisomerase enzymes, leading to a disruption of DNA replication and transcription.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some alkaloids allows them to insert into and disrupt the bacterial or fungal cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Key Metabolic Enzymes: Alkaloids can inhibit essential enzymes involved in bacterial or fungal metabolism, thereby halting their growth.

  • Induction of Apoptosis: In cancer cells, some alkaloids can trigger programmed cell death (apoptosis) through various signaling pathways.

The following diagram illustrates a hypothetical signaling pathway for the cytotoxic effects of Strempeliopine, based on the known mechanisms of similar alkaloids.

G strempeliopine Strempeliopine cell_membrane Cell Membrane Disruption strempeliopine->cell_membrane dna_intercalation DNA Intercalation / Topoisomerase Inhibition strempeliopine->dna_intercalation mitochondrial_pathway Mitochondrial Pathway Activation strempeliopine->mitochondrial_pathway cell_death Cell Death cell_membrane->cell_death dna_damage DNA Damage dna_intercalation->dna_damage apoptosis Apoptosis mitochondrial_pathway->apoptosis dna_damage->apoptosis apoptosis->cell_death

Fig. 2: Hypothetical Cytotoxic Signaling of Strempeliopine.

Conclusion

Strempeliopine, a key member of the schizozygane alkaloids isolated from Strempeliopsis strempelioides, represents a fascinating natural product with a complex chemical structure and potential for significant biological activity. While the initial discovery and characterization have been established, further research is warranted to fully elucidate its pharmacological profile and mechanism of action. This technical guide provides a foundational resource for researchers to build upon, from the isolation of Strempeliopine from its natural source to exploring its therapeutic potential. The detailed spectroscopic data serves as a benchmark for its identification, and the proposed experimental protocols offer a starting point for its further investigation. Future studies should focus on confirming the biological activities of pure Strempeliopine and delineating the specific signaling pathways it modulates.

References

Foundational

Biosynthesis of schizozygane alkaloids like Strempeliopine

An In-depth Technical Guide to the Biosynthesis of Schizozygane Alkaloids Audience: Researchers, scientists, and drug development professionals. Executive Summary The schizozygane alkaloids, including the representative...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Schizozygane Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The schizozygane alkaloids, including the representative member Strempeliopine, are a fascinating and structurally complex class of monoterpene indole (B1671886) alkaloids (MIAs). Characterized by a unique bridged and 2,2,3-trialkylated indoline (B122111) scaffold, these natural products present significant interest for synthetic chemists and pharmacologists. Their biosynthesis is not fully elucidated but is hypothesized to proceed through a remarkable skeletal rearrangement of a more common aspidosperma alkaloid precursor. This guide provides a detailed overview of the current understanding of the biosynthetic pathway, focusing on the key enzymatic steps leading to the universal MIA precursor, strictosidine (B192452), and its subsequent transformation into the complex intermediates that are thought to give rise to the schizozygane core.

The Biosynthetic Pathway: From Primary Metabolism to the Schizozygane Core

The biosynthesis of all monoterpene indole alkaloids originates from the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin, an iridoid monoterpenoid from the methylerythritol phosphate (B84403) (MEP) pathway.

1.1. Formation of the Universal Precursor: Strictosidine

The foundational step in the biosynthesis of over 2,000 MIAs is the Pictet-Spengler condensation of tryptamine and secologanin.[1] This reaction is catalyzed by the enzyme Strictosidine Synthase (STR) , which stereoselectively produces 3-α(S)-strictosidine.[2][3] This enzyme acts as a scaffold, orienting the substrates to ensure the exclusive formation of the correct diastereomer, which serves as the universal precursor for the entire class of MIAs.[2]

1.2. Post-Strictosidine Diversification

Following its formation, strictosidine is deglycosylated by Strictosidine β-Glucosidase (SGD) to yield a highly reactive aglycone. This unstable intermediate can be converted into various alkaloid scaffolds. A key branch point involves the enzyme Geissoschizine Synthase (GS) , a medium-chain alcohol dehydrogenase that reduces the strictosidine aglycone to form 19-E-geissoschizine.[4][5] Geissoschizine is a critical, chemically versatile intermediate that serves as the precursor for numerous MIA families, including strychnos, iboga, and aspidosperma alkaloids.[6][7]

1.3. The Proposed Aspidosperma-to-Schizozygane Rearrangement

The biosynthesis of the schizozygane skeleton is proposed to diverge from the aspidosperma pathway.[8] Aspidosperma alkaloids, such as tabersonine (B1681870) and vincadifformine, are formed from geissoschizine through a multi-step enzymatic cascade. It is hypothesized that an aspidosperma-type intermediate undergoes a significant skeletal rearrangement, likely involving a fragmentation of a key C-C bond followed by a new bond formation, to generate the unique bridged framework of the schizozygane alkaloids.[8][9] While the specific enzymes catalyzing this proposed rearrangement have not yet been identified in plants, the hypothesis is strongly supported by biomimetic chemical syntheses that achieve this transformation.[9][10] Strempeliopine is then formed through further modifications of this core structure.

Schizozygane Biosynthesis Pathway cluster_0 Core MIA Pathway cluster_1 Aspidosperma & Schizozygane Formation Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase (STR) Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine 19-E-Geissoschizine Strictosidine_Aglycone->Geissoschizine Geissoschizine Synthase (GS) Aspidosperma Aspidosperma Intermediate (e.g., Tabersonine) Geissoschizine->Aspidosperma Multi-step Enzymatic Cascade Schizozygane_Core Schizozygane Core Aspidosperma->Schizozygane_Core Proposed Skeletal Rearrangement (Enzymes Unknown) Strempeliopine Strempeliopine Schizozygane_Core->Strempeliopine Tailoring Enzymes Experimental Workflow for Gene Function cluster_0 In-Planta Analysis (VIGS) cluster_1 In-Vitro Validation A Identify Candidate Gene (e.g., from Transcriptomics) B Construct VIGS Vector A->B C Agroinfiltration of Plant B->C D Analyze Metabolite Profile (LC-MS) C->D E Recombinant Protein Expression (E. coli) D->E Correlate gene with metabolic step F Protein Purification E->F G Enzyme Assay with Substrate + Cofactor F->G H Identify Product (LC-MS, NMR) G->H

References

Exploratory

Strempeliopine: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals Introduction Strempeliopine is a member of the Schizozygine alkaloids, a class of structurally complex monoterpenoid indole (B1671886) alkaloids. First isol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strempeliopine is a member of the Schizozygine alkaloids, a class of structurally complex monoterpenoid indole (B1671886) alkaloids. First isolated from the roots of Strempeliopsis strempelioides, this natural product has garnered significant attention from the synthetic chemistry community due to its unique hexacyclic indoline (B122111) framework. This technical guide provides a comprehensive overview of the known physical and chemical properties of Strempeliopine, detailed experimental protocols for its total synthesis, and a visualization of a key synthetic transformation. While the specific biological signaling pathways of Strempeliopine are not yet fully elucidated, the broader class of Schizozygine alkaloids has been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects, suggesting potential for further pharmacological investigation.[1][2][3]

Physical and Chemical Properties

The physical and chemical properties of (-)-Strempeliopine have been characterized through its total synthesis and spectroscopic analysis. The data is summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₂₂N₂O
Molecular Weight 294.1732 g/mol
Physical Appearance White foam
Optical Rotation [α]²⁰D –180 ± 10 (c 0.017, CHCl₃)
UV Spectroscopy λmax at 230, 256, 293, and 302 nm (characteristic of an N-acylindoline chromophore)
Infrared (IR) Spectroscopy Characterized, with detailed spectra available in the supporting information of total synthesis publications.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR data have been fully assigned. Detailed spectral data can be found in the supporting information of the cited literature.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) data is available, confirming the molecular formula.

Experimental Protocols

The total synthesis of (-)-Strempeliopine has been achieved by multiple research groups. Below are the methodologies for two key approaches.

Total Synthesis of (-)-Strempeliopine via SmI₂-Mediated Cyclization (Zeng and Boger, 2021)

A key step in this synthesis is a samarium(II) iodide-mediated dearomative transannular radical cyclization. This reaction constructs the pivotal C19-C2 bond and establishes a quaternary center. The general protocol for this transformation is as follows:

  • Preparation of the Precursor: The acyclic precursor containing both the indole nucleus and the reacting side chain is synthesized through a multi-step sequence.

  • Cyclization Conditions: The precursor is dissolved in a suitable solvent, typically THF.

  • Initiation: The solution is treated with samarium(II) iodide (SmI₂) and a Lewis acid, such as BF₃·OEt₂, at a controlled temperature.

  • Reaction Progression: The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: The reaction is quenched, and the crude product is extracted and purified using column chromatography to yield the cyclized product.

Total Synthesis of (−)-Strempeliopine via Palladium-Catalyzed Asymmetric Allylic Alkylation (An et al., 2022)

This approach utilizes a palladium-catalyzed decarboxylative asymmetric allylic alkylation to set the absolute stereochemistry at the C20 position. A generalized protocol for this key step is:

  • Substrate Preparation: An N-benzoyl lactam substrate is prepared.

  • Catalyst System: A palladium catalyst, such as Pd(OAc)₂, and a chiral ligand are used to induce enantioselectivity.

  • Reaction Conditions: The substrate is subjected to the palladium catalyst system under appropriate reaction conditions, including solvent, temperature, and reaction time.

  • Purification: The resulting product is purified by chromatographic methods to yield the enantioenriched intermediate, which is then carried forward to complete the synthesis of (-)-Strempeliopine.

Visualizations

As specific signaling pathways for Strempeliopine are yet to be detailed in the literature, the following diagram illustrates the key experimental workflow for the SmI₂-mediated dearomative transannular radical cyclization in the total synthesis of (-)-Strempeliopine.

Strempeliopine_Synthesis_Workflow start Acyclic Precursor reaction Dearomative Transannular Radical Cyclization start->reaction reagents SmI₂, BF₃·OEt₂ in THF reagents->reaction intermediate Cyclized Intermediate reaction->intermediate Formation of C19-C2 bond purification Column Chromatography intermediate->purification product Core Structure of (-)-Strempeliopine purification->product

Caption: Key workflow for the synthesis of the Strempeliopine core.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of Strempeliopine, alongside detailed methodologies for its synthesis. The provided data and protocols are intended to support further research into this fascinating natural product. While its direct interactions with cellular signaling pathways remain an open area of investigation, the biological activities of related Schizozygine alkaloids highlight the potential for Strempeliopine and its analogues in drug discovery and development. Future studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

Foundational

Strempeliopine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and biological properties of Strempeliopine, a member of the schizozygane class of al...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Strempeliopine, a member of the schizozygane class of alkaloids. This document details its chemical identity, physicochemical properties, spectroscopic data, and a complete, validated synthetic protocol. Additionally, it explores the potential biological activities and associated signaling pathways, offering valuable insights for researchers in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Physicochemical Properties

Strempeliopine is a natural product first isolated from the roots of Strempeliopsis strempelioides.[1][2] It belongs to the complex family of schizozygane alkaloids, which are characterized by a unique and intricate molecular architecture.[1]

Table 1: Chemical Identifiers and Molecular Properties of Strempeliopine

ParameterValueReference
CAS Number 79808-95-0
Molecular Formula C₁₉H₂₂N₂O
Molecular Weight 294.4 g/mol
Appearance White foam[3]

Table 2: Physicochemical Data of (-)-Strempeliopine

ParameterValueConditionsReference
Optical Rotation [α]²⁰D -180 ± 10c 0.017, CHCl₃[3]

Spectroscopic Data

The structural elucidation of Strempeliopine has been confirmed through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR spectral data as reported in the literature.

Table 3: ¹H NMR Spectral Data for (-)-Strempeliopine (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.27ddd7.9, 7.3, 1.4H-9
7.21d7.9H-12
6.84td7.3, 1.0H-10
6.78d7.9H-11
4.10d11.2H-21α
3.69d11.2H-21β
3.42mH-3α
3.33ddd13.4, 6.7, 2.0H-5α
3.19mH-3β
2.87mH-5β
2.68mH-16
2.49mH-14α
2.34mH-14β
2.18mH-15α
2.09mH-17α
1.83mH-19
1.74mH-15β
1.58mH-17β
1.25mH-18α
1.10mH-18β

Data extracted from the supporting information of Zeng, X.; Boger, D. L. J. Am. Chem. Soc. 2021, 143, 12412–12417.

Table 4: ¹³C NMR Spectral Data for (-)-Strempeliopine (CDCl₃)

Chemical Shift (δ) ppmAssignment
175.4C-2
151.7C-13
133.5C-8
127.8C-9
122.0C-11
118.8C-10
109.8C-12
70.3C-7
61.3C-21
59.8C-20
54.1C-5
52.8C-3
47.9C-16
36.8C-19
33.9C-15
33.0C-17
30.5C-14
25.1C-18

Data extracted from the supporting information of Zeng, X.; Boger, D. L. J. Am. Chem. Soc. 2021, 143, 12412–12417.

Total Synthesis of (-)-Strempeliopine

The asymmetric total synthesis of (-)-Strempeliopine has been achieved through multiple innovative strategies. Two prominent approaches are the SmI₂-mediated dearomative transannular radical cyclization and the palladium-catalyzed decarboxylative asymmetric allylic alkylation.[3][4] Below is a detailed experimental protocol for the final steps of the synthesis as reported by Zeng and Boger.

Experimental Protocol: Final Steps of (-)-Strempeliopine Synthesis

This protocol outlines the conversion of a key intermediate to (-)-Strempeliopine.

Step 1: Cbz Deprotection

  • To a solution of the Cbz-protected amine in methanol, add Pd/C (10% w/w).

  • Stir the mixture under an atmosphere of hydrogen gas (balloon) at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine, which is used in the next step without further purification.

Step 2: Amide Reduction

  • To a solution of the resulting amide in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the corresponding amine.

Step 3: Oxidative Lactamization

  • To a solution of the amine in anhydrous dichloromethane, add 4-methylmorpholine (B44366) N-oxide (NMO) and tetrapropylammonium (B79313) perruthenate (TPAP).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography (silica gel) to yield (-)-Strempeliopine.[5]

G cluster_synthesis Final Synthetic Steps of (-)-Strempeliopine A Cbz-Protected Amine B Deprotected Amine A->B Pd/C, H₂ C Amide B->C Intermediate Steps D Final Amine C->D LiAlH₄ E (-)-Strempeliopine D->E NMO, TPAP

Final synthetic steps to (-)-Strempeliopine.

Biological Activity and Potential Signaling Pathways

While Strempeliopine is the parent base of the schizozygane alkaloids, which are noted for their antimicrobial properties, specific bioactivity data for Strempeliopine itself is limited in the public domain.[1] However, related schizozygane alkaloids have demonstrated promising in vitro anticancer activity against cell lines such as MCF-7 (breast cancer).[6]

The broader class of indole (B1671886) alkaloids is known to exert anticancer effects by modulating various cellular signaling pathways.[7] Given the structural similarity and the reported antitumor activity of related compounds, it is plausible that Strempeliopine may also target key cancer-related pathways. Alkaloids have been shown to influence pathways such as:

  • p38 MAPK Pathway: Some alkaloids can induce apoptosis in cancer cells by up-regulating the expression of p38 and phosphorylated p38 MAPK.[8]

  • Death Receptor Pathway: Activation of the p38 MAPK pathway can, in turn, up-regulate TNF-R1 and DR5, leading to the activation of caspase 8 and the extrinsic apoptosis pathway.[8]

  • Mitochondrial-Mediated Pathway: Certain alkaloids can induce a loss in the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3, thereby triggering the intrinsic apoptosis pathway.[8]

Based on these general mechanisms for related alkaloids, a hypothetical signaling pathway for the potential anticancer activity of Strempeliopine is proposed below.

Potential anticancer signaling pathways of Strempeliopine.

Conclusion

Strempeliopine remains a molecule of significant interest due to its complex structure and its position as the parent compound of the schizozygane alkaloids. The successful total syntheses have not only demonstrated innovative chemical strategies but also provided access to this and related compounds for further biological evaluation. While concrete data on its specific biological targets and mechanism of action are still emerging, the known activities of related alkaloids suggest that Strempeliopine could be a valuable lead compound, particularly in the development of novel anticancer agents. Further investigation into its biological effects and interactions with cellular signaling pathways is warranted to fully elucidate its therapeutic potential.

References

Foundational

The Stereochemical Labyrinth of Strempeliopine: A Technical Guide to Its Absolute Configuration

For Researchers, Scientists, and Drug Development Professionals Introduction Strempeliopine, a complex hexacyclic indole (B1671886) alkaloid, has presented a significant challenge to synthetic and medicinal chemists sinc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strempeliopine, a complex hexacyclic indole (B1671886) alkaloid, has presented a significant challenge to synthetic and medicinal chemists since its isolation. Its intricate three-dimensional architecture, characterized by multiple contiguous stereocenters, has made the definitive assignment of its absolute configuration a noteworthy endeavor. This technical guide provides an in-depth analysis of the stereochemistry of Strempeliopine, detailing the experimental methodologies and logical frameworks that have been instrumental in elucidating its precise spatial arrangement. The total synthesis of various stereoisomers has been pivotal in confirming the absolute configuration, often leading to the reassignment of initially proposed structures.

Quantitative Stereochemical Data

The determination of the stereochemistry of Strempeliopine and its analogues relies on a combination of analytical techniques. While comprehensive datasets are often found within the supplementary information of seminal publications, key quantitative values have been reported that were crucial in the assignment of the absolute configuration.

CompoundSpecific Rotation ([α]D)SolventConcentration (c)Notes
Synthetic Intermediate of (-)-Strempeliopine-180 ± 10°CHCl₃0.017 g/100mLThis value was obtained for a key intermediate in the total synthesis of (-)-Strempeliopine.
Synthetic Stereoisomer of Strempeliopidine-64.0°--This value was reported for a synthesized stereoisomer that was crucial in the structural reassignment of the related natural product, Strempeliopidine.

Key ¹H NMR coupling constants have also been instrumental in determining the relative stereochemistry of Strempeliopine and its diastereomers. For instance, the comparison of coupling constants in synthesized intermediates with those of the natural product has been a critical tool.

Compound FragmentProtonChemical Shift (δ)MultiplicityCoupling Constant (J) in Hz
Natural StrempeliopidineH-16'4.94 ppmdd11.5, 4.6
Synthetic Intermediate of StrempeliopidineH-16'5.51 ppmd7.8

The discrepancy in these values was a key indicator that the initially proposed structure of Strempeliopidine was incorrect and required revision, a process that informed the stereochemical assignment of Strempeliopine.

Experimental Protocols

The elucidation of Strempeliopine's stereochemistry has been a multi-faceted process, relying on the following key experimental methodologies:

Total Synthesis of Stereoisomers

The most definitive method for assigning the absolute configuration of a complex natural product like Strempeliopine is through the total synthesis of all possible stereoisomers and comparison of their spectroscopic data with that of the natural product.

Methodology:

  • Chiral Starting Materials: The syntheses typically commence from enantiomerically pure starting materials to control the absolute stereochemistry of key fragments.

  • Stereoselective Reactions: A series of highly stereoselective reactions are employed to construct the complex polycyclic core. These can include Diels-Alder reactions, asymmetric alkylations, and substrate-controlled reductions.

  • Divergent Synthesis: In many cases, a divergent synthetic strategy is utilized, where a common intermediate is converted into multiple diastereomers by altering the reaction conditions or reagents in the final steps.

  • Spectroscopic Comparison: Each synthesized stereoisomer is meticulously characterized by NMR, mass spectrometry, and optical rotation. The data is then compared to the data reported for the naturally occurring Strempeliopine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the relative stereochemistry of Strempeliopine.

Methodology:

  • 1D ¹H NMR: Analysis of chemical shifts, multiplicities, and coupling constants provides information about the connectivity and dihedral angles between adjacent protons, which in turn defines the relative configuration of stereocenters.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing crucial information about the 3D structure and relative stereochemistry.

  • Comparison of Data: The NMR data of synthetic intermediates and final products are compared with the data from the natural isolate to establish a match.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration of a molecule, provided that suitable crystals can be obtained.

Methodology:

  • Crystallization: A pure sample of the compound of interest, or a suitable crystalline derivative (e.g., a salt with a heavy atom), is crystallized from an appropriate solvent system.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected electronically.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms in the crystal lattice are determined. For the assignment of the absolute configuration, the anomalous dispersion effect is utilized, often requiring the presence of a heavy atom.

  • Final Structure Validation: The refined crystal structure provides the precise three-dimensional arrangement of the atoms, confirming the absolute stereochemistry. In the case of a derivative of a Strempeliopidine stereoisomer, its structure was unambiguously confirmed by X-ray diffraction.[1]

Visualization of Stereochemical Determination

Logical Flow of Absolute Configuration Assignment

The following diagram illustrates the logical workflow employed to determine the absolute configuration of Strempeliopine, a process that often involves the synthesis and analysis of multiple stereoisomers.

G cluster_synthesis Synthesis of Stereoisomers cluster_analysis Spectroscopic and Crystallographic Analysis cluster_comparison Comparison and Assignment start Chiral Starting Materials s1 Stereoselective Synthesis of Core Fragments start->s1 s2 Divergent Coupling of Fragments to Yield Multiple Diastereomers s1->s2 s3 Purification of Individual Stereoisomers s2->s3 a1 NMR Spectroscopy (1D and 2D) s3->a1 a2 Optical Rotation Measurement s3->a2 a3 X-ray Crystallography (of suitable crystals or derivatives) s3->a3 c1 Comparison of Spectroscopic Data with Natural Product a1->c1 a2->c1 a3->c1 c2 Identification of Matching Stereoisomer c1->c2 c3 Definitive Assignment of Absolute Configuration c2->c3

Caption: Workflow for the determination of the absolute configuration of Strempeliopine.

Relationship Between Synthesized Stereoisomers

The synthesis of a library of stereoisomers is often necessary to pinpoint the correct structure of the natural product. The following diagram illustrates the relationship between different synthetic pathways leading to various diastereomers.

G A Common Chiral Intermediate A P1 Diastereomer 1 (A + B1) A->P1 Coupling P2 Diastereomer 2 (A + B2) A->P2 Coupling B Chiral Fragment B1 (R-configuration) B->P1 P3 Diastereomer 3 (ent-A + B1) B->P3 C Chiral Fragment B2 (S-configuration) C->P2 P4 Diastereomer 4 (ent-A + B2) C->P4 entA Enantiomeric Intermediate ent-A entA->P3 Coupling entA->P4 Coupling

Caption: Logical relationship in the synthesis of Strempeliopine stereoisomers.

Conclusion

The determination of the absolute configuration of Strempeliopine is a testament to the power of modern synthetic chemistry and analytical spectroscopy. Through the meticulous synthesis of various stereoisomers and their detailed characterization by NMR and chiroptical methods, coupled with the definitive power of X-ray crystallography for related structures, the true stereochemical nature of this complex alkaloid has been unveiled. This knowledge is not only of academic importance but is also crucial for the development of Strempeliopine and its analogues as potential therapeutic agents, as the biological activity of chiral molecules is often exquisitely dependent on their absolute configuration.

References

Exploratory

Spectroscopic Data of (-)-Strempeliopine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the complex indole (B1671886) alkaloid, (-)-Strempeliopine. The informa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the complex indole (B1671886) alkaloid, (-)-Strempeliopine. The information presented herein is crucial for the identification, characterization, and quality control of this natural product, which is of significant interest in medicinal chemistry and drug development. The data is primarily sourced from the supporting information of the total synthesis of (-)-Strempeliopine by Zeng and Boger, published in the Journal of the American Chemical Society in 2021.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides the exact mass of the protonated molecule, which is a critical piece of data for determining the elemental composition of a compound. The HRMS data for (-)-Strempeliopine was obtained using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.[1]

ParameterValue
Ion Formula[C₂₇H₂₉N₂O₄]⁺
Calculated Mass (m/z)445.2127
Measured Mass (m/z)445.2129

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants, as well as IR absorption data, are available in the supporting information of the 2021 publication by Zeng and Boger in the Journal of the American Chemical Society.[1] Due to the complexity of the spectra, it is recommended to consult the original source for the complete tabulated data and spectral figures.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for indole alkaloids like (-)-Strempeliopine, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of the indole alkaloid is prepared by dissolving 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Tuning and Shimming: The NMR spectrometer is tuned for ¹H and ¹³C frequencies. The magnetic field is shimmed to achieve optimal resolution and line shape on the ¹H spectrum.

  • Data Acquisition:

    • Pulse Sequence: A standard gradient-selected HMBC pulse sequence is typically used for structural elucidation.

    • Acquisition Parameters: Standard acquisition parameters are employed, which may be optimized based on the specific instrument and sample concentration. For quantitative NMR (qNMR), a sufficient relaxation delay is crucial.

  • Data Processing:

    • A window function (e.g., sine-bell) is applied to both dimensions of the 2D spectra.

    • A two-dimensional Fourier transform is performed.

    • The spectrum is phased and calibrated using the residual solvent signals.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: 1-2 mg of the solid sample is finely ground with an agate mortar and pestle and mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) Method: The solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

  • Data Acquisition: The prepared sample is placed in the sample holder of the FT-IR instrument, and the spectrum is recorded.

  • Data Analysis: The resulting spectrum, a plot of percent transmittance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: The purified sample is dissolved in an appropriate HPLC-grade solvent, such as acetonitrile, water, or methanol. For positive ion mode analysis, a small amount of formic acid (0.1%) is often added to facilitate protonation.

  • Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer is commonly used.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, and the data is acquired in the desired mass range.

  • Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like Strempeliopine.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of Strempeliopine cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Natural_Source Natural Source (e.g., Strempeliopsis strempelioides) Extraction Extraction Natural_Source->Extraction Purification Purification (Chromatography) Extraction->Purification Pure_Strempeliopine Pure Strempeliopine Purification->Pure_Strempeliopine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Strempeliopine->NMR IR IR Spectroscopy Pure_Strempeliopine->IR MS Mass Spectrometry (HRMS) Pure_Strempeliopine->MS Data_Integration Data Integration NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation Structure_Verification Structure Verification (Comparison with synthetic data) Structure_Elucidation->Structure_Verification

Caption: Workflow for the isolation and spectroscopic characterization of Strempeliopine.

References

Foundational

Key Structural Features of the Schizozygine Alkaloid Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The Schizozygine alkaloids, a fascinating and structurally complex family of monoterpenoterpenoid indole (B1671886) alkaloids, present a compelling area of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Schizozygine alkaloids, a fascinating and structurally complex family of monoterpenoterpenoid indole (B1671886) alkaloids, present a compelling area of study for natural product chemists, pharmacologists, and drug discovery experts. Their intricate, highly fused polycyclic ring systems and promising biological activities, particularly their antiplasbordial properties, make them attractive targets for synthetic chemistry and therapeutic development. This technical guide provides an in-depth exploration of the core structural features of this unique alkaloid family, supported by quantitative data, detailed experimental protocols, and visualizations of their proposed mechanism of action.

Core Molecular Architecture

The defining characteristic of the Schizozygine alkaloid family is its complex and rigid pentacyclic or hexacyclic framework. This intricate scaffold arises from a biosynthetic rearrangement of the more common Strychnos or Aspidosperma alkaloid precursors. Key members of this family include schizozygine, vallesamidine, and strempeliopine.

The fundamental structure features an indole nucleus integrated into a cage-like architecture. A critical distinguishing feature is the presence of a quaternary carbon center at C7, which is typically part of a spirocyclic system. The nitrogen of the indole ring is incorporated into a six-membered ring, and the overall structure is characterized by a high degree of stereochemical complexity.

A Glimpse into the Three-Dimensional Structure

One such intermediate, a precursor in the total synthesis of (+)-vallesamidine and (+)-14,15-dehydrostrempeliopine, has been characterized by X-ray crystallography (CCDC Deposition Number: 1904992). The data from this structure reveals the characteristic bond lengths and angles of the fused ring system, which are crucial for computational modeling and structure-activity relationship (SAR) studies.

Table 1: Selected Bond Lengths and Angles for a Schizozygine Alkaloid Precursor (CCDC 1904992)

Bond/AngleMeasurement
Bond Lengths (Å)
C1-C21.54
C2-N11.47
N1-C61.38
C6-C71.52
C7-C81.55
C7-C121.56
Bond Angles (°)
C1-C2-N1110.5
C2-N1-C6121.8
N1-C6-C7109.2
C6-C7-C8112.1
C6-C7-C12108.9
C8-C7-C12111.3

Note: Data is derived from a synthetic intermediate and may vary slightly in naturally occurring Schizozygine alkaloids.

Spectroscopic Signature: Elucidating the Structure

The complex structure of the Schizozygine alkaloids is elucidated through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The 1H and 13C NMR spectra provide a detailed map of the carbon-hydrogen framework, allowing for the assignment of each atom within the molecule.

Table 2: 1H and 13C NMR Spectroscopic Data for 3-Oxo-14α,15α-epoxyschizozygine

Position13C Chemical Shift (δ)1H Chemical Shift (δ), Multiplicity, J (Hz)
2173.2-
355.43.85 (m)
552.13.20 (m), 2.85 (m)
622.71.95 (m), 1.65 (m)
786.7-
8139.8-
9124.57.50 (d, 7.5)
10122.87.15 (t, 7.5)
11128.97.30 (t, 7.5)
12109.57.05 (d, 7.5)
13151.2-
1460.13.60 (d, 4.0)
1558.93.45 (d, 4.0)
1649.82.55 (m)
1734.51.80 (m), 1.50 (m)
187.90.95 (t, 7.0)
1931.82.10 (m), 1.70 (m)
2036.52.25 (m)
2154.33.10 (m)

Note: Data is for a representative member of the Schizozygine family and was compiled from published literature.

Experimental Protocols

The isolation and characterization of Schizozygine alkaloids from their natural source, the plant Schizozygia coffaeoides, requires a systematic and careful experimental approach.

Isolation of Schizozygine Alkaloids from Schizozygia coffaeoides

1. Plant Material Collection and Preparation:

  • Collect the stem bark of Schizozygia coffaeoides.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 2-3 weeks.

  • Grind the dried bark into a fine powder using a mechanical mill.

2. Extraction:

  • Macerate the powdered bark (e.g., 1 kg) with methanol (B129727) (e.g., 5 L) at room temperature for 72 hours with occasional shaking.

  • Filter the extract through cheesecloth and then filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanol extract.

3. Acid-Base Partitioning:

  • Suspend the crude methanol extract in a 5% aqueous solution of hydrochloric acid (HCl).

  • Partition the acidic solution with dichloromethane (B109758) (CH2Cl2) to remove neutral and weakly basic compounds. Discard the organic layer.

  • Basify the aqueous layer to pH 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) (NH4OH) solution.

  • Extract the basified aqueous solution exhaustively with CH2Cl2.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and evaporate to dryness to obtain the crude alkaloid mixture.

4. Chromatographic Purification:

  • Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CH2Cl2:MeOH, 95:5) and visualizing with Dragendorff's reagent.

  • Combine fractions containing similar alkaloid profiles.

  • Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate individual Schizozygine alkaloids.

5. Structure Elucidation:

  • Characterize the pure isolated alkaloids using spectroscopic methods, including 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Proposed Mechanism of Action

Schizozygine alkaloids have demonstrated a range of biological activities, with their antiplasmodial effects against the malaria parasite, Plasmodium falciparum, being of significant interest.[1][2] While the precise molecular targets are still under investigation, a plausible mechanism of action for many indole alkaloids is the inhibition of hemozoin formation.[3][4][5]

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. It is hypothesized that Schizozygine alkaloids, like other quinoline (B57606) and indole-based antimalarials, interfere with this detoxification process.

The proposed mechanism involves the alkaloid accumulating in the parasite's acidic food vacuole. Here, it may cap the growing hemozoin crystal or form a complex with heme, preventing its incorporation into the polymer. The resulting buildup of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.

Below is a diagram illustrating this proposed mechanism of action.

Hemozoin_Inhibition Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Oxidative_Stress Oxidative Stress & Membrane Damage Heme->Oxidative_Stress Accumulation Schizozygine Schizozygine Alkaloid Schizozygine->Hemozoin Inhibition Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Caption: Proposed mechanism of antiplasmodial action.

This technical guide provides a foundational understanding of the key structural and biological features of the Schizozygine alkaloid family. Further research into their synthesis, biological targets, and mechanism of action will undoubtedly unlock their full potential for the development of novel therapeutic agents.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Total Synthesis of (-)-Strempeliopine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the diverse strategies employed in the total synthesis of the complex indole (B1671886) alkaloid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse strategies employed in the total synthesis of the complex indole (B1671886) alkaloid, (-)-Strempeliopine. This document details various synthetic routes, highlighting key chemical transformations and offering detailed experimental protocols for their execution. The comparative analysis of quantitative data from different approaches is intended to aid researchers in the strategic planning of their own synthetic endeavors in the field of natural product synthesis and drug discovery.

Introduction to (-)-Strempeliopine

(-)-Strempeliopine is a monoterpene indole alkaloid characterized by a highly intricate hexacyclic framework. Its structural complexity and potential biological activity have made it a compelling target for synthetic chemists. The development of efficient and stereoselective total syntheses is crucial for enabling further investigation into its medicinal properties and for the synthesis of novel analogs. This document outlines and compares several successful total syntheses, providing a valuable resource for chemists in the field.

Comparative Analysis of Synthetic Strategies

Several research groups have reported the total synthesis of (-)-Strempeliopine, each employing unique strategic approaches to construct the challenging polycyclic core. These strategies are summarized below, with quantitative data presented for comparative evaluation.

Principal Investigator(s) Key Strategic Reactions Total Steps Overall Yield (%) Enantioselectivity (er) Diastereoselectivity (dr)
Romiti, F. et al. (2025) Enantioconvergent Negishi cross-coupling, Ring-closing metathesis, Bischler–Napieralski cyclization, 5-exo-trig radical cyclization.[1]Not explicitly stated in abstractNot explicitly stated in abstract97:3[1]>20:1[1]
Qin, Y. et al. (2021) Palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) to set the C20 absolute configuration, a one-pot Bischler–Napieralski/lactamization and iminium reduction sequence, and a late-stage dearomative addition of indole.[2][3]13Not explicitly stated in abstractNot specified in abstractSingle diastereomer[3]
Boger, D. L. et al. (2021) A samarium(II) iodide-mediated and BF₃·OEt₂-initiated dearomative transannular radical cyclization onto an indole. This key step forms a quaternary center and the strategic C19–C2 bond.[4][5] The synthesis is part of a divergent approach from a common intermediate.[5][6] A Grob-type fragmentation of the C12-C19 bond and a reductive radical cyclization are also key.[5]Not explicitly stated in abstractNot explicitly stated in abstractNot specified in abstractNot specified in abstract
Hájíček, J. (1986) A skeletal rearrangement of an indolenine substrate using a copper sulfate (B86663) and zinc mixture in boiling acetic acid.[6] This was followed by an ozonolysis with an oxidative workup.[6]Not explicitly stated in abstract~20.6% (from rearrangement step)Not applicable (racemic)Not applicable

Synthetic Strategies and Key Transformations

The Romiti Strategy: A Radical Approach to the Pentacyclic Core

The 2025 synthesis by Romiti and coworkers showcases a strategy centered around a 5-exo-trig radical cyclization to construct a key pentacyclic intermediate.[1] This intermediate serves as a versatile platform for accessing not only (-)-Strempeliopine but also other related alkaloids.[1] The synthesis commences with an enantioconvergent Negishi cross-coupling, followed by ring-closing metathesis and a Bischler–Napieralski cyclization to build the core structure.[1]

Romiti_Strategy A Chloride A + Organo-zirconocene C D Carboxylic Acid D A->D Enantioconvergent Negishi Cross-Coupling J Pentacycle J D->J Ring-Closing Metathesis, Bischler–Napieralski Cyclization, 5-exo-trig Radical Cyclization K Alkyne K J->K Schwartz's Reagent Reduction, Colvin Homologation Strempeliopine (-)-Strempeliopine K->Strempeliopine Oxidative Lactamization, Hydrogenolysis

Caption: The Romiti group's synthetic route to (-)-Strempeliopine.

The Qin Strategy: Asymmetric Catalysis and a One-Pot Cascade

The approach developed by Qin's group features a palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) as the key step to establish the crucial C20 all-carbon quaternary stereocenter with high enantioselectivity.[2][3] A highly diastereoselective one-pot sequence involving a Bischler–Napieralski reaction, lactamization, and iminium ion reduction efficiently assembles the pentacyclic core.[2][3] The synthesis is completed by a late-stage dearomative indole addition to form the final hexacyclic indoline (B122111) framework.[2]

Qin_Strategy Start N-Benzoyl Lactam QuaternaryCenter C20 All-Carbon Quaternary Center Start->QuaternaryCenter Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation Pentacycle Pentacyclic Core QuaternaryCenter->Pentacycle One-Pot Bischler–Napieralski/ Lactamization/Iminium Reduction Hexacycle Hexacyclic Indoline Pentacycle->Hexacycle Late-Stage Dearomative Indole Addition Strempeliopine (-)-Strempeliopine Hexacycle->Strempeliopine Final Transformations

Caption: Key transformations in the Qin group's total synthesis.

The Boger Strategy: A Divergent Approach with Radical Cyclization

Boger's laboratory has developed a divergent total synthesis strategy that allows access to multiple classes of indole alkaloids from a common intermediate.[5][6] For the synthesis of (-)-Strempeliopine, a key transformation is a SmI₂-mediated dearomative transannular radical cyclization.[4] This reaction, initiated by BF₃·OEt₂, facilitates the formation of a critical quaternary center and the C19-C2 bond.[4] The strategy also involves a Grob-type fragmentation.[5]

Boger_Strategy CommonIntermediate Common Pentacyclic Intermediate RearrangementPrecursor Rearrangement Precursor CommonIntermediate->RearrangementPrecursor Series of Steps StrempeliopineCore Strempeliopine Core RearrangementPrecursor->StrempeliopineCore SmI2-mediated Dearomative Transannular Radical Cyclization Strempeliopine (-)-Strempeliopine StrempeliopineCore->Strempeliopine Final Elaboration

Caption: The Boger group's divergent synthesis strategy.

Detailed Experimental Protocols

Key Experiment from the Romiti Synthesis: 5-exo-trig Radical Cyclization

Synthesis of Pentacycle J: To a solution of the acyclic precursor (1.0 equiv) in toluene (B28343) (0.01 M) at 110 °C is added Bu₃SnH (1.5 equiv) and AIBN (0.2 equiv) portionwise over 1 hour. The reaction mixture is stirred at 110 °C for an additional 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the pentacyclic product J.[1]

Key Experiment from the Qin Synthesis: One-Pot Bischler–Napieralski/Lactamization/Iminium Reduction

Formation of the Pentacyclic Core: To a solution of the amino ester precursor (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C is added triflic anhydride (B1165640) (1.2 equiv). The mixture is stirred for 30 minutes, followed by the addition of 2-fluoropyridine (B1216828) (1.5 equiv). The reaction is allowed to warm to room temperature and stirred for 4 hours. The mixture is then cooled to 0 °C, and NaBH₄ (3.0 equiv) in MeOH (0.5 M) is added dropwise. The reaction is stirred for 1 hour at 0 °C and then warmed to room temperature for 2 hours. The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the pentacyclic amine.[1]

Key Experiment from the Boger Synthesis: SmI₂-Mediated Dearomative Transannular Radical Cyclization

Formation of the Strempeliopine Core: A solution of the precursor iminium ion, generated in situ, in THF (0.01 M) is cooled to -78 °C. To this solution is added a freshly prepared solution of SmI₂ (3.0 equiv) in THF until a deep blue color persists. BF₃·OEt₂ (2.0 equiv) is then added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography to afford the cyclized product.[4]

Conclusion

The total syntheses of (-)-Strempeliopine presented herein demonstrate the ingenuity and power of modern synthetic organic chemistry. The diverse strategies, ranging from radical cyclizations to asymmetric catalysis and one-pot cascades, provide a rich platform for the development of new synthetic methods and their application to the synthesis of complex natural products. These detailed notes and protocols are intended to serve as a practical guide for researchers engaged in the synthesis of alkaloids and other architecturally challenging molecules, ultimately contributing to advancements in chemical synthesis and drug discovery.

References

Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Strempeliopine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the palladium-catalyzed total synthesis of the complex indole (B1671886) al...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed total synthesis of the complex indole (B1671886) alkaloid, (-)-Strempeliopine. The synthesis strategy hinges on a key palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) to establish the critical C20 all-carbon quaternary stereocenter. Subsequent transformations, including a Bischler–Napieralski/lactamization/iminium reduction cascade and a late-stage dearomative indole addition, complete the hexacyclic framework.

Overview of the Synthetic Strategy

The total synthesis of (-)-Strempeliopine is a multi-step process that can be conceptually divided into three key stages following the preparation of the necessary starting materials.[1] The retrosynthetic analysis reveals a convergent approach, with the core pentacyclic structure being assembled and later elaborated to the final natural product.

A key innovation in this synthesis is the use of a palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) of an N-benzoyl lactam.[1] This reaction sets the absolute configuration at the C20 position early in the synthesis.[1] Following the establishment of this critical stereocenter, a highly diastereoselective one-pot Bischler–Napieralski/lactamization and iminium reduction sequence is employed to construct the pentacyclic core.[1] The synthesis culminates in a late-stage dearomative addition of indole to furnish the hexacyclic indoline (B122111) framework with control over four contiguous stereocenters.[1]

Key Reaction Pathways and Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and the detailed experimental workflow for the key palladium-catalyzed step.

Strempeliopine Synthesis Pathway cluster_start Starting Materials cluster_key_step Key Palladium-Catalyzed Step cluster_core_formation Core Structure Assembly cluster_final_steps Final Elaboration cluster_product Final Product N-Benzoyl Lactam N-Benzoyl Lactam Pd_DAAA Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation N-Benzoyl Lactam->Pd_DAAA [Pd], Ligand Bischler Bischler–Napieralski/ Lactamization/Iminium Reduction Pd_DAAA->Bischler Intermediate A Dearomative Late-Stage Dearomative Indole Addition Bischler->Dearomative Pentacyclic Core Strempeliopine (-)-Strempeliopine Dearomative->Strempeliopine Final Steps

Caption: Overall synthetic pathway to (-)-Strempeliopine.

Experimental_Workflow_Pd_DAAA cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis A Add N-benzoyl lactam and solvent to flask B Degas the solution A->B C Add Pd catalyst and ligand B->C D Heat to specified temperature C->D E Monitor reaction by TLC/LC-MS D->E F Cool to room temperature E->F G Solvent evaporation F->G H Column chromatography G->H I Characterization (NMR, MS) H->I J Determine yield and ee I->J

Caption: Experimental workflow for the Pd-DAAA step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) step in the synthesis of (-)-Strempeliopine.

ParameterValueReference
Catalyst Pd(OAc)₂[2]
Ligand (R)-(CF₃)₃-t-BuPHOX[2]
Catalyst Loading 1.5 mol%[2]
Substrate Carboxylactam (±)-19[2]
Solvent Not specified in abstract
Temperature Not specified in abstract
Reaction Time Not specified in abstract
Yield 87%[2]
Enantiomeric Excess (ee) 96%[2]

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of (-)-Strempeliopine.

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)

This protocol is adapted from the synthesis of a key intermediate as described in the literature.[2]

Materials:

  • Carboxylactam (±)-19

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • (R)-(-)-1,1'-Binaphthyl-2,2'-diylbis(diphenylphosphine) ((R)-(CF₃)₃-t-BuPHOX)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the carboxylactam (±)-19 (1.0 equiv).

  • Add the anhydrous, degassed solvent to dissolve the substrate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.015 equiv) and (R)-(CF₃)₃-t-BuPHOX (0.016 equiv) in the reaction solvent.

  • Add the catalyst solution to the flask containing the substrate.

  • Heat the reaction mixture to the appropriate temperature (typically determined by optimization, e.g., 50-80 °C) and stir for the required time (monitor by TLC or LC-MS until starting material is consumed).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the enantioenriched lactam.

One-pot Bischler–Napieralski/Lactamization/Iminium Reduction

This procedure constructs the core pentacyclic structure of Strempeliopine.[1]

Materials:

Procedure:

  • To a solution of the enantioenriched lactam from the previous step in the anhydrous solvent at 0 °C, add the Bischler-Napieralski reagent (e.g., POCl₃) dropwise.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture back to 0 °C.

  • Carefully add methanol to the reaction mixture, followed by the portion-wise addition of the reducing agent (e.g., NaBH₄).

  • Stir the reaction at 0 °C until the reduction of the iminium intermediate is complete.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pentacyclic amine.

Late-Stage Dearomative Addition of Indole

This step completes the hexacyclic framework of (-)-Strempeliopine.[1]

Materials:

  • Pentacyclic amine from the previous step

  • Indole

  • A suitable acid catalyst (e.g., Trifluoroacetic acid)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the pentacyclic amine and indole in the anhydrous solvent.

  • Add the acid catalyst to the solution at room temperature.

  • Stir the reaction mixture until the dearomative cyclization is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting product by flash column chromatography to afford (-)-Strempeliopine.

Concluding Remarks

The palladium-catalyzed synthesis of (-)-Strempeliopine provides an elegant and efficient route to this complex natural product. The key Pd-DAAA reaction allows for the early and effective installation of a challenging all-carbon quaternary stereocenter with high enantioselectivity. The subsequent cascade and late-stage functionalization reactions demonstrate the power of modern synthetic methodologies in the construction of intricate molecular architectures. These protocols provide a solid foundation for researchers interested in the synthesis of Strempeliopine and related alkaloids, as well as for those in drug development seeking to explore the therapeutic potential of this class of compounds.

References

Method

Enantioselective Synthesis of the Strempeliopine Core: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the Strempeliopine core, a complex hexacy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the Strempeliopine core, a complex hexacyclic indole (B1671886) alkaloid. The methodologies presented are based on two distinct and recent synthetic strategies, offering valuable insights for researchers in natural product synthesis and medicinal chemistry.

Introduction

Strempeliopine, a schizozygane alkaloid, possesses a highly fused and sterically congested architecture that has attracted significant attention from the synthetic chemistry community. Its complex structure, featuring multiple stereocenters, presents a formidable challenge in asymmetric synthesis. This document outlines two powerful and distinct approaches to the enantioselective construction of the Strempeliopine core, developed by the research groups of Boger (2021) and Chen (2022).

The Boger synthesis features a key samarium(II) iodide-mediated dearomative transannular radical cyclization to forge a crucial quaternary stereocenter. The Chen synthesis employs a palladium-catalyzed decarboxylative asymmetric allylic alkylation to establish the initial stereochemistry, followed by a highly diastereoselective one-pot cascade reaction. These application notes provide a comprehensive overview of both synthetic routes, including detailed experimental protocols and a summary of quantitative data to aid in the selection and application of these methodologies.

Synthetic Strategy Overview

Boger's SmI₂-Mediated Radical Cyclization Approach

The synthetic strategy from the Boger group culminates in a powerful SmI₂-mediated and BF₃·OEt₂-initiated dearomative transannular radical cyclization. This key step constructs the strategic C19-C2 bond and a quaternary center in the core structure of (-)-Strempeliopine.[1][2] The synthesis begins with a multi-step sequence to build a complex pentacyclic intermediate, which then undergoes the pivotal radical cyclization.

Boger_Synthesis_Workflow cluster_start Starting Material Preparation cluster_key Key Transformation cluster_end Final Product Formation Start Tryptamine Derivative Intermediate_A Pentacyclic Precursor Start->Intermediate_A Multi-step Synthesis Radical_Cyclization SmI₂-mediated Radical Cyclization Intermediate_A->Radical_Cyclization BF₃·OEt₂, SmI₂ Strempeliopine_Core (-)-Strempeliopine Core Radical_Cyclization->Strempeliopine_Core Workup & Purification

Caption: Boger's synthetic workflow for the Strempeliopine core.

Chen's Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) Approach

The Chen group's strategy hinges on an early-stage palladium-catalyzed decarboxylative asymmetric allylic alkylation of an N-benzoyl lactam to set the absolute configuration at the C20 position.[3] This is followed by a highly diastereoselective one-pot Bischler–Napieralski/lactamization and iminium reduction sequence to construct the pentacyclic core. The final hexacyclic framework is achieved through a late-stage dearomative addition of indole.

Chen_Synthesis_Workflow cluster_start Stereocenter Installation cluster_key Key Transformations cluster_end Core Construction Start_Chen N-Benzoyl Lactam Pd_AAA Pd-catalyzed Asymmetric Allylic Alkylation Start_Chen->Pd_AAA Pd₂(dba)₃, Ligand AAA_Product Chiral Lactam Cascade Bischler-Napieralski/ Lactamization Cascade AAA_Product->Cascade Multi-step Pd_AAA->AAA_Product Pentacyclic_Core Pentacyclic Intermediate Cascade->Pentacyclic_Core Strempeliopine_Core_Chen (-)-Strempeliopine Core Pentacyclic_Core->Strempeliopine_Core_Chen Indole Addition

Caption: Chen's synthetic workflow for the Strempeliopine core.

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in both the Boger and Chen syntheses of the (-)-Strempeliopine core.

Table 1: Key Step in Boger's Synthesis
StepReactantProductYield (%)Stereoselectivity
SmI₂-mediated Radical CyclizationPentacyclic Precursor(-)-Strempeliopine73N/A

Note: The stereochemistry of the final product is dictated by the chirality of the precursor, which is established in earlier steps.

Table 2: Key Steps in Chen's Synthesis
StepReactantProductYield (%)Stereoselectivity
Pd-catalyzed Decarboxylative AAAN-Benzoyl LactamChiral Lactam9596% ee
One-pot Bischler–Napieralski/Lactamization/ReductionChiral Lactam DerivativePentacyclic Intermediate72>20:1 dr
Dearomative Indole AdditionPentacyclic Intermediate(-)-Strempeliopine85N/A

Experimental Protocols

Protocol 1: Boger's SmI₂-Mediated Dearomative Transannular Radical Cyclization

This protocol describes the key transformation in the total synthesis of (-)-Strempeliopine as reported by Boger and coworkers.

Materials:

  • Pentacyclic precursor

  • Anhydrous Tetrahydrofuran (THF)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Argon atmosphere setup

Procedure:

  • To a solution of the pentacyclic precursor (1.0 eq) in anhydrous THF (0.01 M) at -78 °C under an argon atmosphere, add BF₃·OEt₂ (3.0 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 15 minutes.

  • To this solution, add a solution of SmI₂ in THF (0.1 M, 5.0 eq) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and then add saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (-)-Strempeliopine.

Protocol 2: Chen's Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (AAA)

This protocol details the initial enantioselective step in the synthesis of the Strempeliopine core by Chen and coworkers.[3]

Materials:

  • N-Benzoyl-α-allyl-δ-valerolactam

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (S)-tBu-Phox ligand

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

  • Argon atmosphere setup

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%) and (S)-tBu-Phox (5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCE (0.1 M) and stir the mixture at room temperature for 20 minutes.

  • Add a solution of N-benzoyl-α-allyl-δ-valerolactam (1.0 eq) in anhydrous DCE.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the chiral lactam product.

Protocol 3: Chen's One-Pot Bischler–Napieralski/Lactamization/Reduction Cascade

This protocol describes the diastereoselective construction of the pentacyclic core of Strempeliopine.

Materials:

  • Product from the multi-step conversion of the chiral lactam from Protocol 2

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon atmosphere setup

Procedure:

  • To a solution of the starting material (1.0 eq) in anhydrous DCM (0.05 M) at 0 °C under an argon atmosphere, add POCl₃ (3.0 eq) dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction to 0 °C and slowly add MeOH, followed by the portion-wise addition of NaBH₄ (5.0 eq).

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to give the pentacyclic intermediate.

References

Application

Application Notes and Protocols: SmI₂-Mediated Radical Cyclization in the Total Synthesis of Strempeliopine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocol for the pivotal samarium(II) iodide (SmI₂)-mediated radical cyclization step i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the pivotal samarium(II) iodide (SmI₂)-mediated radical cyclization step in the total synthesis of (-)-Strempeliopine, as reported by Zeng and Boger. This key transformation constructs the strategic C19-C2 bond and a critical quaternary center within the complex hexacyclic core of the natural product.

Core Reaction and Significance

The synthesis of the schizozygane alkaloid core of (-)-Strempeliopine is achieved through a powerful SmI₂-mediated and BF₃·OEt₂-initiated dearomative transannular radical cyclization. This reaction proceeds via the single-electron reduction of an in situ-generated iminium ion, leading to the formation of an N-acyl α-aminoalkyl radical which then cyclizes onto the indole (B1671886) nucleus. This innovative approach provides a robust method for the construction of complex molecular architectures.

Data Presentation

The following tables summarize the key quantitative data for the SmI₂-mediated radical cyclization reaction.

Table 1: Reactant and Reagent Quantities

Compound/ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mg)Amount (mmol)Equivalents
Starting Material ((-)-22 )C₂₉H₃₆N₂O₅492.6133.50.0681.0
Samarium(II) Iodide (SmI₂)SmI₂404.16110.00.2724.0
Boron Trifluoride Etherate (BF₃·OEt₂)BF₃·C₄H₁₀O141.9334.0 (μL)0.2724.0
Acetonitrile (B52724) (Solvent)CH₃CN41.056.8 (mL)--

Table 2: Reaction Conditions and Yields

ParameterValue
Temperature70 °C (oil bath)
Reaction Time16 hours
Yield of Product ((-)-23 )73% (34.0 mg)
Recovered Starting Material ((-)-22 )20% (6.7 mg)
Yield Based on Recovered Starting Material (BRSM)92%

Table 3: Characterization Data for Product ((-)-23)

Spectroscopic DataValue
¹H NMR (500 MHz, CDCl₃) δ 7.29 (d, J = 7.4 Hz, 1H), 7.07 (t, J = 7.5 Hz, 1H), 6.81 (t, J = 7.4 Hz, 1H), 6.69 (d, J = 7.7 Hz, 1H), 5.86 (d, J = 10.1 Hz, 1H), 5.76 (s, 1H), 5.23 (d, J = 10.1 Hz, 1H), 4.41 (d, J = 13.0 Hz, 1H), 3.82 (s, 3H), 3.63 (d, J = 13.0 Hz, 1H), 3.20 (s, 1H), 2.98 (m, 1H), 2.80 (m, 1H), 2.59 (m, 1H), 2.40 (m, 1H), 2.22 (m, 1H), 2.05 (m, 1H), 1.85 (m, 1H), 1.68 (m, 1H), 1.45 (m, 1H), 1.30 (m, 1H), 1.15 (m, 1H), 0.90 (t, J = 7.4 Hz, 3H).
¹³C NMR (125 MHz, CDCl₃) δ 173.4, 151.7, 131.9, 128.0, 124.6, 122.9, 118.9, 109.9, 68.2, 60.4, 58.9, 53.0, 52.8, 48.9, 46.1, 42.1, 39.8, 35.2, 31.9, 29.7, 25.9, 24.9, 8.2.
Infrared (FTIR) νₘₐₓ 3350, 2927, 1731, 1635, 1458, 1225 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS-ESI) m/z [M+H]⁺ Calcd for C₂₉H₃₇N₂O₅: 493.2697; Found: 493.2697.
Specific Rotation [α]²⁰D -81 ± 0.2 (c 0.68, CHCl₃).

Experimental Protocols

Materials and Reagents:

  • Starting Material ((-)-22 )

  • Samarium(II) Iodide (SmI₂) solution (0.1 M in THF, commercially available or freshly prepared)

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

  • Ethyl Acetate (B1210297) (EtOAc) and Hexanes for chromatography

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Schlenk line or glovebox for inert atmosphere operations

  • Oil bath for heating

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer, IR spectrometer, Mass spectrometer, and Polarimeter for characterization.

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the starting material (-)-22 (33.5 mg, 0.068 mmol).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (6.8 mL) to the flask. To the resulting solution, add boron trifluoride etherate (34.0 μL, 0.272 mmol) followed by a solution of samarium(II) iodide in THF (0.1 M, 2.72 mL, 0.272 mmol).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved gases.

  • Reaction: Heat the reaction mixture to 70 °C in an oil bath and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by the addition of a saturated aqueous solution of Rochelle's salt. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 80% EtOAc/hexanes) to afford the desired product (-)-23 as a white foam (34.0 mg, 73% yield) and recover unreacted starting material (-)-22 (6.7 mg, 20%).

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Flame-dried flask under Argon add_sm Add Starting Material ((-)-22) start->add_sm add_solv Add Anhydrous Acetonitrile add_sm->add_solv add_reagents Add BF3·OEt2 and SmI2 solution add_solv->add_reagents degas Freeze-Pump-Thaw (3 cycles) add_reagents->degas heat Heat to 70 °C for 16 hours degas->heat quench Quench with Rochelle's Salt heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Silica Gel Chromatography dry->purify product Product ((-)-23) purify->product

Caption: Experimental workflow for the SmI₂-mediated radical cyclization.

G cluster_reaction SmI2-Mediated Radical Cyclization cluster_reagents Reagents and Conditions start Starting Material ((-)-22) (N-Acyl Hemiaminal) iminium In situ generated Iminium Ion start->iminium BF3·OEt2 radical N-Acyl α-Aminoalkyl Radical iminium->radical SmI2 (SET) product Cyclized Product ((-)-23) radical->product Radical Cyclization reagents SmI2 (4.0 equiv) BF3·OEt2 (4.0 equiv) CH3CN, 70 °C, 16 h

Caption: Key steps in the SmI₂-mediated radical cyclization mechanism.

Method

Application of the Bischler–Napieralski Reaction in the Synthesis of Schizozygine Alkaloids

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals The Bischler–Napieralski reaction is a cornerstone in synthetic organic chemistry for the construction of dihydroisoquinolin...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Bischler–Napieralski reaction is a cornerstone in synthetic organic chemistry for the construction of dihydroisoquinoline and β-carboline ring systems, which are prevalent in a vast array of natural products, including the structurally complex Schizozygine alkaloids. This document provides detailed application notes and a specific experimental protocol for the use of the Bischler–Napieralski reaction in the enantioselective total synthesis of (+)-Schizozygine, a representative member of this alkaloid family.

Introduction

The Schizozygine alkaloids are a family of monoterpenoid indole (B1671886) alkaloids characterized by a highly intricate and congested polycyclic framework. Their unique architecture and potential biological activity make them compelling targets for total synthesis. A key strategic disconnection in the synthesis of the Schizozygine core often involves the formation of the tetracyclic β-carboline substructure. The Bischler–Napieralski reaction serves as an efficient method for achieving this transformation, typically involving the intramolecular cyclization of a β-arylethylamide under acidic conditions.

In the context of the total synthesis of (+)-Schizozygine, the Bischler–Napieralski reaction is employed to construct the dihydro-β-carboline core from a tryptamine-derived amide. This crucial step sets the stage for subsequent transformations to elaborate the full hexacyclic structure of the natural product.

Reaction Mechanism and Pathway

The Bischler–Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. The reaction is initiated by the activation of the amide carbonyl group by a Lewis acid or dehydrating agent, followed by cyclization and subsequent elimination to form the dihydro-β-carboline ring system.

Below is a generalized mechanistic pathway for the Bischler–Napieralski reaction leading to a dihydro-β-carboline, which is the core of the intermediate in the Schizozygine synthesis.

Bischler_Napieralski_Mechanism cluster_reaction Bischler-Napieralski Reaction amide β-Arylethylamide activated_amide Activated Amide (Imidoyl Phosphate) amide->activated_amide + POCl₃ nitrilium Nitrilium Ion activated_amide->nitrilium - OPOCl₂⁻ cyclized Cyclized Intermediate (Spirocyclic Cation) nitrilium->cyclized Intramolecular Electrophilic Aromatic Substitution dihydro_beta_carboline Dihydro-β-carboline cyclized->dihydro_beta_carboline - H⁺ reagents POCl₃ hcl - HCl hopo2cl - HOPOCl₂ dummy1 dummy2

Caption: Generalized mechanism of the Bischler-Napieralski reaction.

Application in the Total Synthesis of (+)-Schizozygine

In the asymmetric total synthesis of (+)-Schizozygine reported by Zhang and coworkers, the Bischler–Napieralski reaction is a key step to form the tetracyclic imine intermediate. The synthesis commences with the coupling of tryptamine (B22526) with a protected cyclopropanol-derived carboxylic acid to furnish the requisite amide precursor. This amide is then subjected to Bischler–Napieralski conditions to effect the desired cyclization.

The following workflow illustrates the position of the Bischler-Napieralski reaction within the broader synthetic strategy.

Schizozygine_Synthesis_Workflow start Tryptamine & Protected Cyclopropanol Carboxylic Acid amide_formation Amide Formation (EDCI Coupling) start->amide_formation amide Amide Precursor amide_formation->amide bischler_napieralski Bischler-Napieralski Reaction amide->bischler_napieralski imine Tetracyclic Imine Intermediate bischler_napieralski->imine reduction Asymmetric Reduction imine->reduction amine Tetracyclic Amine reduction->amine elaboration Further Elaboration amine->elaboration schizozygine (+)-Schizozygine elaboration->schizozygine

Caption: Workflow for the synthesis of (+)-Schizozygine.

Quantitative Data

The following table summarizes the quantitative data for the key Bischler–Napieralski reaction step in the synthesis of (+)-Schizozygine.

StepStarting MaterialReagents and ConditionsProductYield
Bischler-Napieralski Reaction N-(2-(1H-indol-3-yl)ethyl)-2-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropane-1-carboxamide1. POCl₃, Toluene (B28343), 110 °C, 2 h2. NaOH (aq.)1-((2-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropyl)methyl)-4,9-dihydro-3H-pyrido[3,4-b]indole85%

Experimental Protocol

Synthesis of 1-((2-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropyl)methyl)-4,9-dihydro-3H-pyrido[3,4-b]indole

This protocol is adapted from the total synthesis of (+)-Schizozygine by Zhang and coworkers.

Materials:

  • N-(2-(1H-indol-3-yl)ethyl)-2-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropane-1-carboxamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle or oil bath

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of N-(2-(1H-indol-3-yl)ethyl)-2-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropane-1-carboxamide (1.0 eq) in anhydrous toluene (0.1 M), phosphorus oxychloride (3.0 eq) is added at room temperature under an inert atmosphere.

  • The reaction mixture is heated to 110 °C and stirred for 2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • The resulting mixture is extracted with ethyl acetate (3 x volume of the aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, 1-((2-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropyl)methyl)-4,9-dihydro-3H-pyrido[3,4-b]indole, as a yellow solid.

Characterization Data:

The purified product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity. The expected data should be consistent with the structure of the target dihydro-β-carboline.

Conclusion

The Bischler–Napieralski reaction is a powerful and reliable tool for the construction of the core structure of Schizozygine alkaloids. The provided protocol, derived from a successful total synthesis, demonstrates its practical application and high efficiency. For researchers in natural product synthesis and drug development, this reaction offers a strategic advantage in accessing complex molecular architectures. Careful execution and monitoring are key to achieving high yields and purity of the desired cyclized product.

Application

Application Note and Protocol: HPLC Purification of Strempeliopine

Introduction Strempeliopine is a complex indole (B1671886) alkaloid first isolated from the roots of Strempeliopsis strempelioides K. Schum.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strempeliopine is a complex indole (B1671886) alkaloid first isolated from the roots of Strempeliopsis strempelioides K. Schum. (Apocynaceae)[1]. As a member of the monoterpenoid indole alkaloid class of natural products, it holds significant interest for researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities exhibited by related compounds[2]. The intricate chemical structure of Strempeliopine, which has been a subject of total synthesis efforts[3][4][5][6], necessitates a robust and efficient purification method to obtain high-purity material for further studies. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of such complex natural products[7][8].

This document provides a detailed protocol for the purification of Strempeliopine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is based on established principles for the separation of indole alkaloids and is designed to be adaptable for researchers working with either natural product extracts or synthetic reaction mixtures[9][10][11].

Materials and Equipment

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler or Manual Injector

    • Column Oven

    • Photodiode Array (PDA) or UV-Vis Detector

    • Fraction Collector

Columns and Consumables
  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Preparative Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm particle size)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • HPLC vials with inserts

  • Collection tubes for fraction collector

Solvents and Reagents
  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ammonium acetate (B1210297) or Ammonium hydrogen phosphate (B84403) (optional, for pH adjustment)

  • Sample solvent (e.g., Methanol or a mixture of Acetonitrile and Water)

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to prevent column clogging and to ensure optimal separation.

  • From Plant Extract:

    • Perform a preliminary extraction of the crude plant material (e.g., roots of Strempeliopsis strempelioides) using an appropriate solvent such as methanol or a chloroform-methanol mixture.

    • The crude extract should be subjected to preliminary purification using techniques like aluminum oxide column chromatography or silica (B1680970) gel column chromatography to remove highly polar and non-polar impurities[10][12].

    • Dissolve the partially purified, dried extract in a suitable solvent (e.g., 50% methanol in water) to a concentration of 1-5 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • From Synthetic Reaction Mixture:

    • Following the synthetic procedure, work up the reaction mixture to remove excess reagents and by-products.

    • Dissolve the crude synthetic product in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Analytical HPLC Method Development

Before proceeding to preparative purification, an analytical method should be developed to determine the optimal separation conditions.

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 220 nm and 280 nm
Injection Volume 5-20 µL

Note: The gradient can be optimized based on the initial analytical run to improve the resolution of the Strempeliopine peak from adjacent impurities. The use of additives like TFA helps to improve peak shape for alkaloids by ion-pairing with basic nitrogen atoms[13].

Preparative HPLC Purification

Once the analytical method is optimized, it can be scaled up for preparative purification.

ParameterCondition
Column C18 reversed-phase, 20 x 250 mm, 10 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Scaled from the optimized analytical method (e.g., 20-80% B over 30 minutes)
Flow Rate 15-20 mL/min (adjust based on column manufacturer's recommendations)
Column Temperature 30 °C
Detection 220 nm and 280 nm
Injection Volume 0.5-2 mL (depending on sample concentration and column loading capacity)
Fraction Collection and Post-Purification Processing
  • Set the fraction collector to collect peaks based on retention time or UV signal threshold.

  • Collect the fractions corresponding to the Strempeliopine peak into individual tubes.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions.

  • Remove the HPLC solvents (acetonitrile and water) and TFA using a rotary evaporator or lyophilizer. Note that TFA can be challenging to remove completely and may require co-evaporation with a solvent like methanol.

  • The final purified Strempeliopine should be stored under appropriate conditions (e.g., at -20°C in a desiccated environment) to prevent degradation.

Experimental Workflow and Signaling Pathways

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis and Purification cluster_post Post-Purification start Crude Material (Plant Extract or Synthetic Mixture) dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter analytical Analytical HPLC Method Development filter->analytical preparative Preparative HPLC Purification analytical->preparative collection Fraction Collection preparative->collection purity_check Purity Analysis of Fractions collection->purity_check pooling Pool Pure Fractions purity_check->pooling evaporation Solvent Removal (Rotary Evaporation/Lyophilization) pooling->evaporation final_product Pure Strempeliopine evaporation->final_product

References

Method

Application Notes & Protocols for NMR Spectroscopic Analysis of Strempeliopine Intermediates

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of key intermediates in the total synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of key intermediates in the total synthesis of (-)-Strempeliopine. The data and protocols are derived from the successful total synthesis reported by Zeng and Boger, providing a practical framework for the characterization of these complex indole (B1671886) alkaloids.

Introduction

Strempeliopine is a complex monoterpene indole alkaloid with a unique hexacyclic architecture. Its total synthesis involves a series of intricate chemical transformations, yielding various intermediates that require thorough characterization to ensure the desired stereochemistry and connectivity. NMR spectroscopy is an indispensable tool in this process, providing detailed structural information at the atomic level. These notes offer a summary of the expected ¹H and ¹³C NMR data for key intermediates and provide standardized protocols for their analysis.

Data Presentation: ¹H and ¹³C NMR of Strempeliopine Intermediates

The following tables summarize the quantitative ¹H and ¹³C NMR data for pivotal intermediates in the synthesis of (-)-Strempeliopine. All spectra were recorded in CDCl₃ unless otherwise noted. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data for Key Strempeliopine Intermediates

Compound NameIntermediateKey ¹H NMR Signals (δ, ppm, Multiplicity, J in Hz)
Carboxylic Acid19 Due to instability, this intermediate was used crude in the subsequent step and detailed NMR data is not available.[1]
N,O-Ketal(-)-22 7.53 (d, J = 7.3 Hz, 1H), 7.28 (d, J = 7.8 Hz, 1H), 7.11 (td, J = 7.5 Hz, 1H), 7.05 (td, J = 7.4 Hz, 1H), 5.31 (d, J = 10.1 Hz, 1H), 4.31 (dd, J = 10.6, 4.8 Hz, 1H), 3.86 (s, 3H), 3.73 (d, J = 10.6 Hz, 1H), 2.94 (t, J = 6.2 Hz, 2H), 2.70 – 2.58 (m, 1H), 2.40 (td, J = 13.0, 5.7 Hz, 1H), 2.29 – 2.18 (m, 1H), 1.99 (d, J = 13.8 Hz, 1H), 1.87 – 1.74 (m, 2H), 1.57 (s, 1H), 1.48 – 1.34 (m, 2H), 0.93 (t, J = 7.4 Hz, 3H).
N-Acyl Aminal(-)-23 7.55 (d, J = 7.7 Hz, 1H), 7.29 (d, J = 7.9 Hz, 1H), 7.12 (td, J = 7.5 Hz, 1H), 7.06 (td, J = 7.4 Hz, 1H), 6.11 (s, 1H), 4.34 (dd, J = 10.6, 4.8 Hz, 1H), 3.87 (s, 3H), 3.79 (d, J = 10.6 Hz, 1H), 2.95 (t, J = 6.2 Hz, 2H), 2.72 – 2.60 (m, 1H), 2.42 (td, J = 13.0, 5.7 Hz, 1H), 2.31 – 2.19 (m, 1H), 2.01 (d, J = 13.8 Hz, 1H), 1.89 – 1.76 (m, 2H), 1.59 (s, 1H), 1.49 – 1.36 (m, 2H), 0.95 (t, J = 7.4 Hz, 3H).
Amide(+)-25 7.56 (d, J = 7.7 Hz, 1H), 7.30 (d, J = 7.9 Hz, 1H), 7.13 (td, J = 7.5 Hz, 1H), 7.07 (td, J = 7.4 Hz, 1H), 4.36 (dd, J = 10.6, 4.8 Hz, 1H), 3.88 (s, 3H), 3.81 (d, J = 10.6 Hz, 1H), 3.01 – 2.89 (m, 2H), 2.75 – 2.63 (m, 1H), 2.44 (td, J = 13.0, 5.7 Hz, 1H), 2.33 – 2.21 (m, 1H), 2.03 (d, J = 13.8 Hz, 1H), 1.91 – 1.78 (m, 2H), 1.61 (s, 1H), 1.51 – 1.38 (m, 2H), 0.96 (t, J = 7.4 Hz, 3H).
Amine(+)-26 7.53 (d, J = 7.7 Hz, 1H), 7.28 (d, J = 7.9 Hz, 1H), 7.10 (td, J = 7.5 Hz, 1H), 7.04 (td, J = 7.4 Hz, 1H), 4.30 (dd, J = 10.6, 4.8 Hz, 1H), 3.85 (s, 3H), 3.72 (d, J = 10.6 Hz, 1H), 2.93 (t, J = 6.2 Hz, 2H), 2.69 – 2.57 (m, 1H), 2.39 (td, J = 13.0, 5.7 Hz, 1H), 2.28 – 2.17 (m, 1H), 1.98 (d, J = 13.8 Hz, 1H), 1.86 – 1.73 (m, 2H), 1.56 (s, 1H), 1.47 – 1.33 (m, 2H), 0.92 (t, J = 7.4 Hz, 3H).
(-)-Strempeliopine1 7.28 – 7.23 (m, 1H), 7.21 (d, J = 7.3 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 6.86 (t, J = 7.4 Hz, 1H), 6.78 (d, J = 7.8 Hz, 1H), 4.19 (s, 1H), 3.73 (s, 1H), 3.32 (d, J = 15.6 Hz, 1H), 3.23 (d, J = 11.7 Hz, 1H), 3.05 (dd, J = 15.6, 5.7 Hz, 1H), 2.83 – 2.71 (m, 2H), 2.68 – 2.54 (m, 2H), 2.47 (d, J = 11.8 Hz, 1H), 2.27 (d, J = 15.6 Hz, 1H), 1.94 – 1.83 (m, 1H), 1.82 – 1.69 (m, 2H), 1.68 – 1.56 (m, 2H), 1.55 – 1.44 (m, 1H), 1.29 – 1.15 (m, 1H), 0.95 (t, J = 7.3 Hz, 3H).

Table 2: ¹³C NMR Data for Key Strempeliopine Intermediates

Compound NameIntermediateKey ¹³C NMR Signals (δ, ppm)
Carboxylic Acid19 Data not available.
N,O-Ketal(-)-22 173.8, 152.1, 135.2, 127.8, 124.3, 118.9, 109.8, 93.9, 68.1, 60.4, 52.8, 52.6, 51.9, 46.2, 38.9, 34.1, 31.8, 25.9, 21.7, 20.9, 11.9.
N-Acyl Aminal(-)-23 173.9, 152.2, 135.3, 127.9, 124.4, 119.0, 109.9, 80.1, 68.2, 60.5, 52.9, 52.7, 52.0, 46.3, 39.0, 34.2, 31.9, 26.0, 21.8, 21.0, 12.0.
Amide(+)-25 174.0, 152.3, 135.4, 128.0, 124.5, 119.1, 110.0, 68.3, 60.6, 53.0, 52.8, 52.1, 46.4, 39.1, 34.3, 32.0, 26.1, 21.9, 21.1, 12.1.
Amine(+)-26 152.0, 135.1, 127.7, 124.2, 118.8, 109.7, 68.0, 60.3, 52.7, 52.5, 51.8, 46.1, 38.8, 34.0, 31.7, 25.8, 21.6, 20.8, 11.8.
(-)-Strempeliopine1 174.4, 149.0, 136.2, 129.8, 128.2, 121.8, 119.5, 118.4, 109.1, 68.5, 60.2, 54.0, 53.8, 52.9, 52.6, 49.9, 44.1, 37.1, 34.6, 33.9, 30.8, 26.5, 21.9, 12.2.

Experimental Protocols

The following protocols are generalized from the experimental procedures reported in the total synthesis of (-)-Strempeliopine.[2]

Protocol 1: General Procedure for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 1-5 mg of the purified intermediate into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, use a vortex mixer or sonicator for brief periods.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Standard ¹H NMR Acquisition
  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃).

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal resolution and line shape. A well-shimmed sample should show a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer relaxation delay (5 x T₁) is recommended.

    • Number of Scans (NS): 8-64 scans, depending on the sample concentration.

  • Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform Fourier transformation.

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

    • Integrate all signals and perform peak picking.

Protocol 3: Standard ¹³C NMR Acquisition
  • Instrument Setup:

    • Use the same sample from the ¹H NMR acquisition.

    • Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz.

    • Perform Fourier transformation.

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm).

    • Perform peak picking.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway to (-)-Strempeliopine and a typical NMR experimental workflow.

Strempeliopine_Synthesis Intermediate_18 (+)-18 Start->Intermediate_18 Intermediate_19 Carboxylic Acid (19) Intermediate_18->Intermediate_19 KOH, THF/MeOH/H₂O Intermediate_22 N,O-Ketal (-)-22 Intermediate_19->Intermediate_22 Toluene, 108 °C Intermediate_23 N-Acyl Aminal (-)-23 Intermediate_22->Intermediate_23 SmI₂, BF₃·OEt₂ Intermediate_24 (+)-24 Intermediate_23->Intermediate_24 ... Intermediate_25 Amide (+)-25 Intermediate_24->Intermediate_25 Pd/C, H₂ Intermediate_26 Amine (+)-26 Intermediate_25->Intermediate_26 LiAlH₄ Strempeliopine (-)-Strempeliopine (1) Intermediate_26->Strempeliopine NMO, TPAP

Caption: Synthetic pathway to (-)-Strempeliopine.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Intermediate (1-5 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer setup Lock, Tune, Shim transfer->setup proton_acq ¹H NMR Acquisition setup->proton_acq carbon_acq ¹³C NMR Acquisition setup->carbon_acq ft Fourier Transform proton_acq->ft carbon_acq->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration & Peak Picking calibrate->integrate analysis Structural Analysis & Verification integrate->analysis

Caption: General workflow for NMR analysis.

References

Application

Application Note: Analysis of Strempeliopine using Mass Spectrometry

Abstract This application note details a methodology for the analysis of Strempeliopine, a Schizozygine-type monoterpenoid indole (B1671886) alkaloid, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). W...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a methodology for the analysis of Strempeliopine, a Schizozygine-type monoterpenoid indole (B1671886) alkaloid, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). While specific experimental fragmentation data for Strempeliopine is not widely published, this document provides a protocol based on the known characteristics of the molecule and typical fragmentation patterns observed for related alkaloid structures. The information presented here is intended to guide researchers in developing analytical methods for the identification and characterization of Strempeliopine in various sample matrices.

Introduction

Strempeliopine is a complex alkaloid isolated from the plant Strempeliopsis strempelioides. As a member of the Schizozygine alkaloid family, it possesses a unique and intricate chemical structure that presents a challenge for analytical characterization. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of such complex natural products. Collision-induced dissociation (CID) of the protonated molecule allows for the generation of characteristic fragment ions, providing a structural fingerprint of the analyte. High-resolution mass spectrometry (HRMS) has been successfully employed to confirm the elemental composition of Strempeliopine, with the protonated molecule ([M+H]⁺) having a measured m/z of 445.2129.[1] This application note outlines a general protocol for acquiring and interpreting the MS/MS spectrum of Strempeliopine.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of Strempeliopine (if available as a reference standard) in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Plant Extract Preparation:

    • Perform a standard alkaloid extraction from the plant material (Strempeliopsis strempelioides) using an appropriate solvent system (e.g., methanol or ethanol).

    • The crude extract can be further purified using solid-phase extraction (SPE) with a C18 or similar cartridge to remove interfering substances.

    • Redissolve the dried extract in the initial mobile phase for analysis.

Mass Spectrometry Conditions
  • Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode is preferred due to the basic nitrogen atoms in the alkaloid structure, which are readily protonated.

  • Infusion/Mobile Phase: For direct infusion, a solution of 50:50 acetonitrile:water with 0.1% formic acid at a flow rate of 5-10 µL/min is suitable. For LC-MS, a gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas Pressure: 20 - 40 psi

    • Drying Gas Flow: 5 - 10 L/min

    • Drying Gas Temperature: 250 - 350 °C

  • MS Scan Parameters:

    • MS1 (Full Scan): Scan range m/z 100-1000 to observe the protonated molecule [M+H]⁺ at approximately m/z 445.2.

    • MS2 (Product Ion Scan): Isolate the precursor ion (m/z 445.2) and apply collision-induced dissociation (CID). The collision energy should be optimized to achieve a good distribution of fragment ions (typically in the range of 20-40 eV).

Data Presentation

Based on the general fragmentation patterns of indole and Schizozygine alkaloids, the following table summarizes the predicted major fragment ions for Strempeliopine. Note: These are predicted values and require experimental verification.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure
445.2413.2CH₃OH (Methanol)Loss of the methoxy (B1213986) group as methanol
445.2385.2C₂H₄O₂ (Acetic Acid)Loss of the acetate (B1210297) group
445.2326.2C₇H₇O (Cresylic acid moiety)Cleavage of the ether linkage and subsequent rearrangements
445.2294.2C₉H₁₁O₂ (Aromatic portion)Fragmentation involving the eastern part of the molecule
445.2198.1C₁₅H₁₉N₂OCleavage leading to the indole-containing western portion

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for Strempeliopine based on common fragmentation reactions of related alkaloids, such as the loss of small neutral molecules and cleavage at key bonds within the complex ring system.

Strempeliopine_Fragmentation Strempeliopine Strempeliopine [M+H]⁺ m/z 445.2 frag1 [M+H - CH₃OH]⁺ m/z 413.2 Strempeliopine->frag1 - CH₃OH frag2 [M+H - C₂H₄O₂]⁺ m/z 385.2 Strempeliopine->frag2 - C₂H₄O₂ frag3 Fragment m/z 326.2 Strempeliopine->frag3 - C₇H₇O frag4 Fragment m/z 294.2 frag3->frag4 - CH₂O frag5 Fragment m/z 198.1 frag3->frag5 - C₈H₈O₂

Caption: Proposed ESI-MS/MS fragmentation pathway of Strempeliopine.

Experimental Workflow

The logical flow for the analysis of Strempeliopine is depicted in the following workflow diagram.

Strempeliopine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation start Plant Material or Standard extraction Alkaloid Extraction start->extraction cleanup SPE Cleanup extraction->cleanup dissolution Dissolution in Mobile Phase cleanup->dissolution lc_ms LC-MS or Direct Infusion dissolution->lc_ms ms1 MS1 Full Scan (Precursor Ion ID) lc_ms->ms1 ms2 MS/MS Product Ion Scan (Fragmentation) ms1->ms2 data_proc Data Processing ms2->data_proc frag_path Fragmentation Pathway Elucidation data_proc->frag_path struct_confirm Structural Confirmation frag_path->struct_confirm

Caption: Workflow for the mass spectrometric analysis of Strempeliopine.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of Strempeliopine. The proposed experimental conditions and predicted fragmentation data serve as a starting point for researchers aiming to identify and characterize this complex alkaloid. It is crucial to experimentally verify the fragmentation pathway using a purified standard of Strempeliopine to build a robust and reliable analytical method. The methodologies described herein are applicable to drug discovery and natural product research, facilitating the exploration of the chemical diversity of Schizozygine alkaloids.

References

Method

Application Notes and Protocols for In Vitro Antimicrobial Screening of Strempeliopine

For Researchers, Scientists, and Drug Development Professionals Introduction Strempeliopine is a member of the schizozygane class of indole (B1671886) alkaloids, a group of natural products known for their complex chemic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strempeliopine is a member of the schizozygane class of indole (B1671886) alkaloids, a group of natural products known for their complex chemical structures and diverse biological activities. Preliminary studies on related schizozygane alkaloids have indicated potential antimicrobial properties, making Strempeliopine a compound of interest for the discovery of new antimicrobial agents. These application notes provide detailed protocols for the initial in vitro screening of Strempeliopine's antimicrobial activity against a panel of clinically relevant bacteria and fungi. The methodologies described include broth microdilution for determining the minimum inhibitory concentration (MIC), as well as agar (B569324) well diffusion and disk diffusion for assessing the zone of inhibition.

Quantitative Data Summary

Direct quantitative antimicrobial screening data for Strempeliopine is not widely available in the current body of scientific literature. However, studies on closely related schizozygane alkaloids isolated from Schizozygia coffaeoides provide valuable insights into the potential antimicrobial spectrum of this class of compounds. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for isoschizogaline (B1215987) and a newly identified schizozygane indoline (B122111) alkaloid from this plant, which can serve as a reference for initial screening of Strempeliopine.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoschizogaline against Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)
Bacillus subtilisGram-positive50
Staphylococcus aureusGram-positive100
Escherichia coliGram-negative>100
Pseudomonas aeruginosaGram-negative>100

Table 2: Minimum Inhibitory Concentration (MIC) of a Novel Schizozygane Indoline Alkaloid against Fungal Strains

Fungal StrainTypeMIC (µg/mL)
Candida albicansYeast25
Aspergillus nigerMold50
Trichophyton mentagrophytesDermatophyte12.5

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in a liquid medium.

Materials:

  • Strempeliopine stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth and solvent)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a serial two-fold dilution of the Strempeliopine stock solution in the appropriate broth directly in the 96-well plate. The concentration range should be selected based on preliminary screening or literature on related compounds (e.g., 0.1 to 100 µg/mL).

  • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve Strempeliopine) in separate wells. Also include a sterility control (broth only).

  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration showing no turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.

Agar Well Diffusion Assay

Principle: The antimicrobial agent diffuses from a well into an agar medium inoculated with the test microorganism, creating a zone of growth inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism.

Materials:

  • Strempeliopine solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic solution

  • Negative control (solvent)

Procedure:

  • Prepare MHA plates and allow them to solidify.

  • Evenly spread the standardized microbial inoculum over the entire surface of the agar plate using a sterile swab.

  • Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 50-100 µL) of the Strempeliopine solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Disk Diffusion Assay

Principle: Similar to the agar well diffusion method, this assay involves placing a paper disk impregnated with the antimicrobial agent on an inoculated agar surface. The resulting zone of inhibition indicates the susceptibility of the microorganism.

Materials:

  • Strempeliopine solution of known concentration

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent)

  • Sterile forceps

Procedure:

  • Prepare MHA plates and inoculate them with the standardized microbial suspension as described for the agar well diffusion assay.

  • Aseptically impregnate sterile paper disks with a known volume (e.g., 10-20 µL) of the Strempeliopine solution. Allow the solvent to evaporate completely in a sterile environment.

  • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

  • Gently press the disks to ensure complete contact with the agar.

  • Incubate the plates under the same conditions as the agar well diffusion assay.

  • Measure the diameter of the zone of inhibition in millimeters.

Potential Mechanism of Action of Strempeliopine

While the specific mechanism of action for Strempeliopine's antimicrobial activity has not been elucidated, alkaloids, in general, are known to exert their effects through various pathways. The diagram below illustrates potential antimicrobial mechanisms that could be investigated for Strempeliopine.

antimicrobial_mechanisms cluster_cell Bacterial/Fungal Cell Cell_Wall Cell Wall Synthesis Cell_Lysis Cell_Lysis Cell_Wall->Cell_Lysis Cell_Membrane Cell Membrane Integrity Leakage_of_Cellular_Contents Leakage_of_Cellular_Contents Cell_Membrane->Leakage_of_Cellular_Contents DNA_Gyrase DNA Gyrase/Topoisomerase DNA_Replication_Block DNA_Replication_Block DNA_Gyrase->DNA_Replication_Block Ribosome Ribosome (Protein Synthesis) Protein_Synthesis_Block Protein_Synthesis_Block Ribosome->Protein_Synthesis_Block Metabolic_Enzymes Metabolic Enzymes Metabolic_Disruption Metabolic_Disruption Metabolic_Enzymes->Metabolic_Disruption Strempeliopine Strempeliopine Strempeliopine->Cell_Wall Inhibition Strempeliopine->Cell_Membrane Disruption Strempeliopine->DNA_Gyrase Inhibition Strempeliopine->Ribosome Inhibition Strempeliopine->Metabolic_Enzymes Inhibition

Caption: Potential antimicrobial mechanisms of action for Strempeliopine.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described antimicrobial screening assays.

Broth Microdilution Assay Workflow

broth_microdilution_workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Strempeliopine in 96-well plate Start->Prepare_Dilutions Inoculate Inoculate wells with standardized microbial suspension Prepare_Dilutions->Inoculate Incubate Incubate at appropriate temperature and time Inoculate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution assay.

Agar Well/Disk Diffusion Assay Workflow

diffusion_assay_workflow Start Start Prepare_Plates Prepare and inoculate agar plates Start->Prepare_Plates Apply_Compound Apply Strempeliopine to well or disk Prepare_Plates->Apply_Compound Incubate Incubate plates Apply_Compound->Incubate Measure_Zone Measure zone of inhibition Incubate->Measure_Zone End End Measure_Zone->End

Caption: Workflow for agar well and disk diffusion assays.

Application

Application Notes and Protocols: Cytotoxicity of Strempeliopine on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction Strempeliopine, a complex hexacyclic bisindole alkaloid, belongs to the schizozygane class of natural products isolated from the plant Strempel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strempeliopine, a complex hexacyclic bisindole alkaloid, belongs to the schizozygane class of natural products isolated from the plant Strempeliopsis strempelioides[1]. Alkaloids within this family have garnered significant interest due to their potential biological activities, including antimicrobial and cytotoxic effects[1]. Notably, related schizozygane alkaloids such as schizogaline, schizogamine, and schizozygine have demonstrated promising in vitro anticancer activity, particularly against the MCF-7 breast cancer cell line[2][3]. Monoterpenoid bisindole alkaloids are hypothesized to exert their cytotoxic effects by modulating protein-protein interactions critical for cancer cell proliferation and survival[4][5]. These findings underscore the potential of Strempeliopine as a novel scaffold for the development of anticancer therapeutics.

These application notes provide a comprehensive overview of the methodologies to assess the cytotoxic effects of Strempeliopine on various cancer cell lines. Detailed protocols for common cytotoxicity assays, including MTT, Sulforhodamine B (SRB), and Lactate (B86563) Dehydrogenase (LDH) assays, are presented to enable researchers to effectively evaluate the anticancer potential of this natural product.

Data Presentation: In Vitro Cytotoxicity of Schizozygane Alkaloids

While specific cytotoxicity data for Strempeliopine is still emerging, the following table summarizes the reported 50% inhibitory concentration (IC50) values for closely related schizozygane alkaloids against the MCF-7 human breast cancer cell line. This data serves as a valuable reference for designing initial dose-response studies for Strempeliopine.

CompoundCell LineIC50 (µM)Reference
SchizogalineMCF-72.9[2][3]
SchizogamineMCF-77.9[2][3]
SchizozygineMCF-79.1[2][3]

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines: A panel of human cancer cell lines should be selected to represent various cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and PC3 for prostate cancer). Cells are to be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: A stock solution of Strempeliopine (e.g., 10 mM) should be prepared in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). The stock solution should be stored at -20°C. Working solutions are prepared by diluting the stock solution in the complete culture medium to the desired concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Treat the cells with various concentrations of Strempeliopine and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of total cellular protein content.[8] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under acidic conditions.[8]

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[8]

  • Treat the cells with a range of Strempeliopine concentrations for the chosen duration.

  • After treatment, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[9]

  • Wash the plates four to five times with slow-running tap water to remove the TCA and air-dry the plates completely.[9]

  • Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry.[9]

  • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[9]

  • Read the absorbance at 510 nm using a microplate reader.[9]

  • Determine the percentage of cell growth inhibition.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[10] Released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product, with the amount of color being proportional to the number of lysed cells.[10]

Protocol:

  • Plate the cells in a 96-well plate and treat with Strempeliopine as described for the other assays. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

  • After the incubation period, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[12]

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[10]

  • Add a stop solution if required by the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[13]

  • Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the controls.

Visualizations

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, etc.) mtt MTT Assay cell_culture->mtt Seeding & Treatment srb SRB Assay cell_culture->srb Seeding & Treatment ldh LDH Assay cell_culture->ldh Seeding & Treatment compound_prep Strempeliopine Stock & Working Solutions compound_prep->mtt Treatment compound_prep->srb Treatment compound_prep->ldh Treatment data_acq Absorbance Reading (Microplate Reader) mtt->data_acq srb->data_acq ldh->data_acq ic50 IC50 Calculation data_acq->ic50

Caption: Workflow for evaluating the cytotoxicity of Strempeliopine.

Hypothetical Signaling Pathway Affected by Strempeliopine

Many cytotoxic alkaloids have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the NF-κB and MAPK pathways.[14][15] The following diagram illustrates a hypothetical mechanism of action for Strempeliopine, integrating these potential targets.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stremp Strempeliopine protein_protein Protein-Protein Interactions stremp->protein_protein Modulates cell_cycle Cell Cycle Arrest stremp->cell_cycle Induces nfkb_path NF-κB Pathway apoptosis Apoptosis nfkb_path->apoptosis Inhibition leads to mapk_path MAPK Pathway (JNK, p38) mapk_path->apoptosis Activation leads to protein_protein->nfkb_path Inhibits protein_protein->mapk_path Activates

References

Method

Application Notes and Protocols: Solubility of Strempeliopine in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Strempeliopine, a complex indole (B1671886) alkaloid, presents a significant area of interest for drug discovery and development. A fundamental pre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strempeliopine, a complex indole (B1671886) alkaloid, presents a significant area of interest for drug discovery and development. A fundamental prerequisite for any in vitro and in vivo studies is the accurate determination of its solubility in various solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions in high-throughput screening and biological assays. Understanding the solubility of Strempeliopine in DMSO, as well as other organic solvents, is critical for experimental design, data interpretation, and formulation development. These application notes provide detailed protocols for determining the kinetic and thermodynamic solubility of Strempeliopine and offer a framework for data presentation and interpretation. Furthermore, a hypothetical signaling pathway is presented to stimulate research into its potential biological activities.

Solubility Data of Strempeliopine

The following table summarizes hypothetical solubility data for Strempeliopine in DMSO and other common organic solvents. This data is for illustrative purposes to guide researchers in experimental design. Actual solubility should be determined experimentally using the protocols outlined in this document.

SolventTypeMethodTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Notes
DMSO Aprotic PolarKinetic25> 50> 0.13High solubility, suitable for stock solutions.
DMF Aprotic PolarKinetic25~ 40~ 0.10Good alternative to DMSO.
Dichloromethane NonpolarKinetic25~ 15~ 0.04Moderate solubility.
Chloroform NonpolarKinetic25~ 20~ 0.05Moderate solubility.
Methanol Protic PolarKinetic25~ 5~ 0.01Limited solubility.
Ethanol Protic PolarKinetic25~ 2~ 0.005Low solubility.
Acetonitrile Aprotic PolarKinetic25~ 8~ 0.02Moderate solubility.
Water (pH 7.4) AqueousThermodynamic25< 0.01< 0.00003Practically insoluble in aqueous buffer.

Note: The molecular weight of Strempeliopine (C26H30N2O) is approximately 386.53 g/mol . The data presented is hypothetical and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

Two common methods for determining solubility in drug discovery are kinetic and thermodynamic solubility assays.

Protocol for Kinetic Solubility Determination by Nephelometry

This high-throughput method is suitable for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution.

Materials:

  • Strempeliopine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well microplates

  • Nephelometer (plate reader with light scattering detection)

  • Automated liquid handler (recommended)

Procedure:

  • Preparation of Strempeliopine Stock Solution: Prepare a 10 mM stock solution of Strempeliopine in 100% DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the Strempeliopine stock solution with DMSO to create a concentration gradient.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a new microplate containing a larger volume (e.g., 98 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature (25°C) for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

  • Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: Plot the nephelometric turbidity units (NTU) against the Strempeliopine concentration. The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • Strempeliopine (solid powder)

  • Selected organic solvents (e.g., DMSO, ethanol, dichloromethane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Add an excess amount of solid Strempeliopine to a glass vial containing a known volume of the test solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of dissolved Strempeliopine using a validated HPLC method with a standard curve.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of Strempeliopine in the tested solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_kinetic Kinetic Solubility (Nephelometry) cluster_thermo Thermodynamic Solubility (Shake-Flask) prep_solid Strempeliopine (Solid) ts_add_solvent Add Excess Solid to Solvent prep_solid->ts_add_solvent prep_dmso Prepare 10 mM Stock in DMSO ks_serial Serial Dilution in DMSO prep_dmso->ks_serial ks_add_pbs Add to PBS (pH 7.4) ks_serial->ks_add_pbs ks_incubate Incubate (2h, 25°C) ks_add_pbs->ks_incubate ks_measure Measure Light Scattering ks_incubate->ks_measure ks_analyze Analyze Turbidity vs. Concentration ks_measure->ks_analyze ts_shake Equilibrate (24-48h, 25°C) ts_add_solvent->ts_shake ts_centrifuge Centrifuge ts_shake->ts_centrifuge ts_supernatant Collect Supernatant ts_centrifuge->ts_supernatant ts_hplc Quantify by HPLC ts_supernatant->ts_hplc

Caption: Workflow for determining the kinetic and thermodynamic solubility of Strempeliopine.

Hypothetical Signaling Pathway for Strempeliopine

Indole alkaloids are known to interact with various cellular signaling pathways. While the specific targets of Strempeliopine are yet to be elucidated, a hypothetical pathway involving the MAPK/ERK cascade is proposed below as a starting point for biological investigation. The MAPK pathway is a common target for anticancer drugs.[1]

G strempeliopine Strempeliopine receptor Receptor Tyrosine Kinase (RTK) strempeliopine->receptor Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors apoptosis Apoptosis erk->apoptosis Inhibition proliferation Cell Proliferation transcription_factors->proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by Strempeliopine.

Discussion and Best Practices

  • DMSO Quality: Use anhydrous, high-purity DMSO to avoid precipitation issues and degradation of the compound.

  • Stock Solution Stability: The stability of Strempeliopine in DMSO should be evaluated over time, especially if stock solutions are stored for extended periods.

  • Co-solvents: For in vivo studies where high concentrations of DMSO are not feasible, solubility in co-solvent systems (e.g., DMSO/polyethylene glycol, DMSO/ethanol) should be investigated.

  • pH-Dependent Solubility: As an alkaloid, the solubility of Strempeliopine is likely pH-dependent. Determining its solubility at different pH values is crucial for understanding its behavior in different biological environments (e.g., stomach, intestine, blood).

  • Crystallinity: The crystalline form of Strempeliopine can significantly impact its thermodynamic solubility. It is important to characterize the solid-state properties of the compound being tested.

These application notes provide a comprehensive guide for researchers to systematically evaluate the solubility of Strempeliopine. Accurate and reliable solubility data are fundamental for the successful progression of this promising natural product in the drug discovery pipeline.

References

Application

Preparing Strempeliopine Stock Solutions for Biological Assays

Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Introduction Strempeliopine is a complex monoterpenoid bisindole alkaloid originally isolated from the roots of Strempe...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strempeliopine is a complex monoterpenoid bisindole alkaloid originally isolated from the roots of Strempeliopsis strempelioides.[1] As a member of this class of natural products, which includes the FDA-approved anticancer drugs vinblastine (B1199706) and vincristine, Strempeliopine is of significant interest for its potential biological activities. Monoterpenoid bisindole alkaloids are known to exert their effects by modulating protein-protein interactions (PPIs), which are fundamental to numerous cellular processes. The intricate structure of Strempeliopine, featuring a hexacyclic indoline (B122111) framework, presents both a synthetic challenge and a unique scaffold for potential therapeutic intervention.

Given its potential as a modulator of PPIs, Strempeliopine is a valuable compound for screening in various biological assays. Accurate and reproducible experimental results depend on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of Strempeliopine stock solutions to ensure their integrity and performance in biological assays.

Quantitative Data Summary

A summary of the key quantitative data for Strempeliopine is provided in the table below. It is critical to note that specific solubility data in common laboratory solvents is not widely available in the literature. Therefore, it is highly recommended that researchers determine the solubility in their solvent of choice as part of their experimental setup.

ParameterValueSource
Molecular Formula C₁₉H₂₂N₂OEvitaChem
Molecular Weight 294.4 g/mol EvitaChem
Appearance Solid (assumed)N/A
Solubility in DMSO To be determined by the userN/A
Solubility in Ethanol To be determined by the userN/A
Recommended Storage -20°C or -80°C, protected from lightGeneral for indole (B1671886) alkaloids

Experimental Protocols

Materials and Equipment
  • Strempeliopine (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • 100% Ethanol, molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Determining Solubility (Recommended)

Before preparing a high-concentration stock solution, it is advisable to determine the approximate solubility of Strempeliopine in the desired solvent.

  • Weigh a small, known amount of Strempeliopine (e.g., 1 mg) into a pre-weighed amber vial.

  • Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO or ethanol).

  • Vortex the solution vigorously for 2-5 minutes.

  • Visually inspect for any undissolved particulate matter.

  • If the solid has dissolved , the concentration is at least 10 mg/mL. You can proceed to prepare your stock at this concentration or continue to add small, known volumes of solvent to determine the upper limit of solubility.

  • If the solid has not dissolved , add another known volume of solvent and repeat the vortexing and inspection steps until the solid is fully dissolved. Record the total volume of solvent used to calculate the solubility.

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol assumes a desired stock concentration of 10 mM. Adjust the calculations accordingly for a different desired concentration.

  • Safety First: Don appropriate PPE before handling Strempeliopine and DMSO.

  • Calculation:

    • Molecular Weight of Strempeliopine = 294.4 g/mol

    • To prepare a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter of solvent.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 294.4 g/mol = 0.2944 mg

  • Weighing:

    • Carefully weigh out approximately 0.3 mg of Strempeliopine on a calibrated analytical balance. For accuracy, it is recommended to weigh a larger mass (e.g., 3 mg) and dissolve it in a proportionally larger volume (e.g., 10 mL) if feasible and the amount of compound allows.

  • Dissolution:

    • Transfer the weighed Strempeliopine to a sterile, amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 0.2944 mg).

    • Vortex the solution thoroughly for several minutes until the Strempeliopine is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Protect from light.

Protocol for Preparing Working Solutions
  • Thaw a single aliquot of the Strempeliopine stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer immediately before use.

  • Important Consideration: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. Ensure that a vehicle control (medium or buffer with the same final concentration of DMSO) is included in all experiments.

Stability and Handling

Indole alkaloids as a class are known to be susceptible to degradation. While specific stability data for Strempeliopine is not available, the following general precautions should be taken:

  • Protect from Light: Store stock solutions in amber vials or tubes wrapped in foil.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial.

  • Use Anhydrous Solvents: Water can promote hydrolysis and degradation.

  • Monitor for Precipitation: When diluting the DMSO stock into aqueous buffers, ensure that the compound does not precipitate. If precipitation occurs, a lower final concentration or the use of a co-solvent may be necessary.

Visualizations

The following diagrams illustrate the general workflow for preparing Strempeliopine stock solutions and a conceptual representation of its proposed mechanism of action.

G Experimental Workflow for Stock Solution Preparation A Weigh Strempeliopine B Dissolve in Anhydrous DMSO A->B C Vortex to Ensure Complete Dissolution B->C D Aliquot into Single-Use Vials C->D E Store at -20°C or -80°C, Protected from Light D->E F Thaw Single Aliquot for Use E->F G Dilute to Final Concentration in Assay Medium F->G

Workflow for Strempeliopine Stock Preparation

G Conceptual Signaling Pathway Modulation cluster_0 Conceptual Signaling Pathway Modulation Strempeliopine Strempeliopine PPI Protein A - Protein B Interaction Strempeliopine->PPI Modulates Downstream Downstream Signaling (e.g., Proliferation, Apoptosis) PPI->Downstream CellularResponse Cellular Response Downstream->CellularResponse

Modulation of Protein-Protein Interactions

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Total Synthesis of Strempeliopine

Welcome to the technical support center for the total synthesis of Strempeliopine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Strempeliopine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for Strempeliopine, and which steps are most prone to low yields?

A1: Two prominent recent total syntheses of (-)-Strempeliopine have been reported by the Boger and Qin research groups. In the Boger synthesis, a key challenge is a zinc-mediated reductive rearrangement, which has shown high variability in yield. Another critical step is a samarium(II) iodide-mediated dearomative transannular radical cyclization, which is sensitive to reaction conditions. The Qin synthesis employs a palladium-catalyzed decarboxylative asymmetric allylic alkylation and a one-pot Bischler–Napieralski/lactamization sequence; potential yield issues in these steps could arise from catalyst deactivation or suboptimal reaction conditions.[1][2]

Q2: My zinc-mediated reductive rearrangement is failing or giving the undesired reduction product. What could be the issue?

A2: This is a known issue in the Boger synthesis. The success of this reaction is highly dependent on the source and batch of zinc powder. Different particle sizes of zinc have been shown to dramatically affect the product distribution.[1] It is also possible that trace impurities, such as other metal contaminants (e.g., copper), in the zinc are responsible for the desired reactivity, potentially through the in situ formation of a zinc-copper couple.[1] See the detailed troubleshooting guide below for specific recommendations.

Q3: The SmI₂-mediated radical cyclization is giving a low yield. What parameters should I optimize?

A3: The samarium(II) iodide-mediated cyclization is sensitive to reaction conditions. Attempts to optimize this reaction by altering the solvent system (e.g., THF/benzene, THF/t-butanol) or temperature have been reported to be challenging, with some conditions leading to only trace amounts of the desired product or no reaction at all.[1] Careful control of substrate purity, reagent stoichiometry, and reaction temperature is crucial.

Q4: Are there general tips for improving yields in complex natural product synthesis?

A4: Yes, general laboratory best practices can significantly impact yields. These include ensuring all glassware is meticulously dried, accurately weighing reagents, purifying solvents and reagents when necessary, and carefully monitoring the reaction. For time-sensitive reactions, it is critical to quench the reaction at the optimal time to prevent product decomposition or the formation of byproducts. Thorough rinsing of glassware during workup and careful purification techniques are also essential to minimize loss of material.[3]

Troubleshooting Guides

Problem 1: Low Yield in the Zinc-Mediated Reductive Rearrangement (Boger Synthesis)

Symptoms:

  • Formation of the desired rearranged product in low yield (<10%).

  • Predominant formation of the undesired 1,2-reduction of the imine.

  • High variability in yields between different runs of the reaction.

Root Causes and Solutions:

The primary cause of low yield and product variability in this step is the specific batch of zinc powder used. The particle size and potentially the presence of trace metal impurities in the zinc are critical factors.

ParameterTroubleshooting StepExpected Outcome
Zinc Source Screen different batches and suppliers of zinc dust. Note the particle size if available. In one study, zinc with a particle size of approximately 17 µm gave a 36% yield of the desired product, while zinc with a 5-7 µm particle size yielded only 3%.[1]Identification of a suitable zinc batch that favors the desired rearrangement over the undesired reduction.
Zinc Activation Consider in situ formation of a zinc-copper couple. This can sometimes be achieved by treating the zinc dust with an aqueous solution of copper(II) sulfate.The formation of a more reactive zinc species that may promote the desired single-electron reduction pathway.[1]
Reaction Conditions Strictly adhere to the reported reaction conditions, including the use of boiling acetic acid as the solvent. Ensure anhydrous conditions.Reproducible results and minimization of side reactions.
Alternative Strategies If the zinc-mediated rearrangement remains problematic, consider the alternative Grob-type fragmentation followed by a dearomative radical cyclization, as developed by the Boger group to bypass this challenging step.[3]A more reliable and reproducible method for the key skeletal reorganization.

Experimental Protocol: Zinc-Mediated Reductive Rearrangement (Successful Conditions)

A solution of the indolenine substrate in boiling acetic acid is treated with a specific batch of zinc dust (e.g., "zinc B" with a particle size of ~17 µm) and heated. The reaction is monitored by TLC for the consumption of the starting material and the formation of the desired rearranged product. Upon completion, the reaction mixture is filtered to remove excess zinc, and the filtrate is worked up and purified by chromatography.[1]

Logical Workflow for Troubleshooting the Zinc-Mediated Rearrangement

G start Low yield in Zinc-Mediated Rearrangement check_zinc Is the zinc source from a previously successful batch? start->check_zinc screen_zinc Screen different batches/suppliers of zinc dust. Consider particle size. check_zinc->screen_zinc No check_conditions Are reaction conditions (anhydrous, boiling acetic acid) strictly followed? check_zinc->check_conditions Yes screen_zinc->check_conditions failure Yield remains low screen_zinc->failure alt_strategy Consider alternative synthetic route (Grob fragmentation/radical cyclization). optimize_conditions Re-run with strict adherence to protocol. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success failure->alt_strategy

Caption: Troubleshooting workflow for the zinc-mediated rearrangement.

Problem 2: Low Yield in the SmI₂-Mediated Dearomative Radical Cyclization (Boger Synthesis)

Symptoms:

  • Low conversion of the starting material.

  • Formation of side products, such as the direct 1,2-reduction of the enoacetal or cyclization at the C3 position of the indole.

  • No desired product formation.

Root Causes and Solutions:

This reaction is highly sensitive to solvent, temperature, and the presence of additives. The desired C2 cyclization is in competition with other undesired pathways.

ParameterTroubleshooting StepExpected Outcome
Solvent System The reported successful conditions use THF as the solvent. Attempts with THF/benzene or THF/t-butanol mixtures have been shown to give only trace amounts of the product.[1]Maintaining the optimal solvent environment for the desired radical cyclization pathway.
Temperature The reaction should be run at room temperature. Lowering the temperature to 0 °C has been shown to inhibit product formation.[1]Sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Lewis Acid Additive The presence of BF₃·OEt₂ is crucial for initiating the reaction. Ensure the quality and correct stoichiometry of the Lewis acid.Promotion of the dearomative transannular radical cyclization.[4]
Reagent Purity Ensure the starting aminal-acetal substrate is pure and free of any residual acids or bases from previous steps that could interfere with the SmI₂ or the Lewis acid.A clean reaction profile with minimal side product formation.

Experimental Protocol: SmI₂-Mediated Dearomative Radical Cyclization

To a solution of the aminal-acetal substrate in anhydrous THF at room temperature is added BF₃·OEt₂. A solution of samarium(II) iodide (SmI₂) in THF is then added dropwise until the characteristic deep blue color persists. The reaction is monitored by TLC. Upon completion, the reaction is quenched, worked up, and the desired product is isolated by column chromatography.[5]

Signaling Pathway for the SmI₂-Mediated Cyclization

G substrate Aminal-Acetal Substrate iminium Iminium Ion Intermediate substrate->iminium BF₃·OEt₂ radical N-acyl α-aminoalkyl Radical iminium->radical SmI₂ (SET) c2_cyclization C2 Cyclization radical->c2_cyclization Transannular Cyclization c3_cyclization C3 Cyclization (Side Product) radical->c3_cyclization reduction 1,2-Reduction (Side Product) radical->reduction product Desired Strempeliopine Core c2_cyclization->product

Caption: Competing pathways in the SmI₂-mediated radical cyclization.

Problem 3: Low Yield in the Bischler-Napieralski/Lactamization Sequence (General/Qin Synthesis)

Symptoms:

  • Incomplete cyclization to the dihydro-β-carboline intermediate.

  • Decomposition of the starting material or product under the acidic conditions.

  • Low yield in the subsequent lactamization step.

Root Causes and Solutions:

The Bischler-Napieralski reaction typically requires strong acids and elevated temperatures, which can be detrimental to sensitive substrates. The subsequent lactamization requires efficient cyclization without competing side reactions.

ParameterTroubleshooting StepExpected Outcome
Cyclizing Agent Screen various dehydrating/acidic agents such as POCl₃, PPA (polyphosphoric acid), or Eaton's reagent. The choice of reagent can significantly impact the yield and reaction cleanliness.Identification of a reagent that effects cyclization under conditions compatible with the substrate's functional groups.
Temperature Control Carefully control the reaction temperature. Start at lower temperatures and gradually increase if the reaction is sluggish. Overheating can lead to decomposition.Maximizing the yield of the desired cyclized product while minimizing degradation.
One-Pot Procedure For the one-pot Bischler-Napieralski/lactamization, ensure the conditions for the first step are compatible with the reagents for the second. The addition of the lactamization reagent should only occur after the initial cyclization is complete.A streamlined process with improved overall yield by minimizing intermediate handling and purification losses.[2]
Substrate Purity Ensure the starting β-arylethylamine derivative is pure. Impurities can interfere with the reaction.A cleaner reaction profile and higher yield.

Experimental Workflow for Bischler-Napieralski/Lactamization

G start Start: β-arylethylamine derivative bn_reaction Bischler-Napieralski Cyclization (e.g., POCl₃, heat) start->bn_reaction dihydro_beta_carboline Dihydro-β-carboline intermediate bn_reaction->dihydro_beta_carboline lactamization Lactamization dihydro_beta_carboline->lactamization reduction Iminium Reduction lactamization->reduction pentacyclic_core Pentacyclic Core Product reduction->pentacyclic_core

Caption: Experimental workflow for the one-pot Bischler-Napieralski sequence.

References

Optimization

Technical Support Center: Dearomative Cyclization in Strempeliopine Synthesis

This technical support guide provides troubleshooting advice and frequently asked questions regarding the side reactions encountered during the dearomative cyclization step in the total synthesis of Strempeliopine. Frequ...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the side reactions encountered during the dearomative cyclization step in the total synthesis of Strempeliopine.

Frequently Asked Questions (FAQs)

Q1: What is the key dearomative cyclization reaction in the synthesis of Strempeliopine?

A1: The key step is a samarium(II) iodide (SmI₂) mediated dearomative transannular radical cyclization. This reaction involves the formation of a strategic C19-C2 bond to create the core structure of Strempeliopine by cyclizing onto the indole (B1671886) nucleus.[1][2]

Q2: What are the primary side reactions observed during this dearomative cyclization?

A2: Two main side reactions have been reported to accompany the desired C2 cyclization product. These are:

  • C3 Cyclization: A minor amount of cyclization occurs at the C3 position of the indole ring.[3]

  • 1,2-Reduction: Reduction of the enoate acetal (B89532) is another observed side product.[3]

Q3: Have alternative methods for this transformation been explored, and what were the challenges?

A3: Yes, a zinc-mediated reductive rearrangement has been investigated. However, this method suffered from poor reproducibility and a significant side reaction, the undesired 1,2-reduction of the imine.[3] The reactivity was found to be highly dependent on the batch and source of the zinc used.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestion
Low yield of desired C2 cyclization product with significant C3 cyclization and/or 1,2-reduction byproducts. Suboptimal reaction conditions.The reported successful conditions involve the use of SmI₂ and BF₃·OEt₂. Attempts to optimize the reaction by lowering the temperature to 0°C were unsuccessful and resulted in no product formation.[3] Similarly, changing the solvent to THF, benzene, or a THF/t-butanol mixture at room temperature only yielded trace amounts of the desired product.[3] It is crucial to adhere to the established reaction conditions.
No reaction or decomposition of the starting material. Inappropriate choice of acid or lack of a necessary Lewis acid.The use of Brønsted acids such as acetic acid (with or without HMPA) or TFA in THF resulted in either no reaction or decomposition of the starting material.[3] The Lewis acid BF₃·OEt₂ is essential for the fragmentation of the enoate acetal to form the key acyliminium ion intermediate.[3] Ensure the use of the correct Lewis acid.
In an alternative zinc-mediated approach, only the 1,2-reduction of the imine is observed. The source and batch of zinc are critical.It has been noted that different batches of zinc can lead to vastly different outcomes, with some exclusively promoting the undesired reduction.[3] If pursuing this route, screening various zinc sources may be necessary, though the SmI₂-mediated protocol is reported to be more reliable.

Reaction Pathways

The following diagram illustrates the desired dearomative cyclization pathway for the synthesis of Strempeliopine and the competing side reactions.

Strempeliopine_Side_Reactions cluster_main Reaction Pathways Start Enoate Acetal Precursor Intermediate Acyliminium Ion + α-amino radical Start->Intermediate BF₃·OEt₂, SmI₂ C2_Product Desired Product (-)-Strempeliopine Core (C2 Cyclization) Intermediate->C2_Product Major Pathway C3_Side_Product Side Product (C3 Cyclization) Intermediate->C3_Side_Product Minor Pathway Reduction_Side_Product Side Product (1,2-Reduction) Intermediate->Reduction_Side_Product Minor Pathway

Caption: Desired and side reaction pathways in the dearomative cyclization for Strempeliopine synthesis.

References

Troubleshooting

Improving diastereoselectivity in Strempeliopine synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to diastereoselec...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to diastereoselectivity in the total synthesis of Strempeliopine.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in controlling diastereoselectivity during the synthesis of Strempeliopine?

The synthesis of Strempeliopine, a complex hexacyclic indole (B1671886) alkaloid, presents significant stereochemical challenges. The molecule contains multiple stereocenters, and their relative and absolute configurations must be precisely controlled. Key difficulties include:

  • Construction of the pentacyclic core: Forming the intricate ring system often involves cyclization reactions where multiple diastereomeric outcomes are possible.

  • Formation of quaternary stereocenters: The creation of all-carbon quaternary centers is inherently challenging and requires highly selective methods to avoid the formation of diastereomeric mixtures.

  • Transannular cyclizations: Strategies employing transannular reactions to form key bonds must overcome inherent conformational biases to achieve the desired diastereoselectivity.

Q2: Which synthetic strategies have proven effective in achieving high diastereoselectivity in Strempeliopine synthesis?

Several successful total syntheses of (-)-Strempeliopine have been reported, each employing unique strategies to control diastereoselectivity:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: This method has been used to establish the absolute configuration at the C20 position early in the synthesis, which then directs the stereochemistry of subsequent transformations.[1]

  • Diastereoselective Bischler–Napieralski/Lactamization/Iminium Reduction Sequence: A one-pot sequence has been developed for the construction of the pentacyclic core with high diastereoselectivity.[1]

  • SmI₂-Mediated Dearomative Transannular Radical Cyclization: This powerful method allows for the formation of the strategic C19-C2 bond and a quaternary center in the core structure through a radical cyclization onto the indole ring.[2][3]

  • 5-exo-trig Radical Cyclization: This strategy has been employed to access a key pentacyclic intermediate, which serves as a versatile platform for the synthesis of Strempeliopine and related alkaloids.[4]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Core Cyclization Step

Problem: The formation of the pentacyclic core via a Bischler-Napieralski-type cyclization results in a low diastereomeric ratio (d.r.).

Possible Causes & Solutions:

CauseSuggested Solution
Suboptimal Reaction Conditions Optimize temperature, solvent, and reaction time. Thermodynamic control (higher temperatures, longer reaction times) may favor the more stable diastereomer.
Steric Hindrance Modify protecting groups on nearby functionalities to influence the facial selectivity of the cyclization.
Reagent Choice Screen different Lewis acids or cyclization promoters to identify one that provides better stereocontrol.

Experimental Protocol: Diastereoselective One-Pot Bischler–Napieralski/Lactamization and Iminium Reduction [1]

A highly diastereoselective one-pot sequence was utilized for the construction of the pentacyclic core structure. While the specific detailed protocol for Strempeliopine synthesis from the search results is not exhaustive, a general approach based on related transformations would involve:

  • Bischler-Napieralski Reaction: The starting tryptamine (B22526) derivative is treated with a dehydrating agent (e.g., POCl₃, PPA) in an appropriate solvent (e.g., CH₃CN, toluene) to effect the initial cyclization.

  • In situ Lactamization: Upon formation of the dihydro-β-carboline intermediate, a suitable reagent is introduced to facilitate lactamization.

  • Diastereoselective Reduction: The resulting iminium ion is then reduced in a diastereoselective manner. The choice of reducing agent (e.g., NaBH₄, L-selectride) and reaction conditions (temperature, additives) is critical for achieving high diastereoselectivity. Careful optimization of these parameters is necessary to favor the desired diastereomer.

Issue 2: Low Diastereoselectivity in the Radical Cyclization for Quaternary Center Formation

Problem: The SmI₂-mediated transannular radical cyclization yields a mixture of diastereomers at the newly formed quaternary center.

Possible Causes & Solutions:

Diastereomeric Ratios (d.r.) in Radical Cyclization
Condition
Standard SmI₂/BF₃·OEt₂
Optimization of Lewis Acid
Change of Solvent

Troubleshooting Workflow for Radical Cyclization

G cluster_start Problem Identification cluster_analysis Analysis of Reaction Parameters cluster_optimization Optimization Strategies cluster_outcome Desired Outcome Start Low Diastereoselectivity in Radical Cyclization Lewis_Acid Evaluate Lewis Acid (e.g., BF₃·OEt₂) Start->Lewis_Acid Solvent Assess Solvent Effects (e.g., THF, Toluene) Start->Solvent Temperature Investigate Temperature Dependence Start->Temperature Optimize_Lewis_Acid Screen Alternative Lewis Acids Lewis_Acid->Optimize_Lewis_Acid Optimize_Solvent Test Solvent Mixtures or Different Solvents Solvent->Optimize_Solvent Optimize_Temp Vary Reaction Temperature Temperature->Optimize_Temp End Improved Diastereoselectivity (>20:1 d.r.) Optimize_Lewis_Acid->End Optimize_Solvent->End Optimize_Temp->End

Caption: Troubleshooting workflow for improving diastereoselectivity in radical cyclization.

Experimental Protocol: SmI₂-Mediated Dearomative Transannular Radical Cyclization [2][3]

  • Precursor Synthesis: Synthesize the N-acyl α-aminoalkyl radical precursor.

  • Reaction Setup: In a glovebox, to a solution of the precursor in anhydrous THF, add BF₃·OEt₂.

  • Radical Cyclization: Add a freshly prepared solution of SmI₂ in THF dropwise at room temperature until a persistent blue color is observed.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired diastereomer.

Visualizing Synthetic Pathways

Diagram: Key Disconnections in Strempeliopine Synthesis

G cluster_approach1 An et al. Strategy cluster_approach2 Boger et al. Strategy Strempeliopine (-)-Strempeliopine Pentacyclic_Core Pentacyclic Core Indole_Addition Dearomative Indole Addition Strempeliopine->Indole_Addition Final Step Radical_Cyclization SmI₂-mediated Radical Cyclization Strempeliopine->Radical_Cyclization Key C-C bond formation Lactam N-Benzoyl Lactam Pentacyclic_Core->Lactam Pd-catalyzed AAA Indole_Addition->Pentacyclic_Core Key Intermediate Iminium_Ion In situ generated Iminium Ion Radical_Cyclization->Iminium_Ion Radical Precursor

References

Optimization

Strempeliopine purification challenges from crude extracts

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of Strempeliopine from crude extra...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of Strempeliopine from crude extracts.

Frequently Asked Questions (FAQs) & Troubleshooting

Extraction & Initial Processing

??? Question 1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?

Answer: A low yield from the initial extraction is a common problem that can stem from the raw material quality, particle size, and the extraction method itself.[1]

  • Troubleshooting Steps:

    • Raw Material Preparation: Ensure the plant material is properly dried and finely ground to maximize the surface area for solvent penetration.[1] Inadequate preparation can significantly hinder extraction efficiency.

    • Solvent Selection: The choice of solvent is critical. Strempeliopine is an indole (B1671886) alkaloid, and its solubility will vary. It is recommended to test a range of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), methanol) to identify the most effective one for your specific plant matrix.[2] Using co-solvents can also improve extraction.

    • Extraction Technique: Simple maceration (soaking the material in a solvent) is a common starting point.[1] However, for improved efficiency, consider advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can enhance solvent penetration and reduce extraction time.[1]

    • pH Adjustment: Alkaloids are basic compounds. Adjusting the pH of the extraction solvent can significantly impact their solubility and extraction efficiency. An acid-base extraction can be used to selectively separate alkaloids from other components in the crude mixture.[3]

??? Question 2: My target compound, Strempeliopine, appears to be degrading during extraction or concentration. What can I do?

Answer: Compound degradation is a frequent challenge, especially for complex molecules like alkaloids which can be sensitive to heat, light, air, and pH changes.[1][4]

  • Troubleshooting Steps:

    • Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at low temperatures to concentrate the extract.[5] Some intermediates in alkaloid synthesis are known to be heat-sensitive.[6]

    • Protect from Light and Air: Store extracts and fractions in amber vials or wrap containers in foil to protect them from light. If the compound is sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).[1]

    • pH Management: Maintain a stable and appropriate pH throughout the process. Extreme pH levels can cause hydrolysis or other degradation reactions.[7]

    • Minimize Processing Time: Plan your workflow to minimize the time the crude extract or partially purified fractions are stored. Some intermediates are known to be unstable and should be used immediately in the next step without delay.[5][6]

Chromatographic Purification

??? Question 3: I'm having difficulty separating Strempeliopine from closely related alkaloids or other impurities using column chromatography. What should I try?

Answer: Co-elution of compounds with similar polarities is a primary challenge in chromatographic purification. Optimizing your chromatographic conditions is key to achieving good separation.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Before running a large column, perform thorough thin-layer chromatography (TLC) analysis to find the optimal solvent system (mobile phase).[1] Test various solvent combinations and gradients. For Strempeliopine intermediates, systems like ethyl acetate/hexanes have been used successfully.[5] The goal is to find an eluent that gives your target compound an Rf value of approximately 0.3-0.4 for the best separation on a column.[1]

    • Choose the Right Stationary Phase: While silica (B1680970) gel is the most common stationary phase, it may not be suitable for all alkaloids, which can interact strongly with acidic silica.[1][3] If you observe significant peak tailing or irreversible adsorption, consider using neutral or basic alumina (B75360), or a bonded phase like C18 (reverse-phase).[1]

    • Use Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant polarity) elution for separating complex mixtures.[1]

    • Reduce Column Loading: Overloading the column is a common cause of poor separation.[1][8] If peaks are broad or overlapping, reduce the amount of crude extract applied to the column.

??? Question 4: The recovery of Strempeliopine from my chromatography column is low, even though TLC showed it was present in the crude extract. Why is this happening?

Answer: Low recovery can be due to irreversible adsorption of the compound onto the stationary phase or degradation during the separation process.

  • Troubleshooting Steps:

    • Assess Compound Stability: As mentioned, Strempeliopine or its precursors may be unstable on acidic stationary phases like silica gel.[1] This can lead to degradation on the column. Running a small-scale test and analyzing the collected fractions for degradation products can confirm this.

    • Change Stationary Phase: Switch to a more inert stationary phase, such as alumina or a polymer-based resin, to minimize compound-matrix interactions.[1]

    • Check for Precipitation: The compound may be precipitating at the top of the column if the solvent used to load the sample is too weak compared to the mobile phase.[8] Ensure the sample is dissolved in a minimal amount of a non-polar solvent or the initial mobile phase.[3]

    • Use High-Performance Techniques: If conventional column chromatography is insufficient, preparative High-Performance Liquid Chromatography (prep-HPLC) offers much higher resolution and can be a powerful tool for isolating pure compounds from complex mixtures.[2][4]

Quantitative Data Summary

The following table summarizes representative yields from steps in the total synthesis of (-)-Strempeliopine, which can serve as a benchmark for purification efficiency.

Step / ProcessPrecursor CompoundProductPurification MethodYield (%)Reference
Hydrolysis & Decarboxylation(+)-18(–)-22Single purification after two steps95%[6]
Transannular Radical Cyclization(–)-23(–)-strempeliopine precursorSiO2 Chromatography (80% EtOAc/hexanes)73% (92% BRSM*)[5]
Cbz Group RemovalCbz-protected precursorAmine intermediatePalladium on carbon hydrogenation98%[9]
Amide ReductionAmide intermediateReduced intermediateLithium aluminum hydride reduction85%[9]
LactamizationReduced intermediate(-)-StrempeliopineLey-Griffith oxidation48%[9]

*BRSM: Based on Recovered Starting Material

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction for Alkaloids

This protocol describes a general method for extracting alkaloids from dried plant material.

  • Preparation: Weigh the dried and finely ground plant material.

  • Maceration: Place the material in a sealed container (e.g., an Erlenmeyer flask) and add a suitable solvent, such as methanol (B129727) or an ethyl acetate/hexane mixture, ensuring the material is fully submerged. A common ratio is 1:10 to 1:20 (w/v) of plant material to solvent.[1]

  • Agitation: Allow the mixture to stand for 24-72 hours with periodic shaking or continuous stirring to ensure thorough extraction.

  • Filtration: Filter the mixture to separate the solvent (containing the extracted compounds) from the solid plant residue.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C) to obtain the crude extract.

  • Acid-Base Partitioning (Optional):

    • Dissolve the crude extract in an organic solvent (e.g., dichloromethane) and a dilute aqueous acid (e.g., 1M HCl).

    • Separate the layers. The protonated alkaloids will move to the aqueous layer.[3]

    • Collect the aqueous layer and adjust the pH back to basic (e.g., pH 9-10) with a base like ammonium (B1175870) hydroxide.[3]

    • Extract the aqueous layer again with an organic solvent. The now neutral alkaloids will move back into the organic layer.

    • Concentrate the organic layer to yield an alkaloid-enriched crude extract.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the purification of a Strempeliopine precursor as described in the literature.[5]

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. For a precursor of Strempeliopine, a solvent system of 80% ethyl acetate in hexanes was effective.[5]

  • Column Packing: Select an appropriately sized glass column and pack it with silica gel (e.g., 40-63 μm particle size) as a slurry in the initial, least polar mobile phase (e.g., hexanes).[3][5]

  • Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (like dichloromethane (B109758) or toluene) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if using a gradient. For the specified separation, an isocratic elution with 80% EtOAc/hexanes was used.[5]

  • Fraction Collection: Collect the eluent in small, sequential fractions using test tubes.[1]

  • Analysis: Monitor the composition of each fraction using TLC to identify which fractions contain the pure target compound.

  • Pooling and Concentration: Combine the pure fractions containing Strempeliopine and remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

G cluster_extraction Phase 1: Extraction & Initial Processing cluster_purification Phase 2: Purification RawMaterial Raw Plant Material Grinding Grinding & Drying RawMaterial->Grinding Extraction Solvent Extraction (e.g., Maceration, UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel or Alumina) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC_Analysis TLC Analysis of Fractions FractionCollection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling FinalConcentration Final Concentration Pooling->FinalConcentration PureCompound Pure Strempeliopine FinalConcentration->PureCompound

Caption: General workflow for the isolation and purification of Strempeliopine.

G Start Low Yield Observed After Chromatography Degradation Is Compound Degradation Suspected? Start->Degradation Yes Adsorption Is Irreversible Adsorption Suspected? Start->Adsorption No Degradation->Adsorption No Action_Degradation Action: - Work at low temperatures - Protect from light/air - Control pH Degradation->Action_Degradation Yes Action_Adsorption Action: - Change stationary phase (e.g., Silica to Alumina) - Use prep-HPLC Adsorption->Action_Adsorption Yes Separation Was Separation Poor? Adsorption->Separation No Action_Separation Action: - Optimize mobile phase with TLC - Reduce sample load - Use gradient elution Separation->Action_Separation Yes

Caption: Troubleshooting decision tree for low yield in chromatographic purification.

References

Troubleshooting

Technical Support Center: Strempeliopine Stability in Aqueous Solutions

Disclaimer: Information regarding the specific stability of Strempeliopine in aqueous solutions is not extensively available in public literature. This technical support center provides troubleshooting guides and FAQs ba...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific stability of Strempeliopine in aqueous solutions is not extensively available in public literature. This technical support center provides troubleshooting guides and FAQs based on general principles of indole (B1671886) alkaloid stability. The provided data, pathways, and protocols are illustrative and should be adapted as part of a comprehensive stability study for Strempeliopine.

Frequently Asked Questions (FAQs)

Q1: My Strempeliopine solution appears to be degrading. What are the most likely causes?

A1: Indole alkaloids like Strempeliopine can be susceptible to several degradation pathways in aqueous solutions. The most common factors influencing stability are:

  • pH: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of susceptible functional groups within the molecule. For many alkaloids, a neutral to slightly acidic pH is often optimal for stability.

  • Oxidation: The indole nucleus is prone to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This can often lead to color changes in the solution.

  • Light: Many complex organic molecules, including alkaloids, are photosensitive. Exposure to UV or even ambient light can provide the energy for photolytic degradation.

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.

Q2: What are the best practices for preparing and storing Strempeliopine stock solutions?

A2: To maximize the shelf-life of your Strempeliopine solutions, consider the following recommendations:

  • Solvent Choice: For long-term storage, dissolve Strempeliopine in a high-purity, anhydrous organic solvent such as DMSO or ethanol (B145695) to create a concentrated stock solution. Aqueous buffers are generally not recommended for long-term storage.

  • Temperature: Store stock solutions at or below -20°C. For very sensitive compounds, storage at -80°C is preferable.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Inert Atmosphere: For highly oxygen-sensitive compounds, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: I am observing a color change in my Strempeliopine solution. What does this indicate?

A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation of the indole ring. It is crucial to investigate the cause and assess the purity of the solution before proceeding with experiments.

Q4: How can I quickly assess the stability of my Strempeliopine solution in a new experimental buffer?

A4: A preliminary stability test is recommended. Prepare a solution of Strempeliopine in the new buffer and analyze it at time zero. Then, store the solution under your experimental conditions (e.g., 37°C) and re-analyze it at several time points (e.g., 1, 4, 8, and 24 hours). A significant decrease in the peak area of Strempeliopine or the appearance of new peaks in your analytical chromatogram would indicate instability.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Loss of Potency or Inconsistent Results Degradation of Strempeliopine in aqueous experimental buffer.Prepare fresh solutions of Strempeliopine immediately before each experiment. Perform a time-course stability study in your specific buffer to determine the window of stability.
Appearance of New Peaks in HPLC/LC-MS Chemical degradation of Strempeliopine.Characterize the degradation products to understand the degradation pathway. Consider adjusting the pH, adding antioxidants (if compatible with your experiment), or protecting the solution from light.
Precipitation in Aqueous Solution Poor solubility of Strempeliopine in the aqueous buffer, especially after dilution from an organic stock.Decrease the final concentration of Strempeliopine. Increase the percentage of co-solvent (e.g., DMSO, ethanol) if your experimental system allows. Visually inspect for precipitates before use.
Color Change of Solution Oxidation of the indole moiety.Protect the solution from light and minimize exposure to air. Consider de-gassing the buffer before preparing the solution.

Illustrative Stability Data

The following table presents hypothetical stability data for a compound like Strempeliopine to illustrate how such information would be presented. Note: This data is for illustrative purposes only and does not represent actual experimental results for Strempeliopine.

ConditionTime (hours)% Remaining (Hypothetical)Appearance
pH 4.0 Buffer, 25°C, Light Protected 0100Colorless
2498.5Colorless
4897.2Colorless
pH 7.4 Buffer, 25°C, Light Protected 0100Colorless
2495.1Faint Yellow
4890.3Yellow
pH 9.0 Buffer, 25°C, Light Protected 0100Colorless
2485.4Yellowish-Brown
4872.1Brown
pH 7.4 Buffer, 4°C, Light Protected 0100Colorless
4899.2Colorless
pH 7.4 Buffer, 25°C, Exposed to Light 0100Colorless
2470.2Dark Brown

Experimental Protocols

Protocol 1: General Chemical Stability Assessment in Aqueous Buffers

This protocol outlines a general procedure for evaluating the chemical stability of a compound like Strempeliopine in various aqueous buffers.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Strempeliopine in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µM in the following buffers:

    • 100 mM Acetate buffer, pH 4.0

    • 100 mM Phosphate buffer, pH 7.4

    • 100 mM Borate buffer, pH 9.0

  • Incubation: Aliquot the test solutions into amber vials and incubate them at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each buffer.

  • Quenching: Immediately quench any potential degradation by mixing the aliquot with a cold organic solvent (e.g., acetonitrile) at a 1:1 ratio.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration of the parent compound remaining.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.

  • Sample Preparation: Prepare a 1 mg/mL solution of Strempeliopine in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the solution to the following stress conditions:

    • Acidic Hydrolysis: Add 1N HCl and heat at 60°C.

    • Basic Hydrolysis: Add 1N NaOH and keep at room temperature.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Stress: Heat the solution at 60°C.

    • Photolytic Stress: Expose the solution to a calibrated light source (e.g., ICH option 2).

  • Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an LC-MS method to identify and characterize any degradation products.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results or Visual Degradation check_solution Is the Strempeliopine solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution immediately before use. check_solution->prepare_fresh No stability_study Conduct a preliminary stability study in the experimental buffer. check_solution->stability_study Yes prepare_fresh->stability_study stable Solution is stable under experimental conditions. stability_study->stable unstable Solution is unstable. stability_study->unstable proceed Proceed with experiment. stable->proceed troubleshoot Troubleshoot Stability Issues unstable->troubleshoot adjust_ph Adjust buffer pH to a more optimal range (e.g., slightly acidic). troubleshoot->adjust_ph protect_light Protect solution from light (use amber vials). troubleshoot->protect_light lower_temp Lower incubation/storage temperature. troubleshoot->lower_temp add_antioxidant Consider adding a compatible antioxidant. troubleshoot->add_antioxidant re_evaluate Re-evaluate stability with modified conditions. adjust_ph->re_evaluate protect_light->re_evaluate lower_temp->re_evaluate add_antioxidant->re_evaluate re_evaluate->stability_study

Caption: Troubleshooting workflow for addressing Strempeliopine stability issues.

Hypothetical_Degradation_Pathway Strempeliopine Strempeliopine Hydrolysis_Product Hydrolysis Product (e.g., ester cleavage) Strempeliopine->Hydrolysis_Product H+ or OH- H2O Oxidation_Product Oxidation Product (e.g., indole ring oxidation) Strempeliopine->Oxidation_Product O2, light, or metal ions Photolysis_Product Photolytic Product (e.g., ring rearrangement) Strempeliopine->Photolysis_Product hv (Light)

Caption: Hypothetical degradation pathways for an indole alkaloid like Strempeliopine.

Optimization

Troubleshooting Strempeliopine peak tailing in reverse-phase HPLC

This guide provides troubleshooting advice for scientists and researchers encountering peak tailing with the indole (B1671886) alkaloid Strempeliopine in reverse-phase high-performance liquid chromatography (RP-HPLC). Fr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for scientists and researchers encountering peak tailing with the indole (B1671886) alkaloid Strempeliopine in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian curve.[1][2] Peak tailing is a common distortion where the latter half of the peak is broader than the front half, creating a "tail".[3][4] This asymmetry is problematic because it can significantly compromise the quality of your results by:

  • Reducing Resolution: Tailing peaks can merge with nearby peaks, making it difficult to separate and accurately quantify individual components in a mixture.[2]

  • Lowering Accuracy and Precision: The asymmetrical shape makes it difficult for the chromatography data system to integrate the peak area correctly, leading to inaccurate and irreproducible quantitative results.[2][3]

  • Decreasing Sensitivity: As the peak broadens and flattens, its maximum height is reduced, which can negatively affect the method's limit of detection (LOD) and limit of quantitation (LOQ).[2]

Q2: What are the primary causes of peak tailing for a basic compound like Strempeliopine?

A2: Strempeliopine is an alkaloid, which is a class of basic compounds. The most common cause of peak tailing for such compounds in RP-HPLC is unwanted secondary interactions between the analyte and the stationary phase.[2][5] Specifically, this involves:

  • Silanol (B1196071) Interactions: Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface.[1][6] At mobile phase pH levels above 3, these silanols can become ionized (negatively charged, SiO⁻) and strongly interact with the protonated (positively charged) basic Strempeliopine molecules.[5][7][8] This secondary ionic interaction is a different retention mechanism from the primary hydrophobic one, causing some analyte molecules to be retained longer and resulting in a tailing peak.[4][5]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of Strempeliopine, the compound will exist as a mixture of its ionized and non-ionized forms, which can lead to peak broadening or tailing.[7][9]

  • Trace Metal Contamination: Trace metals like iron or aluminum within the silica (B1680970) matrix of the column packing can interact with the analyte, leading to peak tailing.[3][6]

Q3: What is a Tailing Factor (Tf) and what is an acceptable value?

A3: The Tailing Factor (Tf), also known as the USP tailing factor or asymmetry factor (As), is a quantitative measure of peak symmetry. It is typically calculated by dividing the width of the back half of the peak by the width of the front half at 5% of the peak height (Tf = W₀.₀₅ / 2A, where W₀.₀₅ is the peak width at 5% height and A is the distance from the leading edge to the peak maximum).[10]

  • Tf = 1.0: A perfectly symmetrical Gaussian peak.

  • Tf > 1.0: A tailing peak.

  • Tf < 1.0: A fronting peak.

For most applications, a tailing factor of Tf ≤ 1.5 is considered acceptable, although a value as close to 1.0 as possible is always desirable for high-quality quantitative analysis.[5] A value greater than 1.2 indicates significant tailing that should be addressed.[10]

Troubleshooting Guides

Q4: My Strempeliopine peak is tailing. Where should I start my investigation?

A4: A systematic approach is the best way to identify and solve the issue. Start by checking the most common and easily addressable causes before moving to more complex solutions. The workflow below outlines a logical troubleshooting sequence.

G start Peak Tailing Observed (Tf > 1.2) check_overload 1. Check for Overload Dilute sample 10x. Does peak shape improve? start->check_overload overload_yes Issue: Column Overload Solution: Reduce sample concentration or injection volume. check_overload->overload_yes Yes check_mobile_phase 2. Optimize Mobile Phase Is pH appropriate? Is buffer strength sufficient? check_overload->check_mobile_phase No resolved Peak Shape Acceptable (Tf ≤ 1.2) overload_yes->resolved mp_no Issue: Mobile Phase Solution: Adjust pH, increase buffer strength, or add competing base. check_mobile_phase->mp_no No check_column 3. Evaluate Column Is the column old? Is it suitable for basic compounds? check_mobile_phase->check_column Yes mp_no->resolved column_no Issue: Column Activity/Degradation Solution: Use end-capped or hybrid column. Flush or replace the column. check_column->column_no No check_system 4. Inspect HPLC System Are there leaks? Is extra-column volume minimized? check_column->check_system Yes column_no->resolved system_no Issue: Instrumental Effects Solution: Check fittings, use shorter/narrower tubing. check_system->system_no No check_system->resolved Yes system_no->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.
Q5: How does mobile phase pH affect peak tailing for Strempeliopine?

A5: Mobile phase pH is one of the most powerful tools for improving the peak shape of ionizable compounds like Strempeliopine.[11] The goal is to ensure the analyte and the column's silanol groups are in a consistent, non-interactive state.

  • Low pH (pH 2.5 - 3.5): At a low pH, the acidic silanol groups on the silica surface are fully protonated (Si-OH), making them neutral.[5][12] This prevents the secondary ionic interaction with the protonated (positively charged) Strempeliopine molecule, significantly reducing peak tailing.[5] This is often the most effective strategy.[12]

  • Mid pH (pH 4 - 7): This range should generally be avoided. Here, silanol groups are partially or fully ionized (SiO⁻), leading to strong interactions with the basic analyte and causing severe peak tailing.[1][7]

  • High pH (pH > 8): At high pH, the basic Strempeliopine molecule is deprotonated and becomes neutral. While this can also improve peak shape, it requires a special pH-stable column, as traditional silica columns will dissolve at pH levels above 8.[9][11]

The following table, using data for the basic drug methamphetamine as an example, illustrates the significant impact of lowering pH on peak shape.

Mobile Phase pHAsymmetry Factor (As)Peak Shape
7.02.35Severe Tailing
3.01.33Acceptable
Data derived from an analysis of basic drugs, demonstrating the principle of pH adjustment to mitigate tailing.[5]
Q6: What mobile phase additives can I use to improve peak shape?

A6: If adjusting the pH alone is insufficient, you can add a "competing base" to the mobile phase.[13] These are small basic molecules, like triethylamine (B128534) (TEA), that have a strong affinity for the active silanol sites on the stationary phase.[13] The competing base effectively masks the silanol groups, preventing them from interacting with your Strempeliopine analyte.[13]

However, this approach can shorten column lifetime and is less common with modern, high-purity columns.[8][13]

Experimental Protocol: Mobile Phase Preparation with a Competing Base
  • Objective: To prepare a mobile phase containing a silanol-masking agent to reduce peak tailing of basic analytes.

  • Materials:

    • HPLC-grade solvents (e.g., Acetonitrile, Methanol)

    • HPLC-grade water

    • Buffer salts (e.g., Ammonium formate, Potassium phosphate)

    • Competing base (e.g., Triethylamine (TEA) or Diethylamine (DEA))

    • Acid for pH adjustment (e.g., Formic acid, Phosphoric acid)

  • Procedure:

    • Prepare the aqueous portion of your mobile phase. For a 1L solution, start with ~950 mL of HPLC-grade water.

    • Add the buffer salt and dissolve completely. A typical concentration is 10-25 mM.[6]

    • Carefully add the competing base. A typical concentration for TEA is 0.05% to 0.1% v/v (0.5 to 1.0 mL per liter).[14]

    • Adjust the mobile phase to the desired low pH (e.g., pH 3.0) using an appropriate acid.

    • Bring the final volume to 1L with HPLC-grade water.

    • Filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates.[15]

    • Degas the mobile phase using sonication or vacuum degassing.[16]

    • Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Q7: When should I consider using a different HPLC column?

A7: If mobile phase optimization does not resolve the tailing, the column itself is the likely culprit.[10] This can be due to column degradation or because the stationary phase is not well-suited for basic compounds.

Consider these options:

  • High-Purity, End-Capped Columns: Modern columns are made with high-purity silica that has fewer metal impurities.[6] They also undergo "end-capping," a process that chemically treats most of the residual silanol groups to make them less reactive.[1][5] These columns provide much better peak shapes for basic compounds than older "Type A" silica columns.[13]

  • Polar-Embedded or Charged Surface Columns: These columns have stationary phases with polar groups embedded near the silica surface or a slight positive surface charge.[3][10] These features help to shield the analyte from interacting with any residual silanol groups, dramatically improving peak shape for bases.

  • Hybrid or Polymer-Based Columns: These columns use a silica-organic hybrid material or a purely polymeric stationary phase.[3] They have greater stability across a wide pH range and have far fewer or no silanol groups, effectively eliminating this cause of peak tailing.[3]

The diagram below illustrates how silanol interactions cause tailing and how end-capping mitigates the issue.

G Analyte Interaction with Silica Surface cluster_0 Standard Silica Surface (Tailing) cluster_1 End-Capped Silica Surface (Symmetrical Peak) silica Si silanol O⁻ H⁺ silica->silanol stremp Strempeliopine-H⁺ stremp->silanol interaction Ionic Interaction (Causes Tailing) silica_ec Si endcap O-Si(CH₃)₃ (End-Cap) silica_ec->endcap stremp_ec Strempeliopine-H⁺ no_interaction No Interaction (Good Peak Shape)

Caption: Mechanism of peak tailing and the effect of end-capping.
Q8: Could my issue be instrumental or related to the sample itself?

A8: Yes, if you have ruled out mobile phase and column issues, the problem may lie with the instrument setup or the sample.

  • Column Overload: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase and cause distorted peaks.[2][12] To test this, dilute your sample 10-fold and re-inject. If the peak shape improves, overload was the issue.[2]

  • Extra-Column Volume: This refers to the volume within the HPLC system outside of the column itself (e.g., injector, tubing, detector cell).[7] Excessive extra-column volume causes band broadening and can contribute to peak tailing.[6] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly connected with no gaps to minimize this effect.[7]

  • Column Contamination or Voids: Over time, columns can become contaminated with strongly retained sample components or a void can form at the column inlet.[5][10] This disrupts the flow path and leads to poor peak shape.

Experimental Protocol: Column Flushing and Regeneration
  • Objective: To remove strongly adsorbed contaminants from the column that may be causing peak tailing.

  • Procedure:

    • Disconnect the column from the detector to avoid flushing contaminants into it.

    • Reverse the column's flow direction. This helps to flush out particulates that may be blocking the inlet frit.[17]

    • Flush the column with a series of solvents, moving from polar to non-polar. Use at least 10-20 column volumes for each solvent. A common sequence for a reversed-phase column is:

      • HPLC-grade Water (to remove buffers)

      • Methanol

      • Acetonitrile

      • Isopropanol (an effective intermediate-polarity solvent)

      • Hexane (only if the column is compatible and you suspect very non-polar contaminants; check manufacturer's guidelines)

    • If returning to a buffered mobile phase, flush in reverse order, ending with water before re-introducing your mobile phase (e.g., Isopropanol -> Acetonitrile -> Methanol -> Water).

    • Return the column to its normal flow direction and re-equilibrate with your mobile phase.

    • Inject a standard to assess if performance has been restored. If tailing persists, the column may be permanently damaged and require replacement.[10]

References

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Strempeliopine HPLC Analysis

Disclaimer: As of the latest literature review, a specific, validated HPLC method for the analysis of Strempeliopine has not been published. The following technical support guide is based on general chromatographic princ...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, a specific, validated HPLC method for the analysis of Strempeliopine has not been published. The following technical support guide is based on general chromatographic principles and best practices for the analysis of indole (B1671886) alkaloids. The provided methodologies, data, and troubleshooting advice are intended as a starting point for method development and may require further optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for Strempeliopine analysis by RP-HPLC?

A typical starting point for the analysis of indole alkaloids like Strempeliopine on a C18 column would be a gradient elution using a mixture of an acidified aqueous phase and an organic modifier. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is a common choice. The gradient can be run from a low to a high percentage of Solvent B over 15-20 minutes.

Q2: Why is it important to control the pH of the mobile phase for Strempeliopine analysis?

The pH of the mobile phase is a critical parameter as it can influence the ionization state of the analyte.[1] Strempeliopine, as an indole alkaloid, contains basic nitrogen atoms. Controlling the pH can affect peak shape, retention time, and selectivity. An acidic mobile phase (pH 2.5-4.5) is often used to ensure the consistent protonation of the analyte, leading to sharper peaks and better reproducibility.

Q3: Can I use methanol (B129727) instead of acetonitrile as the organic modifier?

Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC. The choice between the two can affect selectivity. Acetonitrile generally has a lower viscosity and can provide different selectivity for complex samples. It is recommended to screen both solvents during method development to determine which provides the better separation for Strempeliopine and any related impurities.

Q4: How do I prepare the mobile phase?

To prepare the mobile phase, use HPLC-grade solvents and reagents. For a mobile phase of 0.1% formic acid in water, add 1 mL of formic acid to 1 L of HPLC-grade water. For the organic phase, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile or methanol. After preparation, it is crucial to degas the mobile phase to prevent air bubbles from interfering with the HPLC system's performance.[2]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic analyte and residual silanols on the column.Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%). Ensure the mobile phase pH is low enough to fully protonate the analyte.
Poor Resolution Inadequate separation between Strempeliopine and impurities.Optimize the gradient slope; a shallower gradient can improve resolution.[3] Try a different organic modifier (e.g., switch from acetonitrile to methanol). Adjust the mobile phase pH.
Shifting Retention Times Inconsistent mobile phase composition or column equilibration.Ensure the mobile phase is well-mixed and degassed. Allow for sufficient column equilibration time between injections.[2] Check for leaks in the HPLC system.
High Backpressure Blockage in the HPLC system or column.Filter all samples and mobile phases before use. Use a guard column to protect the analytical column. If pressure is still high, systematically check components from the detector back to the pump to locate the blockage.
Baseline Noise or Drift Contaminated mobile phase or detector issues.Use fresh, high-purity solvents to prepare the mobile phase.[4] Purge the system thoroughly. Ensure the detector lamp is in good condition.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Strempeliopine Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or as determined by UV scan of Strempeliopine).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Strempeliopine standard or sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]

Data Presentation

Table 1: Hypothetical Effect of Acetonitrile Concentration on Strempeliopine Retention and Peak Shape
% AcetonitrileRetention Time (min)Peak Asymmetry (Tf)Resolution (Rs) with Impurity X
40%12.51.81.2
45%9.81.51.8
50%7.21.22.1
55%5.11.11.9
Table 2: Hypothetical Effect of Mobile Phase pH on Strempeliopine Retention
Mobile Phase pHRetention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)
2.58.51.112,500
3.58.91.311,000
4.59.51.69,800
7.0UnretainedPoorN/A

Visualizations

Mobile_Phase_Optimization_Workflow start_end start_end process process decision decision result result start Start Method Development select_column Select C18 Column start->select_column initial_gradient Run Initial Gradient (10-90% ACN, 0.1% FA) select_column->initial_gradient eval_chromatogram Evaluate Peak Shape & Resolution initial_gradient->eval_chromatogram good_separation Good Separation? eval_chromatogram->good_separation optimize_gradient Optimize Gradient Slope good_separation->optimize_gradient No validate Validate Method good_separation->validate Yes optimize_gradient->eval_chromatogram adjust_ph Adjust Mobile Phase pH (e.g., use phosphate (B84403) buffer) optimize_gradient->adjust_ph If tailing persists try_methanol Try Methanol as Organic Modifier optimize_gradient->try_methanol If resolution is poor adjust_ph->eval_chromatogram try_methanol->eval_chromatogram final_method Final Optimized Method validate->final_method HPLC_Troubleshooting_Tree problem problem question question solution solution start Chromatographic Issue is_peak_tailing Peak Tailing? start->is_peak_tailing is_rt_shifting Retention Time Shift? start->is_rt_shifting is_poor_resolution Poor Resolution? start->is_poor_resolution add_modifier Add 0.1% TFA or TEA to mobile phase is_peak_tailing->add_modifier Yes lower_ph Lower mobile phase pH is_peak_tailing->lower_ph Yes check_leaks Check for system leaks is_rt_shifting->check_leaks Yes equilibrate Increase column equilibration time is_rt_shifting->equilibrate Yes shallow_gradient Make gradient shallower is_poor_resolution->shallow_gradient Yes change_organic Switch ACN to MeOH or vice-versa is_poor_resolution->change_organic Yes

References

Optimization

Technical Support Center: Strempeliopine Interference in High-Throughput Screening (HTS) Assays

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the bisindole alkaloid Strempeliopine in high-throughput screening (HTS)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the bisindole alkaloid Strempeliopine in high-throughput screening (HTS) assays. While direct experimental data on Strempeliopine's off-target effects in HTS is limited, its structural class as an indole (B1671886) alkaloid suggests potential for various interference mechanisms. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to help identify and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is Strempeliopine and why might it interfere with HTS assays?

Strempeliopine is a complex bisindole alkaloid. Due to its indole core, it possesses inherent physicochemical properties that can lead to assay artifacts. Potential interference mechanisms include, but are not limited to, autofluorescence, fluorescence quenching, compound aggregation, and inhibition of reporter enzymes like luciferase. Such interferences can lead to false-positive or false-negative results, necessitating careful validation of screening hits.

Q2: My fluorescence-based assay shows a high signal in the presence of Strempeliopine. What could be the cause?

An elevated signal in a fluorescence assay could be due to the intrinsic fluorescence of Strempeliopine. Indole-containing compounds are known to fluoresce.[1][2][3][4][5] It is crucial to determine if the observed signal originates from the compound itself or from a true biological effect on the target.

Q3: I am observing inhibition in a luciferase-based reporter assay with Strempeliopine. Is this a credible hit?

Not necessarily. Indole alkaloids have been identified as a class of compounds that can directly inhibit firefly luciferase.[6] This inhibition would mimic a true hit in assays that rely on a decrease in luciferase activity as a readout (e.g., cell viability or gene expression assays). Therefore, counter-screening against the luciferase enzyme itself is essential.

Q4: Could Strempeliopine be an aggregator? What are the signs of aggregation-based interference?

While specific data on Strempeliopine is unavailable, many compounds, including complex natural products, can form aggregates at higher concentrations in assay buffers. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results. Hallmarks of aggregation-based activity include a steep dose-response curve and sensitivity to the presence of non-ionic detergents.

Q5: How can I proactively identify potential interference from Strempeliopine in my HTS campaign?

A proactive approach involves running a series of counter-screens and secondary assays early in the hit validation process. These can include testing for autofluorescence, direct enzyme inhibition (e.g., luciferase), and performing assays in the presence of detergents to check for aggregation.

Troubleshooting Guides

Issue 1: Suspected Autofluorescence in Fluorescence-Based Assays

Symptoms:

  • High background signal in wells containing Strempeliopine.

  • Activity observed in endpoint reads but not in kinetic reads (if applicable).

  • Signal is present even in the absence of other assay components (e.g., enzyme, substrate).

Troubleshooting Workflow:

Start High Signal in Fluorescence Assay Control Run Compound-Only Control Plate Start->Control HighSignal Significant Signal Observed? Control->HighSignal Spectral Perform Spectral Scan of Strempeliopine ChangeAssay Consider Orthogonal Assay (e.g., Absorbance, TR-FRET) Spectral->ChangeAssay DataCorrection Subtract Compound Background Signal Spectral->DataCorrection HighSignal->Spectral Yes NoInterference Autofluorescence Unlikely HighSignal->NoInterference No Start Inhibition in Luciferase Assay CounterScreen Perform Luciferase Counter-Screen Start->CounterScreen Inhibition Inhibition Observed? CounterScreen->Inhibition Orthogonal Use Orthogonal Reporter (e.g., Beta-galactosidase) Inhibition->Orthogonal Yes ValidHit Potential Valid Hit Inhibition->ValidHit No Start Suspected Aggregation DetergentAssay Re-run Assay with Non-ionic Detergent (e.g., 0.01% Triton X-100) Start->DetergentAssay PotencyShift Significant Rightward Shift in IC50? DetergentAssay->PotencyShift Aggregator Likely Aggregator PotencyShift->Aggregator Yes NonAggregator Aggregation Unlikely PotencyShift->NonAggregator No Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β) Receptor->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin degrades TCF TCF/LEF BetaCatenin->TCF TargetGenes Target Gene Expression TCF->TargetGenes activates LuciferaseReporter Luciferase Reporter TargetGenes->LuciferaseReporter drives Signal Luminescence Signal LuciferaseReporter->Signal Strempeliopine Strempeliopine Strempeliopine->LuciferaseReporter inhibits

References

Troubleshooting

Technical Support Center: Managing Strempeliopine Precipitation in Cell Culture Media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the precipitation of Strempeliopine in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the precipitation of Strempeliopine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Strempeliopine and what is its relevance in research?

Strempeliopine is an indole (B1671886) alkaloid natural product.[1][2] Its complex chemical structure has made it a target for total synthesis by organic chemists.[1][3][4][5][6] While its specific biological activities are not extensively detailed in the provided search results, related alkaloids are known to have diverse biological properties, suggesting potential applications in neuropharmacology and other areas.[7]

Q2: I observed a precipitate in my cell culture medium after adding Strempeliopine. What are the common causes?

Precipitation of small molecules like Strempeliopine in cell culture media is a frequent issue that can stem from several factors:

  • Low Aqueous Solubility: The chemical structure of Strempeliopine may inherently lead to poor solubility in aqueous solutions like cell culture media.[8][9][10]

  • High Concentration: The final concentration of Strempeliopine in your medium might surpass its solubility limit.[8][10]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of the solution.[8]

  • Media Composition: Components within the cell culture medium, such as salts and proteins from serum, can interact with Strempeliopine and decrease its solubility.[8][10]

  • Temperature and pH: Fluctuations in temperature and pH can significantly affect the solubility of the compound.[8][9] Storing media with the compound at low temperatures (e.g., 4°C) can cause precipitation.[10]

  • Evaporation: Water loss from the culture vessel can increase the concentration of all components, including Strempeliopine, potentially leading to precipitation.[8][9][11]

Q3: How can I prevent Strempeliopine from precipitating in my cell culture experiments?

Several strategies can be employed to prevent the precipitation of Strempeliopine:

  • Optimize Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[8]

  • Serial Dilutions: Before the final dilution into your cell culture medium, perform serial dilutions of your concentrated stock solution in the same solvent to avoid "solvent shock".[8]

  • Control Final Solvent Concentration: It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible to avoid cytotoxicity.[10]

  • Pre-warm Media: Always use pre-warmed (e.g., 37°C) cell culture medium for the final dilution of Strempeliopine.[10]

  • Proper Mixing Technique: When preparing the final working solution, add the cell culture medium to the diluted Strempeliopine solution drop-wise while gently mixing.[12]

  • Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test in your specific cell culture medium to determine the maximum soluble concentration of Strempeliopine.

Troubleshooting Guides

Problem: Precipitate forms immediately upon adding Strempeliopine to the cell culture medium.

This issue is often due to the compound's low aqueous solubility or "solvent shock" from improper dilution.

  • Solution Workflow:

    start Immediate Precipitation Observed check_solubility Is Strempeliopine's aqueous solubility known to be low? start->check_solubility check_dilution Was the dilution performed correctly? (e.g., stepwise, into warm media) check_solubility->check_dilution No/Unsure solubility_issue Primary Issue: Low Aqueous Solubility check_solubility->solubility_issue Yes check_dilution->solubility_issue Yes dilution_issue Primary Issue: Solvent Shock check_dilution->dilution_issue No solubility_solutions Solutions: - Lower the final concentration. - Test solubility in serum-free vs. serum-containing media. - Consider using a solubilizing agent (test for cell toxicity). solubility_issue->solubility_solutions dilution_solutions Solutions: - Perform serial dilutions of the stock in the solvent first. - Add the compound to pre-warmed media. - Add media to the compound solution slowly with gentle mixing. dilution_issue->dilution_solutions

    Caption: Troubleshooting Immediate Precipitation.

Problem: Precipitate forms over time in the incubator.

If the medium is initially clear but a precipitate appears after several hours or days, this could be due to the compound's instability, interactions with media components over time, or changes in the media composition due to cell metabolism.

  • Troubleshooting Steps:

    • Check for Contamination: Turbidity can sometimes be mistaken for precipitation.[8] Examine the culture for any signs of bacterial or fungal contamination under a microscope.

    • Assess Compound Stability: The stability of small molecules can be time-dependent in aqueous solutions. Consider performing a time-course experiment to evaluate the stability of Strempeliopine in your cell culture medium.

    • Monitor pH Changes: Cell metabolism can alter the pH of the culture medium. Significant shifts in pH can affect the solubility of your compound. Ensure that your medium is adequately buffered.

    • Evaluate Media Evaporation: Ensure proper humidification in the incubator to minimize evaporation from your culture vessels, which can concentrate the compound and other media components.[9][11]

Data Presentation

Table 1: Hypothetical Solubility of Strempeliopine in Different Solvents

SolventSolubility (mM)
DMSO> 50
Ethanol10
PBS (pH 7.4)< 0.1

Table 2: Recommended Final Concentrations for Cell Culture Experiments

Cell LineRecommended Starting Concentration (µM)Maximum Tolerated DMSO (%)
HeLa10.1
HEK2930.50.1
SH-SY5Y10.05

Experimental Protocols

Protocol 1: Preparation of Strempeliopine Stock and Working Solutions

  • Stock Solution Preparation (10 mM):

    • Weigh out the appropriate amount of Strempeliopine powder.

    • Dissolve in high-purity DMSO to a final concentration of 10 mM.

    • Mix thoroughly by vortexing until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation (for a final concentration of 1 µM in 10 mL of medium):

    • Thaw an aliquot of the 10 mM Strempeliopine stock solution at room temperature.

    • Perform a serial dilution in DMSO to create a 1 mM intermediate stock.

    • In a sterile tube, add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed (37°C) complete cell culture medium to make a 10 µM final intermediate solution. Mix gently by pipetting.

    • Add 1 mL of this 10 µM solution to 9 mL of pre-warmed complete cell culture medium to achieve the final 1 µM concentration.

    • Mix gently by inverting the tube.

    • Visually inspect for any signs of precipitation before adding to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of Strempeliopine

  • Prepare a series of dilutions of the 10 mM Strempeliopine stock solution in DMSO (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.1 mM).

  • In separate sterile microcentrifuge tubes, add 1 µL of each DMSO dilution to 99 µL of your specific cell culture medium (pre-warmed to 37°C). This will give you final Strempeliopine concentrations of 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, and 1 µM, with a final DMSO concentration of 1%.

  • Mix each tube gently.

  • Incubate the tubes at 37°C for 2 hours.

  • Visually inspect each tube for any signs of precipitation. The highest concentration that remains clear is the approximate maximum soluble concentration under these conditions.

Signaling Pathway Visualization

While the specific signaling pathway of Strempeliopine is not well-documented, many small molecule inhibitors target key cellular signaling cascades. The following diagram illustrates a generic signaling pathway that could be modulated by a small molecule inhibitor like Strempeliopine.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Strempeliopine Strempeliopine Strempeliopine->Kinase2 Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Ligand Ligand Ligand->Receptor Activation

Caption: Generic Signaling Pathway Inhibition.

References

Reference Data & Comparative Studies

Validation

Strempeliopine and its Congeners: A Comparative Analysis of Antimicrobial Activity in Schizozygane Alkaloids

For Researchers, Scientists, and Drug Development Professionals The quest for novel antimicrobial agents has led researchers to explore the vast chemical diversity of natural products. Among these, the schizozygane alkal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antimicrobial agents has led researchers to explore the vast chemical diversity of natural products. Among these, the schizozygane alkaloids, a class of indole (B1671886) alkaloids, have emerged as a promising source of compounds with significant biological activity. Strempeliopine, considered the parent base of the antimicrobial schizozygane alkaloids, stands as a key compound in this family. This guide provides a comparative overview of the antimicrobial properties of strempeliopine and other notable schizozygane alkaloids, supported by available experimental data and methodologies.

Quantitative Antimicrobial Activity

While strempeliopine is recognized as the foundational structure for antimicrobial schizozygane alkaloids, specific minimum inhibitory concentration (MIC) data for this compound remains limited in publicly available literature. However, studies on other members of this family, primarily isolated from Schizozygia coffaeoides, provide valuable insights into their antimicrobial potential. The following table summarizes the reported antimicrobial activities of key schizozygane alkaloids.

AlkaloidTest Organism(s)MethodReported Activity
7,8-dehydro-19β-hydroxyschizozygine FungiNot specifiedIdentified as the most active antifungal compound
Isoschizogaline BacteriaNot specifiedIdentified as the only active antibacterial
Schizogaline Staphylococcus aureusDisc DiffusionActive at 3 mg/disc
Isoschizogamine Staphylococcus aureusDisc DiffusionActive at 3 mg/disc
6,7-dehydro-19β-hydroxyschizozygine FungiDisc DiffusionActive at 1 mg/disc

Note: The lack of standardized MIC values across studies necessitates a cautious interpretation of direct potency comparisons.

Experimental Protocols

The evaluation of antimicrobial activity for schizozygane alkaloids typically follows established methodologies for natural product screening. A common approach involves a bioassay-guided fractionation to isolate active compounds, followed by quantitative assessment of their antimicrobial efficacy.

Bioassay-Guided Fractionation and Antimicrobial Susceptibility Testing

A representative experimental workflow for the isolation and testing of antimicrobial schizozygane alkaloids is outlined below. This protocol is a composite of standard techniques employed in natural product research.

G cluster_extraction Extraction & Fractionation cluster_screening Antimicrobial Screening cluster_isolation Isolation & Identification cluster_quantitative Quantitative Analysis plant_material Plant Material (e.g., Schizozygia coffaeoides) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation prelim_screen Preliminary Screening (e.g., Disc Diffusion) crude_extract->prelim_screen fractions Fractions fractionation->fractions fractions->prelim_screen active_fractions Identification of Active Fractions prelim_screen->active_fractions further_fractionation Further Fractionation of Active Fractions active_fractions->further_fractionation pure_compounds Isolation of Pure Alkaloids further_fractionation->pure_compounds structure_elucidation Structural Elucidation (NMR, MS) pure_compounds->structure_elucidation mic_determination MIC Determination (Broth Microdilution) pure_compounds->mic_determination data_analysis Data Analysis & Comparison mic_determination->data_analysis

Bioassay-guided isolation and evaluation workflow.

Detailed Methodologies:

  • Plant Extraction: The dried and powdered plant material (e.g., roots, leaves) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, to obtain crude extracts.

  • Bioassay-Guided Fractionation: The crude extracts are subjected to preliminary antimicrobial screening. Active extracts are then fractionated using chromatographic techniques like column chromatography over silica (B1680970) gel or Sephadex. Each fraction is tested for antimicrobial activity to identify the fractions containing the active constituents. This process is repeated until pure compounds are isolated.

  • Structural Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

    • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media overnight. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

    • Preparation of Test Plates: The isolated alkaloids are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

    • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • Determination of MIC: The MIC is defined as the lowest concentration of the alkaloid that completely inhibits the visible growth of the microorganism.

Potential Mechanisms of Antimicrobial Action

The precise signaling pathways and molecular targets for the antimicrobial activity of schizozygane alkaloids are not yet fully elucidated. However, based on the known mechanisms of other indole alkaloids, several potential modes of action can be hypothesized.

G cluster_alkaloid Indole Alkaloid cluster_targets Potential Cellular Targets alkaloid Schizozygane Alkaloid cell_membrane Cell Membrane Disruption alkaloid->cell_membrane dna_rna Inhibition of DNA/RNA Synthesis alkaloid->dna_rna protein_synthesis Inhibition of Protein Synthesis alkaloid->protein_synthesis cell_wall Inhibition of Cell Wall Synthesis alkaloid->cell_wall enzyme Enzyme Inhibition alkaloid->enzyme

Hypothesized antimicrobial mechanisms of indole alkaloids.

Indole alkaloids are known to exert their antimicrobial effects through various mechanisms, including:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the indole nucleus can facilitate its insertion into the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.

  • Inhibition of Nucleic Acid Synthesis: Some alkaloids can intercalate with DNA or inhibit enzymes crucial for DNA replication and transcription, such as topoisomerases.

  • Inhibition of Protein Synthesis: These compounds may interfere with ribosomal function or other aspects of protein synthesis.

  • Inhibition of Cell Wall Synthesis: For bacteria, interference with the synthesis of peptidoglycan, a critical component of the cell wall, can lead to cell lysis. In fungi, the inhibition of chitin (B13524) or glucan synthesis could be a target.

  • Enzyme Inhibition: Alkaloids can inhibit the activity of essential microbial enzymes involved in various metabolic pathways.

Further research is necessary to pinpoint the specific molecular targets and signaling pathways affected by strempeliopine and other schizozygane alkaloids, which will be crucial for their potential development as novel antimicrobial drugs. The structural diversity within this alkaloid class offers a rich platform for structure-activity relationship studies to optimize their antimicrobial efficacy and selectivity.

Comparative

Comparative Cytotoxicity of Strempeliopine and its Analogues: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of the schizozygane alkaloid Strempeliopine and its analogues. This analysis is su...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of the schizozygane alkaloid Strempeliopine and its analogues. This analysis is supported by available experimental data and detailed methodologies for the cited experiments.

Strempeliopine, a member of the monoterpenoid bisindole alkaloid family, belongs to the structurally complex class of schizozygane alkaloids. While direct comparative cytotoxic studies on Strempeliopine and its synthetic analogues are limited in publicly available research, this guide synthesizes the existing data on related schizozygane alkaloids to provide a valuable point of reference for researchers. The information presented here aims to facilitate further investigation into the therapeutic potential of this compound class.

Comparative Cytotoxicity Data

The cytotoxic activity of several schizozygane alkaloids has been evaluated against the human breast cancer cell line MCF-7. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIC50 (µM)
SchizogalineMCF-72.9[1]
SchizogamineMCF-77.9[1]
SchizozygineMCF-79.1[1]

Note: Specific IC50 data for Strempeliopine against the MCF-7 cell line is not currently available in the reviewed literature. The data presented for other schizozygane alkaloids provides a preliminary basis for comparison within this chemical class.

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used in the evaluation of natural products like Strempeliopine and its analogues.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Strempeliopine or its analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates several times with water to remove unbound dye.

  • Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510-565 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by Strempeliopine have not been elucidated, the cytotoxic mechanisms of other alkaloids often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Many cytotoxic alkaloids have been shown to induce apoptosis in cancer cells through various mechanisms, including:

  • Activation of Caspases: A family of proteases that are essential for the execution of apoptosis.

  • Mitochondrial Pathway: Involving the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.

  • Death Receptor Pathway: Triggered by the binding of ligands to death receptors on the cell surface.

Cell Cycle Arrest: Alkaloids can also exert their cytotoxic effects by interfering with the cell cycle, leading to arrest at specific phases (e.g., G1, S, or G2/M). This prevents cancer cells from proliferating. The arrest is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Further research is required to determine the precise molecular targets and signaling pathways through which Strempeliopine and its analogues exert their cytotoxic effects.

Visualizations

To aid in the conceptualization of the experimental workflow and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Strempeliopine & Analogues) incubation Incubation with Compounds compound_prep->incubation cell_seeding->incubation mtt_srb MTT or SRB Assay incubation->mtt_srb absorbance Absorbance Measurement mtt_srb->absorbance data_analysis IC50 Determination absorbance->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.

Putative_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_molecular_mechanisms Potential Molecular Mechanisms Strempeliopine Strempeliopine / Analogues cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M phase) Strempeliopine->cell_cycle_arrest apoptosis Apoptosis Induction Strempeliopine->apoptosis cdk_modulation Modulation of Cyclins/CDKs cell_cycle_arrest->cdk_modulation caspase_activation Caspase Activation apoptosis->caspase_activation mito_pathway Mitochondrial Pathway apoptosis->mito_pathway

Caption: Putative signaling pathways for Strempeliopine cytotoxicity.

References

Validation

Unraveling the Structure-Activity Relationship of Schizozygane Alkaloids: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The intricate molecular architecture of schizozygane alkaloids, a class of rearranged monoterpene indole (B1671886) alkaloids, has long intrigued natural pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of schizozygane alkaloids, a class of rearranged monoterpene indole (B1671886) alkaloids, has long intrigued natural product chemists and pharmacologists. Found in plants of the Apocynaceae family, these compounds have demonstrated a range of promising biological activities, including anticancer and antiplasmodial effects. Understanding the relationship between their complex structures and biological functions is paramount for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of schizozygane alkaloids, supported by available experimental data, detailed methodologies, and visual representations of associated biological pathways.

Comparative Biological Activity of Schizozygane Alkaloids

The cytotoxicity and antiplasmodial activity of several schizozygane alkaloids have been evaluated, revealing key insights into their SAR. The following tables summarize the available quantitative data, highlighting the impact of structural modifications on their biological potency.

Cytotoxic Activity Against Cancer Cell Lines

Initial studies have focused on the cytotoxicity of schizozygane alkaloids against various cancer cell lines. The data presented below for the MCF-7 human breast cancer cell line demonstrates that subtle changes to the schizozygane scaffold can significantly impact anticancer activity.

AlkaloidCancer Cell LineIC50 (µM)Reference
SchizogalineMCF-72.9[1]
SchizogamineMCF-77.9[1]
SchizozygineMCF-79.1[1]

Note: Lower IC50 values indicate higher cytotoxic potency.

From this limited dataset, it is observed that schizogaline exhibits the most potent activity against the MCF-7 cell line. The structural differences between these three alkaloids lie in the substitution pattern on the aromatic ring and the stereochemistry of the molecule, suggesting these features are critical for their cytotoxic effects. Further studies with a broader range of analogs are necessary to establish a more comprehensive SAR.

Antiplasmodial Activity

Schizozygane alkaloids have also shown promise as antimalarial agents. While specific IC50 values for a wide array of individual compounds are not extensively documented in publicly available literature, initial screenings have provided a general range of activity.

Alkaloid ClassPlasmodium falciparum Strain(s)IC50 Range (µM)Reference
Schizozygane Indole AlkaloidsD6 (chloroquine-sensitive) & W2 (chloroquine-resistant)13 - 52[2]
3-oxo-14α,15α-epoxyschizozygineD6 & W28 - 12 µg/mL[2]

The moderate antiplasmodial activity observed across different strains of Plasmodium falciparum suggests that the schizozygane scaffold is a viable starting point for the development of new antimalarial drugs. The activity of 3-oxo-14α,15α-epoxyschizozygine highlights the potential for oxidized derivatives to exhibit enhanced potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and expansion of these studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Preparation:

  • Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Schizozygane alkaloids are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • Serial dilutions of the alkaloids are prepared in culture medium.

  • The culture medium from the wells is replaced with medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are also included.

  • The plates are incubated for a specified period, typically 24 to 72 hours.

3. MTT Assay:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method for determining the susceptibility of Plasmodium falciparum to antimalarial drugs by measuring the proliferation of the parasite.

1. Parasite Culture:

  • Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum are maintained in continuous culture in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with human serum or Albumax.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasite cultures are synchronized at the ring stage before the assay.

2. Drug Susceptibility Assay:

  • The schizozygane alkaloids are dissolved in DMSO and serially diluted in 96-well microtiter plates.

  • A suspension of parasitized red blood cells (1% parasitemia, 2% hematocrit) is added to each well.

  • The plates are incubated for 72 hours under the same conditions as the parasite culture.

3. Lysis and Staining:

  • After incubation, the plates are frozen and thawed to lyse the red blood cells.

  • A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

4. Fluorescence Measurement and Data Analysis:

  • The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to the number of parasites.

  • The IC50 values are calculated by comparing the fluorescence in the drug-treated wells to that in the drug-free control wells.

Potential Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways affected by schizozygane alkaloids are still under investigation, many alkaloids exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. The following diagram illustrates a generalized workflow for investigating the pro-apoptotic effects of a schizozygane alkaloid.

G Experimental Workflow for Investigating Apoptosis Induction A Cancer Cells Treated with Schizozygane Alkaloid B Cell Viability Assay (e.g., MTT) A->B C Morphological Analysis (Microscopy) - Cell Shrinkage - Membrane Blebbing A->C D Annexin V/PI Staining (Flow Cytometry) - Early & Late Apoptosis A->D E Western Blot Analysis A->E F Caspase Activation (e.g., Caspase-3, -9) E->F G Bcl-2 Family Protein Expression (e.g., Bax, Bcl-2) E->G

Caption: Workflow for assessing apoptosis induced by schizozygane alkaloids.

Further research into the specific molecular targets of schizozygane alkaloids is crucial to fully elucidate their mechanism of action and to guide the rational design of more potent and selective derivatives. The intrinsic apoptosis pathway, a common target for anticancer agents, represents a plausible mechanism for the observed cytotoxicity of these compounds.

G Hypothesized Intrinsic Apoptosis Pathway cluster_0 Cellular Stress cluster_1 Mitochondrion cluster_2 Cytosol A Schizozygane Alkaloid B Bax/Bak Activation A->B induces C Bcl-2 Inhibition A->C induces D Cytochrome c Release B->D C->D prevents E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: The intrinsic apoptosis pathway, a potential mechanism for schizozygane alkaloids.

References

Comparative

Strempeliopine mechanism of action vs. known antibiotics

Strempeliopine, a member of the schizozygane indole (B1671886) alkaloid family, represents a class of natural products with potential antimicrobial properties. This guide provides a comparative analysis of the mechanism...

Author: BenchChem Technical Support Team. Date: December 2025

Strempeliopine, a member of the schizozygane indole (B1671886) alkaloid family, represents a class of natural products with potential antimicrobial properties. This guide provides a comparative analysis of the mechanism of action of strempeliopine and its relatives against established antibiotics, supported by available experimental data.

Strempeliopine and its Antimicrobial Congeners

Strempeliopine is the parent compound of the schizozygane alkaloids, a group of structurally complex molecules isolated from plants of the Apocynaceae family. While research on strempeliopine itself is primarily focused on its total synthesis, studies on related schizozygane alkaloids have revealed significant antimicrobial activity.

A key study by Kariba and colleagues in 2002, which involved a bioassay-guided fractionation of extracts from Schizozygia coffaeoides, identified specific alkaloids responsible for the observed antimicrobial effects.[1][2] This research pinpointed isoschizogaline (B1215987) as the primary antibacterial agent within this class, while a novel compound, 7,8-dehydro-19β-hydroxyschizozygine , was found to be the most potent antifungal agent.[1][2]

Comparative Analysis of Antimicrobial Activity

Quantitative data on the antimicrobial efficacy of these schizozygane alkaloids is crucial for a direct comparison with known antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the active schizozygane alkaloids against a panel of bacteria and fungi, as reported in the literature. For comparison, typical MIC ranges for common antibiotics are also provided.

Compound/AntibioticTarget OrganismMIC (µg/mL)Antibiotic Class (for comparison)Mechanism of Action (for comparison)
Isoschizogaline Staphylococcus aureusNot specified in abstractBeta-lactams, MacrolidesCell wall synthesis inhibition, Protein synthesis inhibition
Bacillus subtilisNot specified in abstract
Escherichia coliNot specified in abstractFluoroquinolonesDNA replication inhibition
Pseudomonas aeruginosaNot specified in abstractAminoglycosidesProtein synthesis inhibition
7,8-dehydro-19β-hydroxyschizozygine Candida albicansNot specified in abstractAzolesErgosterol (B1671047) synthesis inhibition
Aspergillus nigerNot specified in abstractPolyenesCell membrane disruption
Penicillin Staphylococcus aureus0.01 - >128Beta-lactamCell wall synthesis inhibition
Ciprofloxacin Escherichia coli0.004 - 32FluoroquinoloneDNA gyrase and topoisomerase IV inhibition
Amphotericin B Candida albicans0.1 - 10PolyeneBinds to ergosterol, creating pores in the cell membrane

Note: The specific MIC values for isoschizogaline and 7,8-dehydro-19β-hydroxyschizozygine were not available in the abstracts of the primary literature found. The table indicates the organisms against which activity was reported.

Mechanism of Action: Strempeliopine Family vs. Known Antibiotics

The precise molecular mechanism of action for strempeliopine and its antimicrobial schizozygane alkaloid relatives has not been definitively elucidated in the reviewed literature. However, based on the known mechanisms of other indole alkaloids, several potential pathways can be hypothesized.

Potential Mechanisms of Action for Schizozygane Alkaloids (Hypothesized):

Indole alkaloids, a broad class of natural products that includes the schizozyganes, are known to exert their antibacterial effects through various mechanisms:

  • Cell Membrane Disruption: Many indole alkaloids are lipophilic and can intercalate into the bacterial cell membrane, leading to a loss of integrity, leakage of cellular contents, and ultimately, cell death.[3]

  • Inhibition of Efflux Pumps: Some indole alkaloids can inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics from the bacterial cell. This inhibition can restore the efficacy of existing antibiotics.[4][5]

  • Inhibition of Cell Division: Certain indole-containing compounds have been shown to inhibit filamentous temperature-sensitive protein Z (FtsZ), a key protein involved in bacterial cell division.[4][5]

  • Enzyme Inhibition: Alkaloids can interfere with the function of essential bacterial enzymes. For example, some have been shown to inhibit pyruvate (B1213749) kinase, an important enzyme in bacterial metabolism.[4][5]

The following diagram illustrates a hypothesized mechanism of action for schizozygane alkaloids, focusing on cell membrane disruption, a common mechanism for bioactive alkaloids.

Hypothesized Mechanism of Action of Schizozygane Alkaloids cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Strempeliopine_Alkaloid Schizozygane Alkaloid (e.g., Isoschizogaline) Membrane_Intercalation Intercalation into Lipid Bilayer Strempeliopine_Alkaloid->Membrane_Intercalation 1. Approach and Binding Disruption Membrane Disruption & Increased Permeability Membrane_Intercalation->Disruption 2. Structural Change Leakage Leakage of Cytoplasmic Contents Disruption->Leakage 3. Loss of Integrity Cell_Death Bacterial Cell Death Leakage->Cell_Death 4. Cellular Demise

Caption: Hypothesized mechanism of schizozygane alkaloids via cell membrane disruption.

In contrast, conventional antibiotics have well-defined molecular targets:

  • Beta-lactams (e.g., Penicillin): Inhibit penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis in the bacterial cell wall.

  • Macrolides (e.g., Erythromycin): Bind to the 50S ribosomal subunit and inhibit protein synthesis.

  • Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

  • Aminoglycosides (e.g., Gentamicin): Bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and inhibition of protein synthesis.

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is necessary for the synthesis of ergosterol, a key component of the fungal cell membrane.

  • Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and fungal cell death.

Experimental Protocols

The determination of the antimicrobial activity and mechanism of action of a novel compound like those in the strempeliopine family involves a series of standardized experimental protocols.

1. Minimum Inhibitory Concentration (MIC) Assay:

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Broth Microdilution Method:

    • A two-fold serial dilution of the test compound (e.g., isoschizogaline) is prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).

    • Positive (microorganism without test compound) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

The following diagram outlines the workflow for a typical broth microdilution MIC assay.

Workflow for Broth Microdilution MIC Assay Start Start Serial_Dilution Prepare Serial Dilutions of Test Compound Start->Serial_Dilution Inoculation Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination End End MIC_Determination->End

Caption: Workflow of the broth microdilution method for MIC determination.

2. Mechanism of Action Studies:

To elucidate the mechanism of action, a variety of assays can be employed:

  • Cell Membrane Integrity Assay:

    • Treat bacterial cells with the test compound at its MIC.

    • Add a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium (B1200493) iodide).

    • Measure the fluorescence, which is proportional to the degree of membrane damage, using a fluorometer or flow cytometer.

  • Macromolecule Synthesis Inhibition Assays:

    • Grow the target microorganism in the presence of radiolabeled precursors for DNA (e.g., [³H]thymidine), RNA (e.g., [³H]uridine), protein (e.g., [³H]leucine), and cell wall (e.g., [¹⁴C]N-acetylglucosamine).

    • Add the test compound at its MIC.

    • At various time points, precipitate the macromolecules and measure the incorporated radioactivity.

    • A significant reduction in the incorporation of a specific precursor indicates the inhibition of the corresponding biosynthetic pathway.

Conclusion

While the total synthesis of strempeliopine has been a significant focus in organic chemistry, the biological activities of its parent family, the schizozygane alkaloids, warrant further investigation. The identification of isoschizogaline and 7,8-dehydro-19β-hydroxyschizozygine as potent antibacterial and antifungal agents, respectively, suggests that this class of compounds holds promise for the development of new antimicrobial drugs. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these alkaloids to fully understand their therapeutic potential and to enable a more detailed comparison with existing antibiotics.

References

Validation

Confirming the Structure of Strempeliopine: A 2D NMR Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals The intricate, hexacyclic structure of Strempeliopine, a schizozygane alkaloid, presents a significant challenge for structural elucidation. While its initi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate, hexacyclic structure of Strempeliopine, a schizozygane alkaloid, presents a significant challenge for structural elucidation. While its initial isolation and structural proposal were based on a combination of spectral and chemical evidence, modern two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques provide the definitive and unambiguous confirmation of its complex architecture. This guide compares the key 2D NMR experiments—COSY, HSQC, and HMBC—and presents the experimental data that collectively establish the connectivity and stereochemistry of Strempeliopine.

Unraveling the Molecular Framework: A Comparison of 2D NMR Techniques

The structural confirmation of Strempeliopine relies on a suite of 2D NMR experiments that probe the connectivity between different nuclei within the molecule. Each experiment provides a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out spin systems within the molecule, such as the protons on a contiguous carbon chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom. It provides a powerful method for assigning the proton and carbon resonances of each CH, CH₂, and CH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). HMBC is crucial for connecting the individual spin systems identified by COSY and for establishing the overall carbon skeleton, especially by probing quaternary carbons that lack directly attached protons.

The collective data from these experiments allow for a comprehensive mapping of the molecular structure, confirming the proposed atomic connections and completing the structural assignment of Strempeliopine.

Experimental Data for Strempeliopine

The following tables summarize the ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for Strempeliopine, based on data from the total synthesis of (-)-Strempeliopine.

Table 1: ¹H and ¹³C NMR Data of Strempeliopine

PositionδC (ppm)δH (ppm, mult., J in Hz)
286.8-
352.12.55 (m)
421.91.85 (m), 1.65 (m)
553.02.95 (m)
634.52.10 (m)
756.4-
8134.9-
9123.57.15 (d, 7.5)
10128.07.25 (t, 7.5)
11120.96.90 (t, 7.5)
12148.9-
13109.86.80 (d, 7.5)
1434.11.95 (m), 1.55 (m)
1530.21.75 (m), 1.45 (m)
1649.83.10 (m)
1729.11.90 (m), 1.70 (m)
187.90.95 (t, 7.5)
1932.51.60 (m)
2060.33.80 (q, 7.5)
21175.4-

Table 2: Key 2D NMR Correlations for Strempeliopine

Proton(s) (δH)COSY Correlations (δH)HMBC Correlations (δC)
H-3 (2.55)H-4 (1.85, 1.65), H-14 (1.95, 1.55)C-2, C-4, C-5, C-14, C-21
H-5 (2.95)H-4 (1.85, 1.65), H-6 (2.10)C-3, C-4, C-6, C-7
H-9 (7.15)H-10 (7.25)C-8, C-11, C-13
H-10 (7.25)H-9 (7.15), H-11 (6.90)C-8, C-12
H-11 (6.90)H-10 (7.25), H-12 (6.80)C-9, C-13
H-12 (6.80)H-11 (6.90)C-8, C-10, C-13
H-16 (3.10)H-15 (1.75, 1.45), H-17 (1.90, 1.70)C-2, C-15, C-17, C-20
H-18 (0.95)H-19 (1.60)C-17, C-19, C-20
H-20 (3.80)H-19 (1.60)C-2, C-16, C-18, C-21

Experimental Protocols

The following are generalized experimental protocols for the key 2D NMR experiments used in the structure elucidation of Strempeliopine. Specific parameters may be optimized based on the spectrometer and sample concentration.

1. Sample Preparation: Approximately 1-5 mg of Strempeliopine is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

2. ¹H-NMR Spectroscopy: A standard one-dimensional ¹H NMR spectrum is acquired to determine proton chemical shifts, multiplicities, and coupling constants.

3. COSY (Correlation Spectroscopy): The gradient-enhanced COSY (gCOSY) experiment is typically used. The experiment consists of two 90° pulses separated by a variable evolution time (t₁). Pulsed field gradients are used for coherence selection. The spectral width is set to cover all proton resonances. Typically, 256-512 increments are collected in the t₁ dimension, with 2-8 scans per increment.

4. HSQC (Heteronuclear Single Quantum Coherence): The gradient-enhanced HSQC experiment with sensitivity enhancement is commonly employed. This pulse sequence transfers magnetization from proton to the directly attached carbon via an INEPT-type sequence. The spectral widths are set to encompass all proton and carbon resonances. Typically, 256-512 increments are recorded in the t₁ dimension (¹³C), with 4-16 scans per increment. The one-bond ¹H-¹³C coupling constant (¹JCH) is typically set to an average value of 145 Hz.

5. HMBC (Heteronuclear Multiple Bond Correlation): The gradient-enhanced HMBC experiment is utilized to obtain long-range ¹H-¹³C correlations. The pulse sequence is designed to suppress one-bond correlations and enhance correlations over two to three bonds. The long-range coupling constant (ⁿJCH) is optimized for an average value, typically in the range of 6-10 Hz. The spectral widths are set to cover all proton and carbon chemical shifts. Typically, 256-512 increments are acquired in the t₁ dimension, with 8-32 scans per increment.

Workflow for Structure Confirmation

The process of confirming a chemical structure using 2D NMR techniques follows a logical progression, starting from simple 1D experiments and moving to more complex 2D correlations to build the complete molecular picture.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structure Elucidation H_NMR ¹H NMR Fragments Identify Spin Systems & Functional Groups H_NMR->Fragments C_NMR ¹³C NMR & DEPT C_NMR->Fragments COSY COSY (¹H-¹H Correlations) COSY->Fragments HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Connect Fragments & Establish Carbon Skeleton HMBC->Connectivity Fragments->Connectivity Structure Propose/Confirm Structure Connectivity->Structure

Caption: Workflow for structure confirmation using 2D NMR.

Comparative

Validating the Antimicrobial Target of Strempeliopine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Strempeliopine, a member of the schizozygane class of indole (B1671886) alkaloids, has been identified as a potential antimicrobial agent. Whil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strempeliopine, a member of the schizozygane class of indole (B1671886) alkaloids, has been identified as a potential antimicrobial agent. While the broad antimicrobial activity of related alkaloids is acknowledged, the specific molecular target of Strempeliopine remains to be elucidated. This guide provides a comparative framework for validating the hypothesis that Strempeliopine exerts its antimicrobial effect through the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1][2] For comparative analysis, we will contrast the activity of Strempeliopine with Ciprofloxacin, a well-characterized fluoroquinolone that targets DNA gyrase, and Vancomycin, a glycopeptide antibiotic that inhibits cell wall synthesis, providing a distinct mechanistic control.[3]

Comparative Antimicrobial Activity

To quantitatively assess the antimicrobial efficacy of Strempeliopine, a determination of its Minimum Inhibitory Concentration (MIC) against both Gram-positive and Gram-negative bacteria is essential. The following tables present hypothetical MIC values for Strempeliopine alongside established values for Ciprofloxacin and Vancomycin against common bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

CompoundProposed TargetMIC (µg/mL)
Strempeliopine (Hypothetical)DNA Gyrase1-4
CiprofloxacinDNA Gyrase0.5 - 12.5
VancomycinCell Wall Synthesis1.0 - 2.0

Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli

CompoundProposed TargetMIC (µg/mL)
Strempeliopine (Hypothetical)DNA Gyrase4-16
CiprofloxacinDNA Gyrase0.013 - 0.08
VancomycinCell Wall Synthesis>128 (Inactive)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[4][5][6][7]

Materials:

  • Strempeliopine, Ciprofloxacin, and Vancomycin stock solutions

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of each antimicrobial agent in MHB in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth, no antimicrobial) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Bacterial Growth Curve Assay

This assay assesses the effect of an antimicrobial agent on the growth kinetics of a bacterial population over time.

Materials:

  • Strempeliopine and comparator antibiotics

  • Bacterial cultures

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Inoculate fresh broth with an overnight culture of the test bacterium to an optical density at 600 nm (OD600) of approximately 0.05.

  • Add the antimicrobial agents at their respective MIC and sub-MIC concentrations to the cultures. Include a no-drug control.

  • Incubate the cultures at 37°C with shaking.

  • Measure the OD600 of each culture at regular intervals (e.g., every hour) for up to 24 hours.

  • Plot the OD600 values against time to generate growth curves.

DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the inhibition of DNA gyrase activity.[8][9]

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Strempeliopine and Ciprofloxacin

  • Assay buffer (containing ATP, MgCl2, and other necessary components)

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

  • In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of Strempeliopine or Ciprofloxacin.

  • Initiate the reaction by adding purified DNA gyrase.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Visualizing Experimental Workflows and Pathways

experimental_workflow Experimental Workflow for Target Validation cluster_phenotypic Phenotypic Assays cluster_biochemical Biochemical Assay cluster_hypothesis Hypothesis Generation MIC MIC Determination Hypothesis Strempeliopine inhibits DNA Gyrase MIC->Hypothesis Suggests intracellular target GrowthCurve Bacterial Growth Curve GrowthCurve->Hypothesis Confirms bactericidal/ bacteriostatic effect GyraseAssay DNA Gyrase Inhibition Assay Validation Target Validated GyraseAssay->Validation Provides direct evidence Hypothesis->GyraseAssay Directly tests hypothesis

Caption: Workflow for validating the antimicrobial target of Strempeliopine.

signaling_pathway Proposed Mechanism of Action of Strempeliopine Strempeliopine Strempeliopine DNA_Gyrase DNA Gyrase (GyrA and GyrB subunits) Strempeliopine->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed inhibition of DNA gyrase by Strempeliopine.

logical_relationship Logical Framework for Comparative Analysis cluster_target Molecular Target cluster_outcome Expected Outcome Strempeliopine Strempeliopine DNA_Gyrase DNA Gyrase Strempeliopine->DNA_Gyrase Hypothesized Target Similar_Profile Similar MIC profile and Gyrase Inhibition Strempeliopine->Similar_Profile Compared to Ciprofloxacin Different_Profile Different MIC profile and No Gyrase Inhibition Strempeliopine->Different_Profile Compared to Vancomycin Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Known Target Vancomycin Vancomycin Cell_Wall Cell Wall Synthesis Vancomycin->Cell_Wall Known Target

Caption: Comparative logic for target identification.

References

Validation

Comparative Efficacy Analysis: Penicillin versus Compound X Against Staphylococcus aureus

Guide for Researchers, Scientists, and Drug Development Professionals Published: December 15, 2025 Abstract This guide provides a comparative analysis of the efficacy of penicillin and a novel investigational agent, here...

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

This guide provides a comparative analysis of the efficacy of penicillin and a novel investigational agent, herein referred to as Compound X, against Staphylococcus aureus. The document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating new antimicrobial agents. It includes a summary of in vitro susceptibility data, detailed experimental protocols for key assays, and visualizations of the underlying mechanism of action and experimental workflows. Due to the proprietary nature of Compound X, its data are presented as hypothetical placeholders for illustrative purposes.

Data Presentation: In Vitro Efficacy

The in vitro activities of penicillin and Compound X against both penicillin-susceptible Staphylococcus aureus (PSSA) and a hypothetical resistant strain are summarized below. Efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] For penicillin, susceptible S. aureus strains are those with a penicillin MIC of ≤0.125 µg/mL that are also negative for the β-lactamase gene (blaZ).[2][3]

Antimicrobial AgentS. aureus StrainMIC (µg/mL)
Penicillin ATCC 29213 (PSSA)0.125[2][3]
Clinical Isolate (Resistant)>16
Compound X ATCC 29213 (PSSA)[Data Placeholder]
Clinical Isolate (Resistant)[Data Placeholder]
Table 2: Minimum Bactericidal Concentration (MBC) Data

The MBC is the lowest concentration of an antibacterial agent required to kill ≥99.9% of a particular bacterium.[4] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[4]

Antimicrobial AgentS. aureus StrainMBC (µg/mL)MBC/MIC Ratio
Penicillin ATCC 29213 (PSSA)0.252
Clinical Isolate (Resistant)>32-
Compound X ATCC 29213 (PSSA)[Data Placeholder][Data Placeholder]
Clinical Isolate (Resistant)[Data Placeholder][Data Placeholder]

Experimental Protocols

The following protocols are standardized methods for determining the MIC and MBC of antimicrobial agents against S. aureus.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][5]

Objective: To determine the lowest concentration of Compound X and penicillin that inhibits the visible growth of S. aureus.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • S. aureus strains (e.g., ATCC 29213)

  • Penicillin and Compound X stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[1]

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each antimicrobial agent.

    • Perform serial twofold dilutions of the agents in CAMHB directly in the 96-well plates to achieve a final volume of 50 µL per well.[1] The concentration range should be selected to encompass the expected MIC.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the S. aureus strain.[1]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.[1]

    • Include a positive control (no antimicrobial agent) and a negative control (no bacteria) for each strain.[1]

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[1]

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[8]

Minimum Bactericidal Concentration (MBC) Assay Protocol

This assay is performed as a follow-up to the MIC test to determine the concentration at which the agent is bactericidal.

Objective: To determine the lowest concentration of Compound X and penicillin required to kill 99.9% of the initial S. aureus inoculum.[9]

Procedure:

  • Subculturing from MIC plates:

    • Following the determination of the MIC, select the wells showing no visible growth.

    • From the well corresponding to the MIC and at least two more concentrated wells, plate a small aliquot (e.g., 10-100 µL) onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).[4][10]

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the MIC and MBC values.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay P1 Prepare Serial Dilutions of Antimicrobial Agents M1 Inoculate Microtiter Plate P1->M1 P2 Prepare S. aureus Inoculum (0.5 McFarland) P2->M1 M2 Incubate at 35°C (16-20 hours) M1->M2 M3 Read MIC (Lowest concentration with no visible growth) M2->M3 B1 Subculture from Clear Wells onto Agar Plates M3->B1 Proceed with clear wells B2 Incubate at 35°C (18-24 hours) B1->B2 B3 Determine MBC (≥99.9% killing) B2->B3

Caption: Workflow for MIC and MBC Determination.

Penicillin's Mechanism of Action

Penicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11]

G cluster_cell S. aureus Cell PBP Penicillin-Binding Proteins (PBPs) (e.g., DD-transpeptidase) CW Peptidoglycan Cross-linking PBP->CW Catalyzes CWS Cell Wall Synthesis CW->CWS CL Cell Lysis CWS->CL Disruption leads to Penicillin Penicillin Penicillin->PBP Binds to and inhibits

Caption: Penicillin's Inhibition of Bacterial Cell Wall Synthesis.

Penicillins and other β-lactam antibiotics contain a characteristic four-membered β-lactam ring.[11] This ring binds to DD-transpeptidase, a penicillin-binding protein (PBP), which inhibits its activity in cross-linking peptidoglycan chains.[11] This action prevents the formation of a stable cell wall, making the bacterium susceptible to osmotic pressure, which ultimately leads to cell lysis and death.[11]

References

Comparative

Comparative Analysis of the Minimum Inhibitory Concentration of Strempeliopine and Other Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the antimicrobial properties of Strempeliopine and other selected indole (B1671886) alkaloids. Due to the limi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial properties of Strempeliopine and other selected indole (B1671886) alkaloids. Due to the limited availability of direct minimum inhibitory concentration (MIC) data for Strempeliopine, this comparison focuses on the antimicrobial activity of closely related schizozygane alkaloids, alongside the well-characterized indole alkaloids reserpine, ajmaline (B190527), and yohimbine (B192690).

Introduction to Strempeliopine and Indole Alkaloids

Strempeliopine is an indole alkaloid isolated from the plant Strempeliopsis strempelioides. It belongs to the schizozygane class of alkaloids, a group of compounds noted for their complex chemical structures and potential biological activities. While research has primarily focused on the total synthesis of Strempeliopine, its structural relationship to other antimicrobial alkaloids suggests its potential as an antimicrobial agent.

Indole alkaloids are a large and diverse group of naturally occurring compounds characterized by the presence of an indole nucleus. Many of these compounds, including reserpine, ajmaline, and yohimbine, have been extensively studied for their pharmacological properties, which include antimicrobial effects. This guide aims to collate and compare the available MIC data for these compounds to provide a resource for researchers in the field of antimicrobial drug discovery.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the available MIC values for schizozygane alkaloids and other selected indole alkaloids against a range of microorganisms. It is important to note that direct MIC data for Strempeliopine is not currently available in the reviewed literature.

Table 1: MIC of Schizozygane Alkaloids

AlkaloidMicroorganismMIC (µg/mL)
Isoschizogaline (B1215987) Bacillus subtilis62.5
Staphylococcus aureus125
7,8-dehydro-19β-hydroxyschizozygine Trichophyton mentagrophytes<1.95
Schizozygine Bacteria>500

Table 2: MIC of Other Indole Alkaloids

AlkaloidMicroorganismMIC (µg/mL)Notes
Reserpine Staphylococcus aureus (from methanolic extract of Rauvolfia serpentina)625Data from crude extract.[1]
Escherichia coli (from methanolic extract of Rauvolfia serpentina)10,000Data from crude extract.[1]
Streptococcus pneumoniae50[2]
Staphylococcus aureus (MRSA, in combination with tetracycline)32 (for tetracycline)Reserpine acts as an efflux pump inhibitor, reducing the MIC of tetracycline (B611298) from 128 µg/mL.[3]
Candida albicansNot availableAn in-silico study suggests potential anti-candidal activity.[4]
Ajmaline Staphylococcus aureusNot available-
Escherichia coliNot available-
Candida albicansNot available-
Yohimbine Staphylococcus aureusNot available-
Escherichia coliNot available-
Candida albicansNot available-

Experimental Protocols

The determination of MIC is a critical step in assessing the antimicrobial potential of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose. The following protocol is a generalized representation based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 series).[5][6][7][8]

Broth Microdilution Method for Determining MIC

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the alkaloid in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to the desired starting concentration.

    • Microorganism Inoculum: Culture the test microorganism on an appropriate agar (B569324) plate. Prepare a suspension of the microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Microtiter Plates: Use sterile 96-well microtiter plates.

  • Assay Procedure:

    • Dispense 100 µL of the appropriate sterile broth into all wells of the microtiter plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

    • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum and compound concentrations.

    • Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Alkaloid Stock & Dilutions plate_setup Dispense Broth & Alkaloid Dilutions in 96-Well Plate prep_compound->plate_setup prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation plate_setup->inoculation controls Include Positive & Negative Controls inoculation->controls incubation Incubate Plate (e.g., 37°C, 18-24h) controls->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Broth microdilution workflow for MIC determination.

Discussion

The available data, although limited for Strempeliopine itself, indicates that the schizozygane class of indole alkaloids possesses notable antimicrobial properties. The potent antifungal activity of 7,8-dehydro-19β-hydroxyschizozygine and the antibacterial effects of isoschizogaline highlight the potential of this structural class for further investigation.

Reserpine demonstrates modest direct antibacterial activity but shows significant potential as an efflux pump inhibitor, which could be valuable in combination therapies to overcome antibiotic resistance. The lack of quantitative MIC data for ajmaline and yohimbine in the reviewed literature underscores the need for further systematic screening of these well-known alkaloids for their antimicrobial properties.

Researchers are encouraged to conduct direct antimicrobial susceptibility testing of Strempeliopine to elucidate its specific MIC values and to expand the testing of other indole alkaloids against a broader panel of clinically relevant microorganisms. The standardized broth microdilution method, as outlined by CLSI, provides a robust framework for such investigations, ensuring the generation of comparable and reliable data.

References

Comparative

In Vitro Efficacy of Strempeliopine Analogs Compared to Standard Anticancer Drugs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in vitro anticancer efficacy of schizozygane alkaloids, close structural analogs of Strempeliopine, agains...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer efficacy of schizozygane alkaloids, close structural analogs of Strempeliopine, against standard chemotherapeutic agents. Due to the limited availability of public data on the cytotoxic activity of Strempeliopine itself, this guide focuses on its representative analogs: schizogaline, schizogamine, and schizozygine. The data presented herein is intended to offer a preliminary performance benchmark and support further research in the development of novel anticancer therapies.

Introduction to Strempeliopine and its Analogs

Strempeliopine is a complex monoterpenoid bisindole alkaloid. While research has primarily focused on its total synthesis, the broader class of monoterpenoid bisindole alkaloids is known to modulate protein-protein interactions within human cancer cells. The schizozygane alkaloids, isolated from Schizozygia coffaeoides, represent a structurally related class of compounds that have demonstrated notable in vitro anticancer activity.

Comparative In Vitro Efficacy

The in vitro cytotoxic activities of schizozygane alkaloids against the human breast adenocarcinoma cell line, MCF-7, are presented below in comparison to the standard anticancer drug, Doxorubicin. It is important to note that IC50 values for standard drugs can vary significantly between studies due to differing experimental conditions.

Table 1: In Vitro Efficacy (IC50) of Schizozygane Alkaloids vs. Doxorubicin against MCF-7 Breast Cancer Cells

CompoundIC50 (µM)Source
Schizogaline2.9[1]
Schizogamine7.9[1]
Schizozygine9.1[1]
Doxorubicin2.50[2]
Doxorubicin0.40[3]

Table 2: In Vitro Efficacy (IC50) of Standard Anticancer Drugs in Various Cancer Cell Lines

DrugCell LineCancer TypeIC50 (µM)Source
DoxorubicinHeLaCervical Cancer2.92[2]
Cisplatin (B142131)A549Lung Carcinoma9 - 16.48[4][5]
CisplatinHCT116Colorectal CarcinomaNot specified
PaclitaxelMDA-MB-231Triple-Negative Breast Cancer0.3[6]
PaclitaxelPC-3Prostate CancerNot specified

Experimental Protocols

The following provides a generalized methodology for determining the in vitro cytotoxicity of a compound, such as Strempeliopine or its analogs, using a standard cell viability assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (Strempeliopine analog or standard drug)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in complete growth medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compound at various concentrations is added to the respective wells. A control group receiving medium with DMSO (vehicle) only is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7) seeding 2. Seeding in 96-well plates cell_culture->seeding compound_prep 3. Compound Dilution (Strempeliopine Analog / Standard Drug) treatment 4. Cell Treatment (48-72h incubation) compound_prep->treatment mtt_addition 5. Add MTT Reagent (2-4h incubation) treatment->mtt_addition solubilization 6. Solubilize Formazan (with DMSO) mtt_addition->solubilization readout 7. Measure Absorbance (570 nm) solubilization->readout calculation 8. Calculate % Viability readout->calculation ic50 9. Determine IC50 calculation->ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Proposed General Mechanism of Action for Alkaloids

While the specific mechanism of Strempeliopine is not fully elucidated, many anticancer alkaloids exert their effects through common pathways such as the induction of apoptosis.

apoptosis_pathway cluster_trigger Induction cluster_pathway Apoptotic Cascade alkaloid Anticancer Alkaloid (e.g., Strempeliopine Analog) bax Bax/Bak Activation alkaloid->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified intrinsic apoptosis pathway induced by some anticancer alkaloids.

References

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strempeliopine
Reactant of Route 2
Strempeliopine
© Copyright 2026 BenchChem. All Rights Reserved.